Product packaging for Boc-Asp(OtBu)-OH(Cat. No.:CAS No. 1676-90-0)

Boc-Asp(OtBu)-OH

Katalognummer: B558377
CAS-Nummer: 1676-90-0
Molekulargewicht: 289.32 g/mol
InChI-Schlüssel: PHJDCONJXLIIPW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Boc-Asp(OtBu)-OH, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO6 and its molecular weight is 289.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO6 B558377 Boc-Asp(OtBu)-OH CAS No. 1676-90-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDCONJXLIIPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426683
Record name Boc-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-90-0
Record name Boc-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-tert-butoxy-2-(tert-butoxycarbonylamino)-4-oxo-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Boc-Asp(OtBu)-OH: Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of N-α-(tert-Butoxycarbonyl)-L-aspartic acid γ-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. This derivative of L-aspartic acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy.

Core Chemical Properties

This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name (2S)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid[1]
CAS Number 1676-90-0[1][2][3]
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Melting Point 64-67 °C
Boiling Point 432.6 °C at 760 mmHg
Solubility Soluble in methanol and dimethyl sulfoxide. Soluble in water or 1% acetic acid.
Appearance White to off-white powder
Storage Temperature 2-8°C

Chemical Structure

The structure of this compound features two key protecting groups: the Boc group on the α-amino group and the tert-butyl (OtBu) ester on the side-chain carboxyl group. These protecting groups are crucial for directing the peptide bond formation during synthesis.

Structural Identifiers:

  • SMILES: CC(C)(C)OC(=O)C--INVALID-LINK--NC(=O)OC(C)(C)C

  • InChI: 1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1

  • InChI Key: PHJDCONJXLIIPW-QMMMGPOBSA-N

Boc_Asp_OtBu_OH_Structure Chemical Structure of this compound cluster_boc Boc Group cluster_otbu OtBu Group C1 C O1 O C1->O1 C13 CH₂ C1->C13 O2 O O2->C1 C2 C C2->O2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C5 CH₃ C2->C5 C6 C N1 N H1 H N1->H1 CH_alpha CH N1->CH_alpha C7 C C7->N1 O3 O C7->O3 O4 O O4->C7 C8 C C8->O4 C9 CH₃ C8->C9 C10 CH₃ C8->C10 C11 CH₃ C8->C11 C12 C O5 O O6 O H2 H CH_alpha->C13 COOH COOH CH_alpha->COOH

Caption: Chemical structure of this compound.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the synthesis of peptides using the Boc-SPPS methodology. The Boc group provides temporary protection of the N-terminus, while the OtBu group offers more permanent protection of the aspartic acid side chain, preventing its participation in undesired reactions.

General Boc-SPPS Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as this compound, in Boc-SPPS.

Boc_SPPS_Workflow start Start with Resin-Bound Peptide (Free N-terminus) deprotection Boc Deprotection (TFA in DCM) start->deprotection 1. neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization 2. coupling Coupling (this compound + Coupling Reagent) neutralization->coupling 3. washing Washing (DCM and/or DMF) coupling->washing 4. washing->deprotection Repeat for next amino acid end Elongated Peptide Chain washing->end Cycle Complete

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Methodologies

1. Boc Deprotection

The removal of the N-terminal Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

  • Reagents: 25-50% TFA in dichloromethane (DCM).

  • Procedure:

    • Swell the resin-bound peptide in DCM.

    • Treat the resin with the TFA/DCM solution for 1-2 minutes and drain.

    • Add fresh TFA/DCM solution and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl carbocation.

2. Neutralization

Following deprotection, the N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable the subsequent coupling reaction.

  • Reagent: 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Wash the resin with DCM.

    • Treat the resin with the DIEA/DCM solution for 1-2 minutes, twice.

    • Wash the resin with DCM to remove excess base and salts.

3. Coupling of this compound

The coupling reaction forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming this compound. The choice of coupling reagent is critical for efficiency and to minimize side reactions.

  • Reagents:

    • This compound (3-4 equivalents relative to resin loading)

    • Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-4 equivalents)

    • Base (e.g., DIEA or 2,4,6-collidine) (6-8 equivalents)

    • Solvent: N,N-Dimethylformamide (DMF) or DCM

  • Procedure (using HBTU):

    • In a separate vessel, dissolve this compound and HBTU in DMF.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized resin-bound peptide.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

4. Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu on aspartic acid, are removed simultaneously. This is typically achieved using a strong acid cocktail.

  • Reagent: High-concentration TFA (e.g., 95%) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to prevent side reactions.

  • Procedure:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Analysis: The purity of the final peptide is confirmed by analytical RP-HPLC, and its identity is verified by mass spectrometry.

Potential Side Reactions: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a succinimide ring, known as an aspartimide. This can occur during both Fmoc and Boc-SPPS, particularly during the basic conditions of piperidine treatment in Fmoc synthesis or repeated acidolysis in Boc synthesis. The OtBu protecting group on the side chain of this compound is designed to be bulky to sterically hinder this cyclization. However, under certain conditions, especially with prolonged exposure to deprotection reagents, aspartimide formation can still occur, leading to impurities that can be difficult to separate from the desired peptide. Careful optimization of coupling and deprotection times is crucial to minimize this side reaction.

References

Technical Guide: Boc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-α-(tert-butoxycarbonyl)-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. It details its chemical properties, its critical role in peptide synthesis, and experimental protocols for its application.

Core Compound Data: this compound

This compound is a derivative of the amino acid L-aspartic acid, strategically modified with two distinct protecting groups: the Boc group on the α-amino group and a tert-butyl ester (OtBu) on the side-chain carboxyl group. This dual protection makes it a cornerstone reagent in Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 1676-90-0[1][2]
Molecular Formula C13H23NO6[2]
Molecular Weight 289.32 g/mol
Appearance White to off-white powder
Melting Point 64-67 °C
Optical Activity [α]20/D +2.0±0.4°, c = 1% in methanol
Purity ≥98.0%
Solubility Soluble in methanol and dimethyl sulfoxide
Storage Temperature 2-8°C
Chemical Structure and Protecting Groups

The structure of this compound is designed for controlled, sequential peptide bond formation. The tert-butoxycarbonyl (Boc) group protects the α-amine, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. This orthogonal protection scheme is fundamental to its utility.

G cluster_Boc Boc Group (N-α protection) cluster_Asp Aspartic Acid Backbone cluster_OtBu OtBu Group (Side-chain protection) Boc_structure (CH₃)₃C-O-C(=O)- Asp_structure -NH-CH(CH₂-C(=O)-O-C(CH₃)₃)-COOH Boc_structure->Asp_structure OtBu_structure Boc_SPPS_Workflow start Start: Peptide-Resin with free amine deprotection 1. N-α-Boc Deprotection (50% TFA in DCM) start->deprotection Swollen resin neutralization 2. Neutralization (e.g., 5% DIEA in DCM) deprotection->neutralization Forms TFA salt coupling 3. Coupling Reaction (this compound + Activator) neutralization->coupling Frees amine for reaction wash 4. Washing (DCM, IPA) coupling->wash Removes excess reagents end_cycle End of Cycle: Peptide-Resin + 1 residue wash->end_cycle next_cycle Begin next cycle end_cycle->next_cycle

References

A Technical Guide to the Solubility of Boc-Asp(OtBu)-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. While extensive quantitative data is limited in publicly available literature, this guide consolidates known qualitative and semi-quantitative information and provides a detailed experimental protocol for determining precise solubility values.

Physicochemical Properties

PropertyValue
CAS Number 1676-90-0
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Appearance White to off-white powder
Melting Point 64-67 °C

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar carboxylic acid and two bulky, non-polar protecting groups (Boc and tert-butyl ester). This amphiphilic nature results in solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note that much of the available information is qualitative. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems using the protocol provided below.

SolventAbbreviationTypeSolubility (at ambient temperature)Citation
MethanolMeOHPolar ProticSoluble[1][2][3][4]
Dimethyl SulfoxideDMSOPolar AproticSoluble[1]
N,N-DimethylformamideDMFPolar Aprotic0.3 g in 2 mL (clear solution)
WaterH2OPolar ProticSoluble in water or 1% acetic acid*

*Note: The reported solubility in water or 1% acetic acid should be treated with caution, as the presence of two bulky, non-polar protecting groups would typically impart low aqueous solubility. This may refer to specific conditions or a different form of the compound.

Based on the solubility of structurally similar protected amino acids, such as Fmoc-Asp(OtBu)-OH, it is anticipated that this compound will also exhibit solubility in other common organic solvents used in peptide synthesis. These may include:

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 2-4 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter_sample Filter supernatant (0.22 µm filter) centrifuge->filter_sample dilute Dilute filtered sample filter_sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

References

Proper Storage and Handling of Boc-Asp(OtBu)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The integrity and purity of this reagent are paramount to the successful synthesis of peptides. Improper storage and handling can lead to degradation of the compound, the introduction of impurities, and ultimately, failure of the synthesis. This technical guide provides a comprehensive overview of the best practices for the storage and handling of this compound to ensure its stability and optimal performance in research and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1676-90-0
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Appearance White to off-white powder[1]
Melting Point 64-67 °C
Solubility Soluble in methanol and dimethyl sulfoxide

Storage Conditions

Proper storage of this compound is crucial to prevent degradation. The primary environmental factors to control are temperature, moisture, and light.

Temperature

The recommended storage temperature for this compound is between 2°C and 8°C [2][3]. Some suppliers also indicate that storage at temperatures up to 25°C is acceptable for shorter periods[1]. For long-term storage, refrigeration is essential to minimize thermal degradation. It is also noted that for prepared stock solutions, storage at -20°C should be limited to one month, while storage at -80°C can extend the usability for up to six months[4].

ConditionTemperature RangeDuration
Solid (Long-term) 2°C to 8°CAs per manufacturer's expiry date
Solid (Short-term) ≤ 25°CLimited periods
Stock Solution -20°CUp to 1 month
Stock Solution -80°CUp to 6 months
Moisture and Atmosphere

This compound should be stored in a tightly sealed container in a dry environment. The compound is susceptible to hydrolysis, and exposure to moisture can lead to the cleavage of the Boc and tert-butyl protecting groups. It is recommended to handle the compound in a controlled atmosphere, such as a glove box or a room with low humidity, especially when dispensing.

Light Sensitivity

While specific data on the light sensitivity of this compound is not extensively documented, it is a general best practice for all sensitive chemical reagents to be stored in opaque or amber containers to protect them from light, which can catalyze degradation.

Handling Procedures

Safe and effective handling of this compound is essential to protect both the researcher and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn. This includes:

PPE ItemSpecification
Eye Protection Safety glasses or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Respiratory Protection Use in a well-ventilated area. For large quantities or where dust may be generated, a dust mask or respirator is recommended.
Body Protection Laboratory coat
Dispensing and Weighing

To prevent contamination and exposure, this compound should be handled in a clean, designated area.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

  • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

  • Weighing: Use a clean, dry spatula and weighing vessel. Weigh the desired amount quickly and recap the container immediately.

Spill and Waste Disposal

In case of a spill, avoid generating dust. Gently sweep up the spilled solid and place it in a sealed container for disposal. Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

While specific experimental protocols for the storage and handling of this compound are not typically published, the following general laboratory procedures are recommended.

Protocol for Aliquoting and Storing Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for the intended application (e.g., dimethylformamide (DMF) or dichloromethane (DCM) for SPPS).

  • Dissolution: Under an inert atmosphere, dissolve the weighed this compound in the chosen solvent to the desired concentration. Gentle warming or vortexing can be used to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term) in tightly sealed, clearly labeled containers.

Visualizing Workflows

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and steps for the proper storage and handling of this compound.

Boc_Asp_OtBu_OH_Workflow start Start: Receive this compound check_seal Inspect Container Seal start->check_seal seal_ok Seal Intact check_seal->seal_ok Yes seal_bad Seal Damaged (Quarantine & Contact Supplier) check_seal->seal_bad No storage Store at 2-8°C in a Dry, Dark Location seal_ok->storage usage Prepare for Use storage->usage usage->storage No equilibrate Equilibrate Container to Room Temperature usage->equilibrate Yes ppe Don Appropriate PPE equilibrate->ppe weigh Weigh in Controlled Environment ppe->weigh reseal Tightly Reseal Container weigh->reseal dissolve Dissolve for Stock Solution weigh->dissolve return_storage Return to 2-8°C Storage reseal->return_storage use_directly Use Directly in Reaction dissolve->use_directly No prepare_solution Prepare Stock Solution (Anhydrous Solvent, Inert Atmosphere) dissolve->prepare_solution Yes end_process End of Process use_directly->end_process aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution store_solution->end_process

Caption: Workflow for this compound Storage and Handling.

Conclusion

The chemical stability and purity of this compound are directly impacted by storage and handling practices. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity of this critical reagent, leading to more reliable and reproducible results in peptide synthesis and other applications. The key takeaways are to maintain a cold, dry, and dark storage environment and to employ careful handling techniques to prevent contamination and degradation.

References

A Technical Guide to High-Purity Boc-Asp(OtBu)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources, key quality parameters, and comprehensive experimental protocols for its application in the synthesis of biologically active peptides. The information herein is intended to support researchers in the fields of peptide chemistry, drug discovery, and materials science.

Commercial Suppliers and Specifications

The quality and purity of amino acid derivatives are paramount for the successful synthesis of peptides. High-purity this compound is available from a range of reputable commercial suppliers. The following table summarizes key specifications from several vendors to facilitate selection based on research requirements.

SupplierProduct NameCAS No.PurityEnantiomeric FormMolecular WeightStorage
Sigma-Aldrich This compound1676-90-0≥99.0% (sum of enantiomers, TLC)[1][2]L-form289.32 g/mol [1][2]2-8°C[1]
AdooQ Bioscience This compound1676-90-0>99% (HPLC)L-form289.32 g/mol 2-8°C
Aapptec This compound1676-90-0Not specifiedL-form289.3 g/mol Not specified
ChemPep This compound1676-90-0Not specifiedL-form289.32 g/mol Not specified
Sriramchem Laboratories Boc-L-aspartic acid 4-tert-butyl ester1676-90-099.00%L-form289.32 g/mol Not specified
APExBIO Boc-D-Asp(OtBu)-OH·DCHA200334-95-8Not specifiedD-form (as DCHA salt)470.66 g/mol Not specified
Guidechem BOC-D-ASP(OTBU)-OH DCHA200334-95-899%D-form (as DCHA salt)470.66 g/mol Not specified

Core Concepts in Application: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc-SPPS methodology. The Boc group provides temporary protection of the α-amino group, which is readily removed by mild acid treatment (typically with trifluoroacetic acid, TFA). The tert-butyl ester on the side chain of the aspartic acid residue offers robust protection against undesired side reactions during peptide chain elongation. This side-chain protecting group is stable to the repetitive TFA treatments used for Nα-Boc deprotection and is typically removed during the final cleavage of the peptide from the resin with a strong acid, such as anhydrous hydrogen fluoride (HF).

A critical consideration when using aspartic acid derivatives in peptide synthesis is the potential for aspartimide formation. This side reaction is particularly prevalent in Fmoc-based SPPS due to the use of a basic deprotection solution (piperidine). The Boc-SPPS strategy, with its acidic deprotection steps, generally offers a reduced risk of aspartimide formation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the manual Boc solid-phase synthesis of a peptide containing an aspartic acid residue using this compound.

Materials and Reagents
  • High-purity Boc-amino acids (including this compound)

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Anhydrous hydrogen fluoride (HF) - EXTREME CAUTION REQUIRED

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether, cold

  • Methanol

  • Isopropanol

Protocol for a Single Coupling Cycle in Boc-SPPS

This protocol outlines the steps for adding one amino acid to the growing peptide chain on the resin.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Deprotection (Boc Removal):

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing:

    • Wash the resin with DCM (3 times).

    • Wash with isopropanol (2 times).

    • Wash with DCM (3 times).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 times).

  • Coupling (Introduction of this compound):

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to begin pre-activation (2-5 minutes).

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times).

    • Wash the resin with DCM (3 times).

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

CAUTION: This procedure involves the use of anhydrous HF, which is extremely toxic and corrosive. It must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: After the final coupling and washing steps, the peptide-resin is dried under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole) to the resin.

    • Cool the apparatus to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal and Peptide Precipitation:

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

  • Peptide Isolation and Purification:

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether multiple times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Experimental Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Boc_SPPS_Workflow Resin Start: Amino Acid-Resin Deprotection Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA in DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling: Activated Boc-AA (e.g., this compound) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Cycle Repeat Cycle for next AA Washing3->Cycle Continue Synthesis FinalCleavage Final Cleavage (HF) Washing3->FinalCleavage End of Synthesis Cycle->Deprotection

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Example Signaling Pathway: Renin-Angiotensin System

Peptides containing aspartic acid are ubiquitous in biological systems. For instance, Angiotensin II, a key octapeptide hormone in the renin-angiotensin system (RAS), has an N-terminal aspartic acid residue. The synthesis of Angiotensin II and its analogs often utilizes this compound. The RAS plays a critical role in regulating blood pressure and fluid balance.

RAS_Pathway cluster_enzymes Enzymatic Cleavage Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I (Decapeptide) Angiotensinogen->AngiotensinI  Cleavage AngiotensinII Angiotensin II (Octapeptide) N-terminus: Aspartic Acid AngiotensinI->AngiotensinII  Cleavage AT1R AT1 Receptor AngiotensinII->AT1R  Binds to Effects Physiological Effects: - Vasoconstriction - Aldosterone Secretion - Sodium Retention AT1R->Effects  Activates Renin Renin (from Kidney) ACE ACE (from Lungs)

Caption: Simplified diagram of the Renin-Angiotensin signaling pathway.

References

Technical Guide to the Safe Handling of Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for N-α-tert-Butoxycarbonyl-L-aspartic acid γ-tert-butyl ester (Boc-Asp(OtBu)-OH), a key reagent in peptide synthesis. The following sections detail its physical and chemical properties, known hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. Its protecting groups, Boc and tert-butyl ester, are labile to acidic conditions, allowing for selective deprotection during peptide elongation.

PropertyValue
CAS Number 1676-90-0[1][2][3]
Molecular Formula C13H23NO6[1]
Molecular Weight 289.32 g/mol
Appearance White to off-white powder
Melting Point 64-67 °C
Solubility Soluble in methanol and dimethyl sulfoxide
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

This compound is classified as an irritant. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological and Ecological Information

EndpointResult
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Carcinogenicity No data available
Mutagenicity No data available
Teratogenicity No data available
Aquatic Toxicity No data available
Persistence and Degradability No data available
Bioaccumulative Potential No data available

Note: The absence of data does not imply that the substance is not hazardous. Standard precautions for handling laboratory chemicals should be observed.

Experimental Protocols

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.

Spill Cleanup Protocol for Powdered this compound

This protocol outlines the procedure for managing a minor spill of powdered this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, and a dust mask (N95 or equivalent).

  • Spill Kit: Absorbent pads, inert absorbent material (e.g., vermiculite or sand), a scoop or brush and dustpan, sealable plastic bags for waste disposal, and hazardous waste labels.

Procedure:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is worn.

  • Contain the Spill: If the powder is spreading, carefully cover it with a plastic sheet or absorbent pads to minimize dust generation.

  • Clean Up the Spill:

    • Gently sweep or scoop the spilled powder into a designated, labeled hazardous waste container. Avoid creating airborne dust.

    • For residual powder, use a damp cloth or absorbent pad to wipe the area. Do not use dry sweeping methods that can disperse the dust.

  • Decontaminate the Area: Wipe the spill area with a suitable laboratory detergent and then with water.

  • Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste bag for proper disposal according to institutional and local regulations.

  • Wash Hands: Thoroughly wash hands with soap and water after completing the cleanup.

Visualizations

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate and Secure Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Cover Powder) ppe->contain cleanup Sweep/Scoop into Waste Container contain->cleanup decontaminate Wipe Area with Damp Cloth cleanup->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose wash Wash Hands dispose->wash end Procedure Complete wash->end

Caption: Workflow for cleaning up a powdered chemical spill.

Safety_Information_Flow cluster_id Hazard Identification cluster_handling Safe Handling & Storage cluster_response Emergency Response ghs GHS Classification (Irritant) hazards Hazard Statements (H315, H319, H335) ppe Personal Protective Equipment (Gloves, Goggles) hazards->ppe storage Storage Conditions (2-8°C, Dry) first_aid First Aid Measures (Rinse Eyes, Wash Skin) storage->first_aid spill Spill Cleanup Protocol

Caption: Logical flow of key safety information for this compound.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and OtBu Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired peptide sequences. Among the arsenal of protective moieties, the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) groups have established themselves as foundational tools, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core functions, mechanisms of action, and experimental considerations for the effective application of Boc and OtBu protecting groups in the synthesis of peptides.

Core Principles of Boc and OtBu Protection

The primary role of protecting groups in peptide synthesis is to reversibly mask reactive functional groups, thereby preventing unwanted side reactions during peptide bond formation and ensuring the correct amino acid sequence.[1][2] The Boc group is predominantly used for the temporary protection of the α-amino group of an amino acid, while the OtBu group is employed for the semi-permanent protection of reactive amino acid side chains.[1][3]

The efficacy of the Boc and OtBu protecting groups hinges on the principle of orthogonality .[4] In an ideal orthogonal strategy, each class of protecting group can be removed under specific conditions without affecting the others. This allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact until the final cleavage step.

The Boc and OtBu groups are key components of two major SPPS strategies: the Boc/Bzl strategy and the Fmoc/tBu strategy.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups (Bzl) for side-chain protection.

  • Fmoc/tBu Strategy: In this widely used orthogonal method, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for Nα-protection, while acid-labile t-butyl-based groups, including OtBu, protect the side chains.

The Boc Protecting Group: Nα-Amine Protection

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group that shields the α-amino group of an amino acid. Its widespread use stems from its ease of introduction and its selective removal under acidic conditions.

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

Deprotection: The key feature of the Boc group is its lability in the presence of a strong acid, typically trifluoroacetic acid (TFA). The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_Acid Amino Acid (R-NH2) Boc2O Boc Anhydride ((Boc)2O) Protected_AA Boc-Protected Amino Acid Protected_AA_dep Boc-Protected Amino Acid Free_Amine Free Amine (R-NH3+) tBu_cation tert-Butyl Cation CO2 CO2

Side Reactions Associated with Boc Deprotection

The generation of the highly reactive tert-butyl cation during Boc deprotection can lead to unwanted side reactions, primarily the alkylation of nucleophilic amino acid side chains. Tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly susceptible to this modification. To prevent this, scavengers are added to the deprotection solution to trap the tert-butyl cations. Common scavengers include triethylsilane, anisole, and ethanedithiol.

The OtBu Protecting Group: Side-Chain Protection

The tert-butyl (tBu) group, in the form of tert-butyl ethers (for Ser, Thr, Tyr) and tert-butyl esters (for Asp, Glu), is a cornerstone for side-chain protection, especially in the Fmoc/tBu strategy.

Role and Orthogonality of the OtBu Group

In Fmoc-based SPPS, the OtBu group's stability to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal is crucial. It remains on the side chain throughout the iterative cycles of peptide elongation. The OtBu group is then readily cleaved during the final step of peptide cleavage from the resin, which is typically performed with a strong acid cocktail containing TFA. This orthogonality ensures the integrity of the side chains until the final product is released.

The OtBu group is used to protect the following amino acid side chains:

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are protected as tBu ethers.

  • Aspartic acid (Asp) and Glutamic acid (Glu): The carboxyl groups are protected as tBu esters.

  • Tyrosine (Tyr): The phenolic hydroxyl group is protected as a tBu ether.

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (Fmoc-AA-OtBu) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of next Fmoc-AA(OtBu)-OH Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide Washing2->Elongated_Peptide Repeat Repeat Cycle Elongated_Peptide->Repeat Repeat->Deprotection n times Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage After n cycles Final_Peptide Free Peptide Final_Cleavage->Final_Peptide

Side Reactions Involving OtBu Groups

While generally robust, the use of OtBu protecting groups can be associated with certain side reactions, particularly with aspartic acid.

  • Aspartimide Formation: Peptides containing Asp(OtBu) followed by residues like Gly, Ala, or Ser are prone to forming a cyclic aspartimide intermediate, especially under basic or acidic conditions. This can lead to the formation of byproducts, including the racemization of the aspartic acid residue and the formation of β-aspartyl peptides.

  • Incomplete Cleavage: In some cases, particularly with sterically hindered sequences, the complete removal of the OtBu group during the final TFA cleavage can be challenging, leading to incomplete deprotection.

Quantitative Data and Experimental Considerations

The efficiency of peptide synthesis is highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative data for the use of Boc and OtBu protecting groups.

ParameterConditionTypical Value/RangeReference
Boc Deprotection Reagent50% TFA in Dichloromethane (DCM)
Time15-30 minutes
Scavengers (for Trp, Met, Cys)0.5% Dithioethane (DTE)
Fmoc Deprotection Reagent20% Piperidine in DMF
Time5-20 minutes
Final Cleavage (Fmoc/tBu) Reagent95% TFA, with scavengers (e.g., H₂O, TIS)
Time1-3 hours

Table 1: Typical Reaction Conditions for Deprotection in SPPS.

Side ReactionSusceptible SequenceConditions Favoring FormationMitigation StrategyReference
tBu Cation Alkylation Trp, Met, CysBoc deprotection with TFAAddition of scavengers (e.g., TIS, EDT)
Aspartimide Formation Asp-Gly, Asp-Ala, Asp-SerBasic (Fmoc deprotection) or acidic conditionsUse of sterically hindered OtBu analogues

Table 2: Common Side Reactions and Mitigation Strategies.

Detailed Experimental Protocols

Protocol for Boc Deprotection in Boc-SPPS
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Add the deprotection solution (containing scavengers if necessary) to the resin and shake for 20-30 minutes at room temperature.

  • Washing: Filter the resin and wash thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x) to remove residual acid and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat twice).

  • Washing: Wash the resin thoroughly with DCM to prepare for the next coupling step.

Protocol for Final Cleavage and OtBu Deprotection in Fmoc-SPPS
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Boc and OtBu protecting groups are indispensable tools in the synthesis of peptides, enabling the precise and efficient assembly of complex amino acid sequences. A thorough understanding of their chemical properties, mechanisms of action, and potential side reactions is critical for researchers and drug development professionals. By carefully selecting the appropriate protection strategy, optimizing reaction conditions, and employing effective mitigation strategies for side reactions, high-purity peptides can be successfully synthesized for a wide range of research and therapeutic applications. The continued refinement of protecting group strategies and methodologies will undoubtedly further advance the field of peptide science.

References

spectroscopic data for Boc-Asp(OtBu)-OH (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis and various other applications within pharmaceutical and chemical research. This document presents its key spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.4d1HNH
~4.4m1Hα-CH
~2.8dd1Hβ-CH
~2.6dd1Hβ-CH'
1.45s9HBoc (C(CH₃)₃)
1.44s9HOtBu (C(CH₃)₃)

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~172C=O (OtBu Ester)
~171C=O (Carboxylic Acid)
~155C=O (Boc)
~82C (CH₃)₃ (OtBu)
~80C (CH₃)₃ (Boc)
~50α-CH
~38β-CH₂
~28.3C(C H₃)₃ (OtBu)
~28.1C(C H₃)₃ (Boc)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (Carboxylic Acid)
~2980StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic Acid & Boc)
~1510MediumN-H bend (Amide II)
~1160StrongC-O stretch (Ester & Boc)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIon
290.16[M-H]⁻
312.14[M+Na-2H]⁻

Note: Data is typically acquired using Electrospray Ionization (ESI) in negative ion mode. The molecular weight of this compound is 289.32 g/mol .

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution by gentle swirling or vortexing.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is a common and straightforward method for solid samples.[1]

    • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[2]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 10 µg/mL with the mobile phase solvent.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any other significant fragments or adducts.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process FID (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Analyze Spectrum (Peak Picking) IR->ProcessIR ProcessMS Analyze Spectrum (m/z Identification) MS->ProcessMS Structure Structural Elucidation & Data Reporting ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Stability of Boc-Asp(OtBu)-OH: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical and Physical Stability of a Key Amino Acid Derivative in Peptide Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability of building blocks used in peptide synthesis is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH, is a widely utilized protected amino acid derivative. This technical guide provides a detailed overview of its stability under various conditions encountered during storage, handling, and synthesis.

Executive Summary

This compound is a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). Its stability is dictated by the acid-labile nature of both the N-terminal Boc (tert-butoxycarbonyl) and the side-chain OtBu (tert-butyl ester) protecting groups. While generally stable under neutral, basic, and long-term storage conditions at recommended temperatures, its primary liabilities include cleavage under acidic conditions and a propensity to undergo base-catalyzed aspartimide formation, a significant side reaction in peptide synthesis. This guide will delve into the specifics of its stability profile, providing quantitative data where available, and outlining experimental protocols for stability assessment.

Chemical Stability Profile

The stability of this compound is a critical factor in its successful application. The molecule's integrity can be compromised by acidic and basic conditions, as well as elevated temperatures.

Acidic Conditions

The defining characteristic of the Boc protecting group is its lability to moderate to strong acids.[1][2] This is the basis for its use in Boc-SPPS, where it is selectively removed at each cycle of peptide chain elongation using acids such as trifluoroacetic acid (TFA).[1][2] Similarly, the side-chain tert-butyl ester is also cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[2]

The deprotection mechanism under acidic conditions proceeds via the formation of a stable tert-butyl cation, which subsequently forms isobutylene. This reaction is typically rapid and efficient under standard deprotection conditions (e.g., 25-50% TFA in dichloromethane).

Side Reactions: The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly the alkylation of nucleophilic residues like tryptophan and methionine within the peptide sequence. To prevent these undesired modifications, scavengers such as triisopropylsilane (TIS) or thioanisole are typically added to the cleavage cocktail.

Basic Conditions

This compound is generally considered stable under the basic and nucleophilic conditions used in other peptide synthesis strategies, such as the piperidine-based deprotection of Fmoc groups. This orthogonality is a fundamental principle that allows for the selective deprotection of different functional groups within the same molecule.

However, a significant side reaction, aspartimide formation , can occur under basic conditions, especially during the synthesis of peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. This intramolecular cyclization reaction is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartate, which then attacks the side-chain β-carbonyl of the Asp(OtBu) residue. The resulting five-membered succinimide ring (aspartimide) can then be opened by a nucleophile (such as piperidine or hydroxide) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization.

The propensity for aspartimide formation is influenced by several factors, including the sequence, the solvent polarity (higher polarity increases the risk), and the steric bulk of the side-chain protecting group. While the OtBu group offers some steric hindrance, bulkier protecting groups have been developed to further mitigate this side reaction.

Thermal Stability

For this compound, the melting point is reported to be in the range of 64-67°C. Temperatures exceeding this will lead to physical changes and potentially accelerate chemical degradation. For practical purposes, long-term storage at elevated temperatures is not recommended.

Storage and Handling

Product datasheets from various suppliers consistently recommend storing solid this compound in a cool, dry place, typically at 2-8°C. For solutions, storage at -20°C or -80°C is advised to ensure long-term stability and prevent degradation. Repeated freeze-thaw cycles of solutions should be avoided.

Summary of Stability Data

The following table summarizes the stability of this compound under various conditions based on available literature.

Condition CategorySpecific ConditionStability of this compoundPrimary Degradation/Side Reaction
Acidic Moderate Acid (e.g., 25-50% TFA in DCM)LabileCleavage of Boc group
Strong Acid (e.g., HF, TFMSA)LabileCleavage of Boc and OtBu groups
Basic Piperidine (20% in DMF)Generally StableAspartimide formation (sequence-dependent)
Aqueous Base (e.g., NaOH)LabileHydrolysis of esters and carbamate
Thermal Recommended Storage (2-8°C, solid)Stable-
Room Temperature (solid, long-term)Gradual degradation possible-
Above Melting Point (>67°C)UnstableDecomposition
Solvents Common organic solvents (DMF, DCM, MeOH)Generally Stable at RT-
Storage Solid, 2-8°CStable-
Solution, -20°C / -80°CStable (months)-

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector (or PDA for peak purity analysis) and a mass spectrometer (LC-MS) for peak identification.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

  • A gradient elution is typically necessary to separate compounds with different polarities. A suggested starting gradient is 5% to 95% B over 20-30 minutes.

3. Method Development and Optimization:

  • Inject a standard solution of this compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) to determine its retention time.

  • Perform forced degradation studies to generate degradation products.

4. Forced Degradation (Stress Testing):

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature for several hours.

  • Oxidation: Treat a solution with 3% H₂O₂ at room temperature.

  • Thermal Stress: Heat a solid sample at a temperature below its melting point (e.g., 50°C) for several days and also heat a solution at 60°C.

  • Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation.

5. Method Validation:

  • Specificity: The method must be able to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

  • Linearity, Accuracy, Precision, and Robustness: Validate these parameters according to ICH guidelines.

Visualizations

Logical Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation start This compound Sample stress Forced Degradation (Acid, Base, Heat, Oxid.) start->stress control Control Sample (No Stress) start->control hplc HPLC Analysis stress->hplc control->hplc ms LC-MS for Identification hplc->ms quant Quantify Degradation (%) hplc->quant identify Identify Degradants ms->identify report Generate Stability Report quant->report identify->report Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Reaction Steps cluster_products Resulting Products Peptide ...-NH-CH(R)-CO-NH-CH(CH₂-CO-OtBu)-CO-NH-CH(R')-CO-... Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation - H⁺ Attack Intramolecular Nucleophilic Attack Deprotonation->Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Attack->Aspartimide - OtBuOH Alpha α-Aspartyl Peptide (Desired/Racemized) Aspartimide->Alpha + Nu⁻ / H₂O Beta β-Aspartyl Peptide (Undesired Impurity) Aspartimide->Beta + Nu⁻ / H₂O

References

An In-depth Technical Guide to Boc-Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, practices, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A foundational technique in peptide chemistry, Boc SPPS offers a robust and reliable method for the synthesis of peptides, particularly for long and complex sequences. This document details the core chemistry, experimental procedures, and potential challenges associated with this methodology.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing, allowing the use of excess reagents to drive reactions to completion.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS.[1] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for their removal.[1] This difference in acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, with each cycle consisting of two main steps:

  • Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).

  • Coupling: The formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.

A neutralization step is required after deprotection to liberate the free amine from its ammonium salt before the subsequent coupling reaction.

The Boc-SPPS Workflow: A Visual Representation

The iterative cycle of Boc-SPPS is a meticulously controlled sequence of chemical reactions. The following diagram illustrates the general workflow.

Boc_SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminally Boc-protected) Deprotection 1. Nα-Boc Deprotection Start->Deprotection Washing1 Washing Deprotection->Washing1 TFA Neutralization 2. Neutralization Washing1->Neutralization Washing2 Washing Neutralization->Washing2 DIEA Coupling 3. Amino Acid Coupling Washing2->Coupling Washing3 Washing Coupling->Washing3 Boc-AA-OH, Coupling Reagent End Elongated Peptide (Ready for next cycle or final cleavage) Washing3->End End->Deprotection Repeat Cycle

A diagram illustrating the cyclical workflow of Boc-SPPS.

Quantitative Data for Boc-SPPS

The efficiency and success of Boc-SPPS are highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative parameters for the various stages of the synthesis.

Table 1: Reagents and Conditions for Boc-SPPS Cycles
StepReagent/SolventConcentrationVolumeReaction TimeEquivalents (relative to resin loading)
Resin Swelling Dichloromethane (DCM)-~5 mL / 200 mg resin30 minutes-
Nα-Boc Deprotection Trifluoroacetic acid (TFA) in DCM25-50% (v/v)~5 mL / 200 mg resin1-2 minutes, then 15-25 minutes-
Neutralization Diisopropylethylamine (DIEA) in DCM5-10% (v/v)~5 mL / 200 mg resin2 x 2 minutes-
Amino Acid Coupling (DCC/HOBt) Boc-Amino Acid-Minimal DMF1-2 hours3
Dicyclohexylcarbodiimide (DCC)-In DCM10-15 min (pre-activation)3
1-Hydroxybenzotriazole (HOBt)-In DMF10-15 min (pre-activation)3
Amino Acid Coupling (HBTU) Boc-Amino Acid-DMF or DCM/DMF15-60 minutes2-4
HBTU-DMF or DCM/DMF-2-4
DIEA-DMF or DCM/DMF-4-8
Capping (Optional) Acetic Anhydride-In DCM15-20 minutes-
DIEA-In DCM15-20 minutes-
Table 2: Common Side-Chain Protecting Groups in Boc-SPPS
Amino AcidSide-Chain Protecting GroupAbbreviationCleavage Condition
ArginineTosylTosHigh HF, TFMSA
ArginineNitroNO₂High HF
Aspartic AcidBenzyl esterBzlHigh HF, TFMSA
Cysteine4-MethylbenzylMebHigh HF
CysteineAcetamidomethylAcmStable to HF, removed by other methods
Glutamic AcidBenzyl esterBzlHigh HF, TFMSA
HistidineDinitrophenylDnpThiophenol prior to HF
Lysine2-Chlorobenzyloxycarbonyl2-Cl-ZHigh HF, TFMSA
SerineBenzyl etherBzlHigh HF, TFMSA
ThreonineBenzyl etherBzlHigh HF, TFMSA
TryptophanFormylForPiperidine prior to HF
Tyrosine2-Bromobenzyloxycarbonyl2-Br-ZHigh HF, TFMSA
TyrosineBenzyl etherBzlHigh HF, TFMSA
Table 3: Cleavage Cocktails for Boc-SPPS
Cleavage MethodReagent CompositionScavengersReaction ConditionsApplication Notes
Low-High HF Low: HF/DMS (1:3 v/v)p-cresol, DMS0°C, 2-4 hoursCleaves most protecting groups via an SN2 mechanism, minimizing side reactions.
High: Anhydrous HFAnisole, p-cresol0°C, 1 hourCleaves the peptide from the resin and removes resistant side-chain groups (e.g., Arg(Tos)).
Standard HF Anhydrous HFAnisole (~10% v/v)0°C, 1-2 hoursA widely used method, but can lead to side reactions with sensitive amino acids.
TFMSA Trifluoromethanesulfonic acidThioanisole, m-cresol0°C, 1-2 hoursAn alternative to HF, but may not be as effective for all protecting groups.
TMSOTf Trimethylsilyl trifluoromethanesulfonateTFA, m-cresol0°C, 2 hoursAnother alternative to HF; Arg(Tos) may require longer reaction times. Cys(Bzl), Cys(Acm), and Arg(NO2) are stable to this cleavage method.

Detailed Experimental Protocols

Manual Boc-SPPS Protocol (0.1 mmol scale)
  • Resin Swelling:

    • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

    • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

    • Drain the solvent.

  • First Amino Acid Attachment (Merrifield Resin - Cesium Salt Method):

    • Swell the chloromethylated resin in dimethylformamide (DMF).

    • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM (~5 mL) to the resin.

    • Agitate for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform the following washes:

      • DCM (3 x 5 mL)

      • Isopropanol (IPA) (2 x 5 mL)

      • DCM (3 x 5 mL)

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3 x 5 mL).

  • Amino Acid Coupling (DCC/HOBt Activation):

    • In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

    • Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-20 minutes.

    • Wash the resin with DCM (3 x 5 mL).

  • Repeat Cycle:

    • Return to step 3 for the coupling of the next amino acid.

In Situ Neutralization/Coupling Protocol

This protocol can enhance coupling efficiency, especially for difficult sequences, by minimizing the exposure time of the free amine, which can reduce aggregation.

  • After the TFA deprotection and washing steps (as in the manual protocol), proceed directly to the coupling step.

  • Use a coupling reagent like HBTU or HATU with DIEA.

  • The DIEA in the coupling mixture will simultaneously neutralize the N-terminal ammonium salt and facilitate the coupling reaction.

Final Cleavage and Deprotection (Low-High HF Method)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Low HF Cleavage (SN2 Mechanism):

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add a scavenger mixture, typically p-cresol and dimethyl sulfide (DMS).

    • Cool the vessel in a dry ice/acetone bath.

    • Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.

    • Allow the reaction to stir at 0°C for 2-4 hours.

    • Evaporate the HF and DMS under a vacuum.

  • High HF Cleavage (SN1 Mechanism):

    • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill neat anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Work-up:

    • The crude peptide is precipitated from the resin by washing with cold diethyl ether.

    • The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.

    • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Mechanisms and Pathways

Nα-Boc Deprotection Mechanism

The removal of the Boc group is a critical step in each cycle of the synthesis. The mechanism involves the protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_Amine->Protonated_Boc + H⁺ TFA H⁺ (from TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt - CO₂ CO2 CO₂

Mechanism of Boc deprotection using a strong acid like TFA.

Potential Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

  • Diketopiperazine Formation: This side reaction is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered cyclic imide (aspartimide) during both the acid-mediated deprotection and base-catalyzed coupling steps. This can lead to a mixture of α- and β-aspartyl peptides.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. The use of scavengers in the deprotection and cleavage steps is crucial to mitigate this side reaction.

Conclusion

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and relevant tool in the peptide chemist's arsenal. Its advantages in synthesizing difficult, aggregation-prone sequences ensure its continued use in both academic research and industrial drug development. A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH) is a key building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This strategy relies on the graduated acid lability of protecting groups: the N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups, such as the tert-butyl (OtBu) ester on the aspartic acid side chain, are cleaved with a strong acid like hydrofluoric acid (HF) during the final step.

The OtBu group effectively masks the side-chain carboxyl function of aspartic acid, preventing its interference with peptide bond formation. However, its use requires careful consideration of a major side reaction: aspartimide formation. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can lead to the formation of impurities that are difficult to separate from the target peptide.

These application notes provide detailed protocols for the use of this compound in Boc-SPPS, summarize quantitative data regarding side reactions, and offer a practical example in the synthesis of the bioactive peptide, Angiotensin II.

Application Example: Synthesis of Angiotensin II

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is an octapeptide hormone that plays a crucial role in the Renin-Angiotensin System (RAS) to regulate blood pressure. Its synthesis via Boc-SPPS serves as an excellent practical example for the application of this compound.

Angiotensin II Signaling Pathway

Angiotensin II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor. This interaction initiates a signaling cascade leading to physiological responses such as vasoconstriction and aldosterone secretion.

AngiotensinII_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Angiotensin II signaling via the AT1 receptor.

Quantitative Data Summary: Aspartimide Formation

The primary side reaction associated with Asp residues is aspartimide formation. The choice of the side-chain protecting group is critical in minimizing this impurity. While Boc-SPPS is generally less prone to this issue than Fmoc-SPPS due to the protonated state of the N-terminal amine after deprotection, it can still occur. The table below compares the performance of the standard OtBu protecting group with bulkier alternatives in a model peptide prone to this side reaction.

Side-Chain Protecting GroupDesired Peptide (%)Aspartimide Byproducts (%)Reference
OtBu (tert-butyl) 55.7 44.3 ****
OMpe (3-methylpent-3-yl)85.114.9
OEpe (3-ethyl-3-pentyl)96.53.5
OPhp (4-n-propyl-4-heptyl)97.82.2
OBno (5-n-butyl-5-nonyl)99.20.8
OtBu + 1-Hydroxybenzotriazole (HOBt)78.221.8

Data is based on studies of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles. Although this data is from an Fmoc-based system, it illustrates the relative stability of different protecting groups, showing a clear trend that bulkier esters significantly reduce aspartimide formation.

Experimental Protocols

The following are detailed protocols for manual Boc-SPPS, with specific considerations for incorporating this compound.

General Boc-SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Cyclical Elongation (Repeat for each Amino Acid) Start Start: Select Resin (e.g., PAM or MBHA resin) ResinPrep 1. Resin Swelling (DCM) Start->ResinPrep Deprotection 2. N-α-Boc Deprotection (25-50% TFA in DCM) ResinPrep->Deprotection Wash1 3. Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 4. Neutralization (5-10% DIEA in DCM/DMF) Wash1->Neutralization Wash2 5. Washing (DMF) Neutralization->Wash2 Coupling 6. Coupling (Activate & Couple next Boc-AA-OH) Wash2->Coupling Wash3 7. Washing (DMF, DCM) Coupling->Wash3 Monitor 8. Monitoring (Kaiser Test) Wash3->Monitor Monitor->Deprotection Next Cycle Cleavage 9. Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Monitor->Cleavage Final Cycle Complete Purification 10. Peptide Precipitation, Isolation & Purification (Cold Ether, HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow for Boc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol is for loading the C-terminal amino acid (e.g., Boc-Phe-OH for Angiotensin II) onto a PAM resin for synthesizing a peptide acid.

  • Resin Swelling: Swell 1g of PAM resin (phenylacetamidomethyl) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Cesium Salt Preparation: In a separate flask, dissolve the C-terminal Boc-amino acid (1 equivalent based on resin substitution) in a methanol/water mixture. Add cesium carbonate (0.5 equivalents) and evaporate to dryness to obtain the Boc-amino acid cesium salt.

  • Loading: Dissolve the dried cesium salt in N,N-Dimethylformamide (DMF). Add this solution to the swollen resin.

  • Reaction: Heat the mixture at 50°C for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF, DMF/water, DMF, DCM, and methanol. Dry the resin under vacuum.

Protocol 2: Standard SPPS Cycle for Peptide Elongation

These steps are repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 20 minutes.

  • Deprotection:

    • Drain the DCM. Add a solution of 25-50% TFA in DCM. Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM. Agitate for 5-10 minutes.

    • Repeat the neutralization step once more.

    • Wash the resin with DMF (3x).

  • Coupling (for this compound):

    • Pre-activation: In a separate vessel, dissolve this compound (2-4 equivalents) and an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

Protocol 3: Final Cleavage and Deprotection (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

  • Preparation: Place the dried, fully assembled peptide-resin in a specialized HF cleavage vessel.

  • Scavenger Addition: Add a scavenger cocktail to the resin. A common mixture is anisole (10% v/v) to trap carbocations generated during cleavage.

  • HF Condensation: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous liquid HF into the vessel (approx. 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a vacuum or a stream of nitrogen, using a suitable scrubber to trap the HF gas.

  • Peptide Precipitation: Wash the resin and cleaved peptide with cold diethyl ether. This precipitates the crude peptide and removes the scavengers.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Dissolve the crude peptide in an appropriate aqueous solvent (e.g., water/acetonitrile with 0.1% TFA) for purification by reverse-phase HPLC.

Conclusion

This compound is a fundamental reagent for the synthesis of aspartic acid-containing peptides via the robust Boc-SPPS methodology. While effective, its application necessitates a thorough understanding of the potential for aspartimide formation, especially in problematic sequences. For routine syntheses, this compound remains a viable choice. However, for long or complex peptides known to be susceptible to this side reaction, the use of bulkier side-chain protecting groups should be considered to maximize the purity and yield of the final product. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this important building block in peptide chemistry and drug development.

Application Notes and Protocols for the Coupling of Boc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard operating procedure for the coupling of N-α-Boc-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH), a critical step in Boc solid-phase peptide synthesis (SPPS). Adherence to this protocol is essential for achieving high coupling efficiency and minimizing side reactions, thereby ensuring the synthesis of high-purity peptides.

Introduction

The incorporation of aspartic acid residues into a peptide sequence is a common requirement in the synthesis of biologically active peptides. The use of this compound provides protection for both the α-amino group (with the Boc group) and the β-carboxyl group (with the tert-butyl ester). This dual protection prevents unwanted side reactions at these functional groups during peptide chain elongation. The tert-butyl protecting group on the side chain is labile to strong acids, allowing for its removal during the final cleavage step.

A significant challenge during the coupling of aspartic acid, particularly when followed by a glycine or serine residue, is the potential for aspartimide formation. This side reaction can lead to the formation of deletion sequences and impurities that are difficult to separate from the target peptide. Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.

Experimental Protocols

This section details the step-by-step procedure for the successful coupling of this compound onto a resin-bound peptide chain.

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM or DMF

  • Coupling Reagents (select one protocol):

    • HBTU/HOBt based: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIEA

    • DIC/HOBt based: DIC (N,N'-Diisopropylcarbodiimide), HOBt

  • Monitoring Reagent: Kaiser test (ninhydrin test) kit

  • Washing Solvents: DMF, DCM

Standard Operating Procedure

The following protocol outlines the key steps in a typical Boc-SPPS cycle for the incorporation of this compound.

Before initiating the synthesis, the resin must be properly swelled to ensure optimal reaction kinetics.

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to the resin and allow it to swell for at least 30 minutes.

  • Wash the resin multiple times with DCM and then with DMF to prepare it for the subsequent steps.[1]

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

  • Treat the peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature.[1]

  • Thoroughly wash the resin with DCM to remove the TFA and the cleaved Boc groups.[1]

  • Wash the resin with IPA to shrink the resin and aid in the removal of residual acid.[1]

  • Wash the resin again with DCM.[1]

The protonated N-terminal amine resulting from the acidic deprotection step must be neutralized before coupling.

  • Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.

  • Wash the resin several times with the coupling solvent (e.g., DMF) to remove excess base.

This is the core step where this compound is added to the peptide chain. Two common protocols are provided below.

Protocol A: Coupling with HBTU/HOBt

  • Dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

  • Add HBTU (2-4 equivalents) to the solution.

  • Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

Protocol B: Standard DIC/HOBt Coupling

  • Suspend the resin in DCM (10 mL per gram of resin).

  • Dissolve this compound (5 equivalents based on resin substitution) in DMF.

  • Dissolve HOBt (5.5 equivalents based on resin substitution) in a minimum volume of DMF.

  • Add the amino acid solution and the HOBt solution to the resin suspension.

  • Add DIC (5.5 equivalents based on resin substitution).

  • Shake the mixture at room temperature under an inert gas.

It is crucial to monitor the completion of the coupling reaction to ensure high yields.

  • Take a small sample of the resin beads.

  • Perform a Kaiser test (ninhydrin test).

  • A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated or a capping step should be performed.

After a complete coupling reaction, the resin must be thoroughly washed to remove excess reagents.

  • Wash the resin extensively with DMF and DCM.

Data Presentation

The following tables summarize the typical quantitative parameters for the coupling of this compound. Actual values may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Reagent Equivalents for Coupling Protocols

ReagentProtocol A (HBTU/HOBt) EquivalentsProtocol B (DIC/HOBt) Equivalents
This compound2 - 45
HBTU2 - 4-
HOBt2 - 45.5
DIC-5.5
DIEA4 - 8-

Table 2: Interpretation of Kaiser Test Results

ObservationInterpretationRecommended Action
Yellow or colorless beads and solutionCoupling is complete (>99.5%)Proceed to the next deprotection step.
Slightly blue beads, colorless solutionCoupling is nearly completeExtend the coupling time or proceed to capping.
Dark blue beads and/or blue solutionCoupling is incompleteRecouple with fresh reagents.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the coupling procedure.

Boc_Coupling_Workflow cluster_prep Preparation cluster_cycle Coupling Cycle Resin_Swelling Resin Swelling in DCM Boc_Deprotection Boc Deprotection (50% TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (5-10% DIEA) Boc_Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Monitoring Reaction Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Washing Washing (DMF, DCM) Monitoring->Washing Negative Washing->Boc_Deprotection Next Cycle Cleavage Final Cleavage Washing->Cleavage Final Cycle

Caption: Experimental workflow for this compound coupling in SPPS.

Coupling_Reagent_Activation cluster_hbtu HBTU/HOBt Activation cluster_dic DIC/HOBt Activation Boc_AA This compound Active_Ester_HBTU Activated Ester Boc_AA->Active_Ester_HBTU HBTU HBTU HBTU->Active_Ester_HBTU HOBt HOBt HOBt->Active_Ester_HBTU DIEA DIEA DIEA->Active_Ester_HBTU Boc_AA2 This compound Active_Ester_DIC Activated Ester Boc_AA2->Active_Ester_DIC DIC DIC DIC->Active_Ester_DIC HOBt2 HOBt HOBt2->Active_Ester_DIC

Caption: Activation pathways for this compound coupling.

References

Optimal Coupling Reagents for Boc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to selecting and utilizing optimal coupling reagents for the incorporation of Boc-Asp(OtBu)-OH in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, comparative data, and a discussion of potential side reactions are presented to facilitate high-yield, high-purity peptide synthesis.

Introduction

The successful incorporation of this compound is a critical step in the synthesis of many biologically active peptides. The choice of coupling reagent and methodology directly impacts the efficiency of the reaction, the purity of the final product, and the potential for side reactions. In Boc-SPPS, the key challenge is to achieve complete and efficient acylation of the free N-terminal amine of the growing peptide chain on the solid support. This is often accomplished using an in situ neutralization protocol, which minimizes aggregation and enhances coupling efficiency, particularly for challenging sequences.[1][2][3]

This application note focuses on the most effective and commonly employed coupling reagents for this compound, including carbodiimides with additives (DIC/HOBt) and uronium/aminium salts (HBTU, HATU).

Coupling Reagent Selection and Performance

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions such as racemization. For Boc-amino acids, uronium/aminium salts are generally favored for their high reactivity and speed, while carbodiimide-based methods offer a cost-effective and reliable alternative.[4]

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes the relative performance of common coupling reagents for the incorporation of Boc-amino acids in SPPS. The quantitative data are representative values based on typical outcomes for standard and sterically hindered amino acids and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent ClassRelative Coupling EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBt Carbodiimide + AdditiveGood to Very Good1 - 4 hoursLow to ModerateCost-effective and widely used. Diisopropylurea byproduct is soluble in common washing solvents.[4]
HBTU Uronium/Aminium SaltVery Good to Excellent15 - 60 minutesLowFaster than DIC/HOBt, a reliable choice for most couplings. Excess HBTU can lead to chain termination.
HATU Uronium/Aminium SaltExcellent10 - 45 minutesVery LowHighly efficient, recommended for difficult or sterically hindered couplings. Generally considered more reactive than HBTU.
COMU Uronium SaltExcellent15 - 45 minutesVery LowHigh reactivity with an improved safety profile as it does not release potentially explosive benzotriazole byproducts.

Understanding Side Reactions: Aspartimide Formation in Boc-SPPS

Aspartimide formation is a potential side reaction for aspartic acid residues, leading to a mixture of α- and β-aspartyl peptides and potential racemization. However, the primary cause of this side reaction differs significantly between Fmoc- and Boc-SPPS.

  • In Fmoc-SPPS , aspartimide formation is predominantly a base-catalyzed reaction occurring during the repetitive piperidine-mediated Fmoc-deprotection steps.

  • In Boc-SPPS , the risk of aspartimide formation during the coupling cycles is minimal. The primary concern is during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF). The acidic conditions can protonate the side-chain ester, making it susceptible to nucleophilic attack by the backbone amide.

Therefore, while the choice of coupling reagent has a minor impact on aspartimide formation during the synthesis, the final cleavage conditions are critical to minimizing this side reaction when using this compound. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to benzyl esters.

Experimental Protocols

The following protocols are based on the efficient in situ neutralization method for Boc-SPPS, which is highly recommended for achieving optimal coupling yields.

General Boc-SPPS Cycle using In Situ Neutralization

This workflow illustrates a single amino acid coupling cycle in a typical manual Boc-SPPS protocol.

cluster_deprotection Boc Deprotection cluster_coupling In Situ Neutralization & Coupling cluster_wash Washing deprotection_step1 Treat resin with 100% TFA (1-2 min) deprotection_step2 Drain and repeat 100% TFA treatment (1-2 min) deprotection_step1->deprotection_step2 pre_activation Pre-activate this compound with coupling reagent in DMF add_reagents Add activated amino acid solution to resin deprotection_step2->add_reagents pre_activation->add_reagents add_base Immediately add DIEA add_reagents->add_base coupling_reaction Agitate for specified time (e.g., 10-60 min) add_base->coupling_reaction wash_step Wash resin thoroughly with DMF coupling_reaction->wash_step

Caption: General workflow for a single coupling cycle in Boc-SPPS using in situ neutralization.

Protocol 1: HBTU/HATU Coupling

This protocol is recommended for most applications due to its high efficiency and speed.

Materials:

  • Peptide-resin with a free N-terminal amine (as TFA salt)

  • This compound (4 equivalents)

  • HBTU or HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following Boc deprotection with TFA, the resin is ready for the coupling step without intermediate washing or a separate neutralization step.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU (or HATU) in DMF.

  • In Situ Neutralization and Coupling: a. Add the activated amino acid solution from step 2 to the reaction vessel containing the peptide-resin. b. Immediately add DIEA to the reaction vessel. c. Agitate the mixture at room temperature for 10-60 minutes. The exact time depends on the specific sequence and coupling reagent (HATU is generally faster).

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the reaction (a negative result, indicated by a yellow color, signifies a complete coupling).

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 minute).

Protocol 2: DIC/HOBt Coupling

This protocol is a cost-effective and reliable alternative to uronium/aminium salt-based methods.

Materials:

  • Peptide-resin with a free N-terminal amine (as TFA salt)

  • This compound (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Following Boc deprotection with TFA, the resin is ready for the coupling step.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HOBt in DMF. Add DIC to this solution and allow it to pre-activate for 5-10 minutes.

  • In Situ Neutralization and Coupling: a. Add the pre-activated amino acid solution from step 2 to the reaction vessel containing the peptide-resin. b. Immediately add DIEA to the reaction vessel. c. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 1 minute).

Logical Flow for Coupling Reagent Selection

The choice of coupling reagent can be guided by several factors, including the nature of the peptide sequence and economic considerations.

start Start: Couple this compound is_difficult Difficult or sterically hindered sequence? start->is_difficult cost_consideration Is cost the primary concern? is_difficult->cost_consideration No use_hatu Use HATU for highest efficiency and speed is_difficult->use_hatu Yes use_hbtu Use HBTU as a reliable and fast option cost_consideration->use_hbtu No use_dic_hobt Use DIC/HOBt for a cost-effective solution cost_consideration->use_dic_hobt Yes

Caption: Decision tree for selecting a suitable coupling reagent for this compound.

Conclusion

The successful incorporation of this compound in SPPS is readily achievable with modern coupling reagents and optimized protocols. The use of in situ neutralization is highly recommended to enhance coupling efficiency and minimize aggregation-related side reactions. For routine couplings, HBTU offers an excellent balance of speed and reliability, while HATU is the preferred reagent for challenging or sterically hindered sequences. DIC/HOBt remains a viable and cost-effective option. By understanding the principles of each coupling reagent and adhering to the detailed protocols, researchers can consistently achieve high yields of aspartic acid-containing peptides with excellent purity.

References

Application Notes and Protocols for the Deprotection of Boc-Asp(OtBu)-OH using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups from amino acid derivatives is a critical step in peptide synthesis and the development of peptide-based therapeutics. Trifluoroacetic acid (TFA) is a commonly employed reagent for this deprotection due to its efficacy in cleaving these acid-labile groups. This document provides detailed application notes and protocols for the TFA-mediated deprotection of N-α-Boc-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH), a frequently used building block in solid-phase and solution-phase peptide synthesis.

The primary challenge during the deprotection of Asp(OtBu)-containing peptides is the formation of aspartimide, a cyclic side product that can lead to racemization and the formation of β-peptides, complicating purification and reducing the yield of the desired product.[1][2] This document will address this key issue and provide strategies to minimize its occurrence.

Reaction Mechanism and Side Reactions

The deprotection of this compound with TFA proceeds through an acid-catalyzed mechanism. Both the Boc and OtBu groups are removed via a similar pathway involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid (from the Boc group) and a carboxylic acid (from the OtBu group). The carbamic acid is unstable and rapidly decarboxylates to yield the free amine.

The liberated tert-butyl cations are highly reactive electrophiles that can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues such as tryptophan, methionine, and cysteine.[3] More specific to the deprotection of Asp(OtBu) derivatives is the base-catalyzed or acid-promoted formation of a succinimide ring, known as aspartimide.[4] This occurs through the intramolecular cyclization of the aspartic acid side chain with the backbone amide nitrogen.

Key Considerations:

  • Aspartimide Formation: This is the most significant side reaction when deprotecting Asp(OtBu) residues. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.

  • Racemization: Aspartimide formation is associated with a high risk of racemization at the α-carbon of the aspartic acid residue.

  • tert-butylation: The liberated tert-butyl cations can alkylate sensitive amino acid residues if not effectively quenched by scavengers.

Data Presentation

Table 1: Effect of Aspartyl Protecting Group on Aspartimide Formation

This table illustrates the impact of different aspartic acid side-chain protecting groups on the extent of aspartimide formation. While this data is from studies using piperidine for Fmoc removal, it highlights the inherent lability of the Asp(OtBu) group and the potential for aspartimide formation, which can also be influenced by acidic conditions during final cleavage.

Aspartyl Protecting GroupPeptide Sequence FragmentAspartimide Formation (% per cycle)D-Aspartate Formation (%)Reference
Fmoc-Asp(OtBu)-OHVKDG YI>1High
Fmoc-Asp(OMpe)-OHVKDG YI~0.5Moderate
Fmoc-Asp(OBno)-OHVKDG YI~0.1Low

Data adapted from a study by Sigma-Aldrich, illustrating the relative stability of different protecting groups.

Table 2: Comparison of Cleavage Cocktails for Global Deprotection

This table compares a standard TFA cleavage cocktail with a greener alternative, methanesulfonic acid (MSA) in formic acid, and their impact on purity and aspartimide formation for a model peptide containing an Asp(OtBu)-Tyr(tBu) sequence.

Cleavage CocktailPeptide Purity (%)Aspartimide Formation (%)Reference
TFA–H₂O–TIS (95:2.5:2.5)98Not specified, but a known issue
2% MSA in Formic Acid985-8

This data highlights that while alternatives to TFA are being explored, managing aspartimide formation remains a key challenge.

Experimental Protocols

Protocol 1: Standard Solution-Phase Deprotection of this compound

This protocol describes the deprotection of this compound in solution.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane (TIS) or Triethylsilane (TES))

  • Cold diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Scavenger: Add a scavenger such as TIS or TES (1-5% v/v) to the solution to quench the tert-butyl cations that will be generated.

  • TFA Addition: Slowly add TFA (typically 20-50% v/v in DCM) to the cooled solution. A common ratio is 1:1 TFA:DCM.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation. To aid in the removal of residual TFA, co-evaporation with toluene can be performed.

  • Work-up (for isolation of the free amine): a. Dissolve the residue in water and cool in an ice bath. b. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8. c. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to obtain the deprotected aspartic acid.

  • Work-up (for isolation of the TFA salt): a. After the initial solvent removal (step 6), dissolve the residue in a minimal amount of DCM. b. Precipitate the TFA salt by adding cold diethyl ether. c. Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: General Protocol for TFA Cleavage and Deprotection from Solid Support

This protocol is applicable for peptides containing Asp(OtBu) synthesized on a resin.

Materials:

  • Peptide-resin

  • TFA

  • Scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v or a simpler TFA/TIS/H₂O; 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Draining: Drain the DCM from the resin.

  • Cleavage Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Cleavage Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a collection tube.

  • Resin Washing: Wash the resin with a small volume of fresh TFA and then with DCM. Combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Peptide Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Deprotection Mechanism and Aspartimide Side Reaction

G TFA Deprotection of this compound and Aspartimide Formation cluster_main Main Deprotection Pathway cluster_side Aspartimide Formation Side Reaction BocAspOtBu This compound Protonated Protonated Intermediate BocAspOtBu->Protonated + 2H+ (TFA) Carbocation tert-Butyl Cation Protonated->Carbocation DeprotectedAsp Aspartic Acid Protonated->DeprotectedAsp - 2(CH3)3C+ - CO2 PeptideBackbone Peptide Chain with Asp(OtBu) Cyclization Intramolecular Cyclization PeptideBackbone->Cyclization Base or Acid Catalyzed Aspartimide Aspartimide Cyclization->Aspartimide Racemized Racemized/ β-Peptide Aspartimide->Racemized Hydrolysis

Caption: Deprotection of this compound and the aspartimide side reaction.

Experimental Workflow for Solution-Phase Deprotection

G Workflow for Solution-Phase TFA Deprotection cluster_workup Work-up Options start Start: Dissolve this compound in DCM cool Cool to 0 °C start->cool add_scavenger Add Scavenger (e.g., TIS) cool->add_scavenger add_tfa Add TFA Solution add_scavenger->add_tfa react Stir at Room Temperature (1-4h) Monitor by TLC/LC-MS add_tfa->react evaporate Remove Volatiles (Rotary Evaporation) react->evaporate workup_salt Precipitate TFA Salt with Cold Ether evaporate->workup_salt workup_free Neutralize with NaHCO3 & Extract evaporate->workup_free end_salt End: Purified TFA Salt workup_salt->end_salt end_free End: Purified Free Amine workup_free->end_free

Caption: A step-by-step workflow for the solution-phase TFA deprotection.

References

Application Notes: Step-by-Step Guide for Boc Deprotection of Asp(OtBu)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In peptide synthesis utilizing the tert-Butyloxycarbonyl (Boc) protection strategy, the final step involves the removal of all acid-labile protecting groups and the cleavage of the synthesized peptide from the solid support. The Asp(OtBu) residue, which contains a tert-butyl ester on its side-chain carboxylic acid, is protected by a group that is labile under the same acidic conditions as the N-terminal Boc group. Therefore, the deprotection of Boc and the OtBu group on the aspartic acid side chain occur concurrently during the final acidolytic cleavage step.

This process, commonly referred to as "final cleavage," is typically achieved using strong acids, most commonly Trifluoroacetic acid (TFA). The tert-butyl protecting groups are removed via an SN1 mechanism, which generates reactive tert-butyl cations. These cations can lead to undesired side reactions, such as the alkylation of nucleophilic residues within the peptide chain, particularly Tryptophan (Trp) and Methionine (Met).[1][2] To prevent these modifications, a "scavenger cocktail" is always included with the strong acid to quench the reactive carbocations.[2][3]

This guide provides a detailed protocol for the simultaneous deprotection of N-terminal Boc and side-chain OtBu groups and cleavage of the peptide from the resin, a critical procedure for researchers, scientists, and professionals in drug development and peptide chemistry.

Experimental Protocols

This section details the standard procedure for the final cleavage and deprotection of a peptide containing Asp(OtBu) synthesized on a standard solid support like MBHA or PAM resin.

Materials and Reagents

  • Peptide-resin (fully synthesized, with N-terminal Boc group)

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Cold diethyl ether ((CH₃CH₂)₂O)

  • 5% Acetic Acid in water (for peptide dissolution)

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Reaction vessel with a shaker

Protocol 1: Standard TFA-Mediated Cleavage and Deprotection

This protocol is suitable for most peptide sequences.

  • Resin Preparation:

    • Transfer the dried peptide-resin to a suitable reaction vessel.

    • Wash the resin three times with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF) and to swell the resin.

    • Dry the resin thoroughly under a high vacuum for at least 4 hours, or preferably overnight. Moisture can be detrimental to the cleavage process.

  • Preparation of the Cleavage Cocktail:

    • In a chemical fume hood, carefully prepare the cleavage cocktail. A common and effective mixture is Reagent K .

    • Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

    • For a 10 mL total volume, this corresponds to:

      • 9.5 mL TFA

      • 0.25 mL Deionized Water

      • 0.25 mL TIS

    • Note: Always add acid (TFA) to the other components. The cocktail should be prepared fresh just before use.

  • Cleavage and Deprotection Reaction:

    • Add the cleavage cocktail to the reaction vessel containing the dried peptide-resin. Use approximately 10 mL of cocktail per 100-200 mg of resin.

    • Ensure the resin is fully suspended in the solution.

    • Agitate the mixture at room temperature for 2-3 hours. For peptides with more stable protecting groups or complex sequences, the reaction time can be extended to 4 hours.

  • Peptide Isolation:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the cleaved peptide, in a clean centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.

  • Peptide Precipitation:

    • In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Purification of Crude Peptide:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps to remove residual scavengers and organic impurities.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Storage:

    • The dried, crude peptide can be stored at -20°C or lower before purification by High-Performance Liquid Chromatography (HPLC). For analysis or purification, the peptide is typically dissolved in an aqueous solution such as 5-10% acetic acid.

Data Presentation

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The table below summarizes various cocktails and their recommended applications.

Cocktail Composition (v/v/v)Reagent NameReaction Time (hr)Temperature (°C)Application Notes & Key Considerations
95% TFA / 2.5% H₂O / 2.5% TIS Reagent K2 - 3Room TempGeneral-purpose cocktail. TIS is a highly effective scavenger for tert-butyl cations. Water helps to hydrolyze the cleaved groups.
90% TFA / 5% DCM / 5% H₂O -3Room TempA standard cocktail for many sequences. DCM helps with solubility.
50% TFA / 50% DCM N-terminal Deprotection0.3 - 0.5Room TempUsed for iterative N-terminal Boc deprotection during synthesis, not for final cleavage. Will not cleave Asp(OtBu) or the peptide from most resins efficiently.
HF / Anisole (9:1) HF Cleavage1 - 20Extremely strong and hazardous acid. Requires specialized equipment. Effective for removing very stable protecting groups like Arg(Tos).
TMSBr / Thioanisole / TFA Yajima MethodVariableRoom TempA "soft" hard acid approach, sometimes used in a two-step deprotection process for complex peptides.

Mandatory Visualization

The following diagram illustrates the workflow for the simultaneous cleavage and deprotection of a Boc-protected peptide containing Asp(OtBu) from a solid support.

G Workflow for Boc/OtBu Deprotection and Cleavage cluster_start Starting Material cluster_process Cleavage & Deprotection Step cluster_outcome Simultaneous Events cluster_end Final Products start_node Resin-Bound Protected Peptide (Resin-Peptide-Asp(OtBu)-NH-Boc) reagents Addition of Cleavage Cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) start_node->reagents 1. Add Reagents reaction Reaction at Room Temperature (2-3 hours) reagents->reaction 2. Incubate deprotection_boc N-terminal Boc Deprotection reaction->deprotection_boc deprotection_otbu Asp(OtBu) Side-Chain Deprotection reaction->deprotection_otbu cleavage Cleavage from Resin Support reaction->cleavage end_peptide Free Deprotected Peptide in Solution (H₂N-Peptide-Asp(OH)-COOH) deprotection_boc->end_peptide 3. Isolate & Precipitate deprotection_otbu->end_peptide 3. Isolate & Precipitate cleavage->end_peptide 3. Isolate & Precipitate end_resin Spent Resin & Byproducts cleavage->end_resin Filtered out

Caption: Experimental workflow for peptide cleavage and deprotection.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid prevents side reactions at the β-carboxyl group during peptide elongation. This document provides detailed protocols and application notes for the efficient incorporation of this compound in automated peptide synthesizers. Adherence to these guidelines will facilitate high coupling efficiency and minimize common side reactions, leading to higher purity of the final peptide product.

The Boc/Bzl protection strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-type protecting groups for the side chains, which are typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).[1][2] Automated peptide synthesis offers significant advantages in terms of speed, reproducibility, and reduced manual intervention.[3]

Key Properties of this compound

PropertyValueReference
CAS Number 1676-90-0[4]
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Appearance White to off-white powder
Melting Point 64-67 °C
Storage 2-8°C

Experimental Protocols

General Automated Boc-SPPS Cycle

The following is a generalized protocol for a standard automated Boc-SPPS synthesizer. Specific parameters may need to be optimized based on the synthesizer model, resin, and peptide sequence.

Resin Selection: Merrifield or PAM resins are commonly used for Boc-SPPS.

Reagents:

  • Deprotection: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization: 5% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Solution: 0.5 M this compound in N,N-Dimethylformamide (DMF).

  • Activation Reagent: 0.5 M 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF.

  • Base for Activation: 2 M DIEA in N-Methyl-2-pyrrolidone (NMP).

  • Washing Solvents: DCM, Isopropanol (IPA), DMF.

Automated Synthesizer Program:

StepOperationReagent/SolventDurationRepeats
1Swell ResinDCM30 min1
2WashDCM1 min3
3Deprotection50% TFA/DCM20 min1
4WashDCM1 min3
5WashIPA1 min2
6WashDCM1 min3
7Neutralization5% DIEA/DCM5 min2
8WashDCM1 min3
9WashDMF1 min3
10CouplingPre-activated this compound60-120 min1
11WashDMF1 min3
12WashDCM1 min3
Amino Acid Activation Protocol (In-situ)

This protocol describes the in-situ activation of this compound using HBTU/DIEA.

Reagent Stoichiometry for Coupling:

Reagent/ComponentMolar Equivalents (relative to resin substitution)Purpose
Peptide-Resin (free N-terminus)1Solid support with growing peptide chain
This compound4The amino acid to be coupled
HBTU3.9Activates the carboxylic acid for amide bond formation
DIEA6Maintains basic conditions for coupling and neutralizes TFA salts

Procedure:

  • The automated synthesizer delivers the this compound solution to the reaction vessel.

  • HBTU solution is then added.

  • Finally, the DIEA solution is added to initiate the activation.

  • The mixture is allowed to pre-activate for 1-2 minutes before being added to the deprotected and neutralized peptide-resin.

Data Presentation

The following table summarizes expected outcomes for the coupling of this compound in an automated synthesis. These values are representative and can vary based on the peptide sequence, resin, and synthesizer conditions.

Peptide SequenceCoupling MethodCoupling Time (min)Coupling Efficiency (%)Crude Purity (%)Overall Yield (%)
Ac-Ala-Asp-Gly-NH2HBTU/DIEA60>99~90~85
H-Tyr-Gly-Gly-Phe-Asp-NH2HBTU/DIEA90>98~85~80
H-Val-Gln-Ala-Ala-Ile-Asp-Ser-Gly-NH2HBTU/DIEA (Double Couple)2 x 60>99~80~75

Coupling efficiency is typically monitored by the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

Visualization of Workflows

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Automated Synthesis Cycle cluster_cleavage Final Cleavage Resin Start with Resin Swell Swell Resin in DCM Resin->Swell 30 min Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (5% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Couple this compound (HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF/anisole) Wash3->Cleavage Final Cycle Purification Purify Peptide (HPLC) Cleavage->Purification

Caption: Automated Boc-SPPS workflow for peptide synthesis.

Activation_Pathway Boc_AA This compound Active_Ester OBt Active Ester Boc_AA->Active_Ester HBTU HBTU HBTU->Active_Ester DIEA DIEA DIEA->Active_Ester Coupled_Peptide Elongated Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Coupled_Peptide

References

Synthesis of Amyloid Beta Peptides Using Boc-Asp(OtBu)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid beta (Aβ) peptides, particularly the Aβ1-42 isoform, are central to the pathology of Alzheimer's disease. Their aggregation into neurotoxic oligomers and plaques makes them a prime target for therapeutic intervention and diagnostic development. The chemical synthesis of these peptides is crucial for research purposes, yet it presents significant challenges due to their hydrophobicity and propensity to aggregate during synthesis and purification.[1][2] This document provides detailed application notes and protocols for the synthesis of Aβ peptides utilizing tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), with a specific focus on the incorporation of aspartic acid using Boc-Asp(OtBu)-OH. The Boc/Bzl (benzyl) strategy, while one of the original methods, remains a robust and valuable approach for synthesizing long and difficult sequences like amyloid beta.[3][4]

Challenges in Amyloid Beta Peptide Synthesis

The synthesis of Aβ peptides is notoriously difficult. The primary challenges include:

  • On-resin Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences.[1]

  • Poor Solubility: The hydrophobic nature of Aβ peptides makes them difficult to handle and purify, often leading to low yields.

  • Side Reactions: The presence of sensitive amino acid residues can lead to side reactions during the harsh cleavage conditions often required in Boc-SPPS.

To address these challenges, various strategies have been developed, including the use of specialized resins, coupling reagents, and purification techniques.

Boc-SPPS Strategy for Amyloid Beta Synthesis

The Boc/Bzl strategy for SPPS is based on a graded acid lability for the removal of protecting groups. The Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups, such as the O-tert-butyl (OtBu) on aspartic acid and benzyl-based groups on other residues, are more stable and require a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.

The use of this compound ensures the protection of the carboxylic acid side chain of aspartic acid, preventing it from participating in side reactions during peptide chain elongation.

Experimental Protocols

Resin Selection and Preparation
  • Resin: Phenylacetamidomethyl (PAM) resin or Merrifield resin are commonly used for Boc-SPPS of Aβ peptides. A low substitution level (e.g., 0.3-0.5 mmol/g) is recommended to minimize steric hindrance and on-resin aggregation.

  • Protocol:

    • Swell the resin in dichloromethane (DCM) for 1-2 hours.

    • Wash the resin with DCM (3x), followed by isopropanol (2x), and then DMF (3x) to prepare it for the first amino acid coupling.

Boc-SPPS Cycle for Aβ Peptide Elongation

The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid.

a. Deprotection:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.

  • Drain the TFA solution.

b. Neutralization:

  • Wash the resin with DCM (3x) to remove residual TFA.

  • Wash with isopropanol (2x) to aid in the removal of acid.

  • Wash with DCM (3x).

  • Neutralize the N-terminal amine by washing with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF (2x for 2-5 minutes each).

  • Wash the resin with DMF (3x) to remove excess base.

c. Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (e.g., this compound) (3-4 equivalents) and an activating agent such as HBTU (3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours. To ensure complete coupling for difficult sequences like Aβ, a double coupling (repeating the coupling step) is often recommended.

  • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Repeat these steps for each amino acid in the Aβ sequence.

Cleavage and Deprotection

Caution: Anhydrous HF and TFMSA are extremely toxic and corrosive. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

Low-High TFMSA Cleavage Protocol:

This method is an alternative to the highly toxic HF.

  • Low TFMSA Step (SN2 Deprotection):

    • Prepare a cleavage cocktail of TFMSA/DCM/dimethyl sulfide (DMS)/m-cresol (1:3:5:1 v/v).

    • Add the cocktail to the dried peptidyl-resin and stir for 2 hours at 4°C. This step removes most benzyl-based protecting groups under milder conditions.

  • High TFMSA Step (SN1 Cleavage):

    • Filter the resin and wash with the "low" cocktail.

    • Prepare a "high" TFMSA cocktail: TFMSA/TFA/m-cresol (2:8:1 v/v).

    • Treat the resin with the "high" cocktail for 1.5 hours at 4°C to cleave the peptide from the resin and remove any remaining protecting groups.

  • Peptide Precipitation:

    • Filter the resin and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purification: The crude Aβ peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C4 or C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used. Due to aggregation, purification can be challenging, and multiple purification steps may be necessary.

  • Characterization: The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The synthesis of Aβ peptides is highly variable, and yields can be low due to the challenges mentioned. The following table provides a summary of expected outcomes based on literature reports.

ParameterTypical RangeNotesReference
Crude Peptide Yield 10-40%Highly dependent on the success of the SPPS and cleavage.
Purity after RP-HPLC >95%May require multiple purification runs.
Overall Yield 1-10%Reflects the combined efficiency of synthesis, cleavage, and purification.

Visualizations

Experimental Workflow: Boc-SPPS of Amyloid Beta

Boc_SPPS_Workflow Resin PAM or Merrifield Resin Swell Swell Resin (DCM) Resin->Swell Cycle Boc-SPPS Cycle (Repeat for each amino acid) Swell->Cycle Deprotection Boc Deprotection (25-50% TFA in DCM) Cycle->Deprotection 1. Cleavage Cleavage & Deprotection (TFMSA) Cycle->Cleavage Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling 3. Coupling->Cycle 4. Repeat or Proceed Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization FinalPeptide Pure Aβ Peptide Characterization->FinalPeptide

Caption: Boc-SPPS workflow for amyloid beta peptide synthesis.

Biological Pathway: Amyloidogenic Processing of APP

Amyloidogenic_Pathway APP Amyloid Precursor Protein (APP) BetaSecretase β-secretase (BACE1) cleavage APP->BetaSecretase sAPPb sAPPβ (soluble fragment) BetaSecretase->sAPPb Extracellular C99 C99 fragment (membrane-bound) BetaSecretase->C99 Intramembrane GammaSecretase γ-secretase cleavage Abeta Amyloid Beta (Aβ) peptide (Aβ1-40, Aβ1-42) GammaSecretase->Abeta Extracellular AICD AICD (intracellular domain) GammaSecretase->AICD Intracellular C99->GammaSecretase Aggregation Aggregation Abeta->Aggregation Oligomers Oligomers Aggregation->Oligomers Plaques Amyloid Plaques Oligomers->Plaques

Caption: The amyloidogenic pathway of APP processing.

References

Application Notes and Protocols for the Use of Boc-Asp(OtBu)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-α-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH) in solution-phase peptide synthesis (SPPS). This reagent is a critical building block for the incorporation of aspartic acid residues into peptides, offering orthogonal protection of the α-amino group (Boc) and the side-chain carboxyl group (OtBu). This strategy is particularly advantageous for the synthesis of complex peptides where selective deprotection is required.

Core Applications

The use of this compound in solution-phase synthesis is well-suited for:

  • Synthesis of small to medium-sized peptides: Solution-phase synthesis is often preferred for shorter peptide sequences due to ease of purification of intermediates.

  • Large-scale peptide production: This method is highly scalable, making it suitable for the industrial production of peptide-based active pharmaceutical ingredients (APIs).

  • Synthesis of peptide fragments for convergent synthesis: Protected peptide fragments can be synthesized in solution and subsequently coupled to form larger peptides or proteins.

  • Analogs of bioactive peptides: The introduction of Asp(OtBu) allows for the synthesis of analogs of hormones, neuropeptides, and other biologically active peptides where the aspartic acid residue is crucial for activity.

A notable application is in the synthesis of precursors to the artificial sweetener Aspartame (N-L-α-Aspartyl-L-phenylalanine 1-methyl ester), where this compound can be coupled with L-phenylalanine methyl ester.[1][2]

Key Advantages of the Boc/OtBu Protection Strategy

The combination of the Boc and OtBu protecting groups offers a robust orthogonal protection scheme.[3] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the OtBu group requires stronger acidic conditions for cleavage, although in practice, both are often removed simultaneously with a strong acid treatment at the final deprotection step.[4] This differential lability can be exploited for selective deprotection if needed.

Experimental Protocols

This section provides detailed protocols for the key steps in solution-phase peptide synthesis using this compound. As a representative example, the synthesis of the dipeptide Boc-Asp(OtBu)-Phe-OMe is described.

Protocol 1: Dipeptide Synthesis using Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

This protocol outlines a classic and widely used method for peptide bond formation.

Materials and Reagents:

  • This compound

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise and stir the mixture for 15-20 minutes at 0 °C to obtain the free amine.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C.

  • Coupling Reaction:

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled this compound/HOBt mixture.

    • Stir the reaction at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will start to form.[5]

    • Add the prepared free amine solution from step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Workflow for Dipeptide Synthesis using DCC/HOBt

G cluster_amine_prep Amine Preparation cluster_acid_prep Carboxylic Acid Activation Amine_HCl H-Phe-OMe·HCl in DCM Add_Base Add DIPEA at 0°C Amine_HCl->Add_Base Free_Amine Free Amine Solution Add_Base->Free_Amine Coupling Coupling Reaction (Room Temp, 12-24h) Free_Amine->Coupling Boc_AA This compound + HOBt in DCM Add_DCC Add DCC at 0°C Boc_AA->Add_DCC Activated_Ester Activated Ester Formation Add_DCC->Activated_Ester Activated_Ester->Coupling Workup Work-up & Purification Coupling->Workup Product Boc-Asp(OtBu)-Phe-OMe Workup->Product

Caption: Workflow for the solution-phase synthesis of Boc-Asp(OtBu)-Phe-OMe using DCC/HOBt.

Protocol 2: Deprotection of Boc and OtBu Groups

This protocol describes the simultaneous removal of the N-terminal Boc group and the side-chain OtBu group using trifluoroacetic acid (TFA).

Materials and Reagents:

  • Boc-Asp(OtBu)-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) - if sensitive residues are present)

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). The choice of scavengers depends on the peptide sequence.

  • Deprotection Reaction:

    • Dissolve the protected peptide in the cleavage cocktail. A typical ratio is 10 mL of cocktail per gram of peptide.

    • Stir the mixture at room temperature for 1-4 hours. The reaction time may need to be optimized.

    • Monitor the deprotection by TLC or HPLC.

  • Peptide Precipitation and Isolation:

    • After the reaction is complete, concentrate the solution under reduced pressure to remove most of the TFA.

    • Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.

    • Collect the peptide precipitate by centrifugation or filtration.

    • Wash the precipitate with cold diethyl ether multiple times to remove scavengers and byproducts.

    • Dry the final peptide under vacuum.

Workflow for Deprotection

G Protected_Peptide Boc-Asp(OtBu)-Peptide Deprotection Deprotection Reaction (Room Temp, 1-4h) Protected_Peptide->Deprotection Cleavage_Cocktail TFA/Scavenger Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) Cleavage_Cocktail->Deprotection Concentration Concentration in vacuo Deprotection->Concentration Precipitation Precipitation with Cold Diethyl Ether Concentration->Precipitation Isolation Centrifugation/Filtration and Washing Precipitation->Isolation Final_Peptide Deprotected Peptide Isolation->Final_Peptide

Caption: General workflow for the deprotection of Boc and OtBu groups.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a dipeptide using this compound in solution-phase. Yields and purity are dependent on the specific amino acid being coupled and the purification method.

ParameterDCC/HOBt MethodOther Methods (e.g., HBTU/HATU)
Coupling Reagent Dicyclohexylcarbodiimide (DCC)Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), etc.
Additive 1-Hydroxybenzotriazole (HOBt)HOBt or 1-hydroxy-7-azabenzotriazole (HOAt)
Base DIPEA or NMMDIPEA or NMM
Solvent DCM or DMFDMF
Reaction Time 12-24 hours2-12 hours
Typical Yield 70-90%80-95%
Purity (after chromatography) >95%>98%

Potential Side Reactions and Mitigation

During the synthesis and deprotection steps, several side reactions can occur. Being aware of these can help in optimizing the reaction conditions to minimize their occurrence.

  • Racemization: Activation of the carboxylic acid can lead to racemization, especially at the C-terminal residue of a peptide fragment. Using additives like HOBt or HOAt can significantly suppress this side reaction.

  • Aspartimide Formation: Aspartic acid residues are particularly prone to forming a five-membered succinimide ring, especially under basic conditions (e.g., during neutralization steps) or upon prolonged activation. This can lead to racemization and the formation of β-aspartyl peptides. Using milder bases and minimizing reaction times can reduce this side reaction.

  • Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is more prevalent when proline is one of the first two residues.

  • Alkylation from Protecting Groups: During the final acidolytic deprotection, the tert-butyl cations generated from the cleavage of Boc and OtBu groups can alkylate sensitive residues like tryptophan and methionine. The use of scavengers such as TIS, water, or thioanisole is crucial to trap these reactive species.

Logical Relationship of Side Reactions

G cluster_synthesis Synthesis Phase cluster_deprotection Deprotection Phase Activation Carboxyl Activation Racemization Racemization Activation->Racemization Coupling Peptide Coupling Aspartimide Aspartimide Formation Coupling->Aspartimide Acid_Treatment Acid Treatment (TFA) Acid_Treatment->Aspartimide Alkylation Side-chain Alkylation Acid_Treatment->Alkylation

Caption: Potential side reactions in different phases of peptide synthesis.

Conclusion

This compound is a versatile and valuable building block for the solution-phase synthesis of peptides. The orthogonal protection it offers allows for flexible synthetic strategies. By carefully selecting coupling reagents, managing reaction conditions to minimize side reactions, and employing appropriate purification techniques, high-purity peptides can be efficiently synthesized for a wide range of research, development, and commercial applications.

References

Application of Boc-Asp(OtBu)-OH in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and conformational rigidity compared to their linear counterparts. The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS), with the choice of protecting group strategy being paramount to a successful outcome. The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), represents a classic and robust approach for peptide synthesis.

This application note details the use of N-α-Boc-L-aspartic acid γ-tert-butyl ester (Boc-Asp(OtBu)-OH) in the synthesis of cyclic peptides. While the tert-butyl (tBu) ester on the aspartic acid side chain is typically cleaved under the same strong acid conditions used for final cleavage from the resin in a standard Boc-SPPS workflow, its application in cyclic peptide synthesis, particularly for side-chain to side-chain cyclization, requires an orthogonal protection strategy. This note will focus on a combined Boc and Fmoc/Allyl protection scheme to achieve on-resin cyclization.

Key Concepts and Strategies

The successful synthesis of a side-chain cyclized peptide using a Boc-SPPS framework relies on the principle of orthogonal protection . This means that different protecting groups can be selectively removed under specific conditions without affecting other protecting groups on the peptide.

In the context of this application note, we will utilize:

  • Boc group: For temporary N-α-protection, removed by mild acid (e.g., Trifluoroacetic acid - TFA).

  • Benzyl-based groups (e.g., Bzl, Tos): For "permanent" side-chain protection of most amino acids, removed by strong acid (e.g., Hydrogen Fluoride - HF) during final cleavage.

  • Allyl (All) group: As an orthogonal protecting group for the side chain of the amino acid that will form one part of the cyclic bridge (in this case, Aspartic Acid). The Allyl group is stable to the acidic conditions used for Boc deprotection and the strong acid for final cleavage but can be selectively removed using a Palladium catalyst.

  • Fmoc group: As an orthogonal protecting group for the side chain of the amino acid that will form the other part of the cyclic bridge (e.g., Lysine). The Fmoc group is base-labile and can be removed selectively without affecting Boc, Bzl, or Allyl groups.

This strategy allows for the on-resin deprotection of the side chains of two specific amino acid residues, followed by the formation of a lactam bridge to create the cyclic structure.

Data Presentation

Table 1: Protecting Group Strategy for Side-Chain to Side-Chain Cyclization
Amino Acid ResidueN-α-ProtectionSide-Chain ProtectionDeprotection Condition for Cyclization
Aspartic AcidBocO-Allyl (OAll)Pd(PPh₃)₄ / Phenylsilane
LysineBocε-Fmoc20% Piperidine in DMF
Other ResiduesBocBenzyl-based (e.g., Bzl, ClZ, Tos)Stable during cyclization
Table 2: Typical Reagent Stoichiometry for Key Synthesis Steps
StepReagentEquivalents (relative to resin loading)
Boc Deprotection Trifluoroacetic Acid (TFA) in DCM50% (v/v)
Amino Acid Coupling Boc-Amino Acid3 - 4
HBTU/HOBt2.9 - 3.9
DIEA6 - 8
Allyl Deprotection Pd(PPh₃)₄0.2 - 0.3
Phenylsilane (PhSiH₃)10 - 20
Fmoc Deprotection Piperidine in DMF20% (v/v)
On-Resin Cyclization HBTU/HOBt3 - 5
DIEA6 - 10
Final Cleavage Hydrogen Fluoride (HF)-
Scavengers (e.g., Anisole)~10% (v/v)

Note: These are general guidelines, and optimization may be required based on the specific peptide sequence and resin.

Table 3: Anticipated Yields and Purity
StageParameterTypical Range
Linear Peptide Synthesis Crude Purity70-90%
On-Resin Cyclization Cyclization Efficiency50-80%
Final Cyclic Peptide Overall Yield (after purification)10-30%
Final Purity (after HPLC)>95%

Disclaimer: The data presented in this table are estimates based on typical outcomes in cyclic peptide synthesis and may vary significantly depending on the peptide sequence, length, and experimental conditions. Specific quantitative data for the direct application of this compound in a fully orthogonal Boc-SPPS cyclization is not extensively reported in the available literature, hence the reliance on a mixed protection strategy for this protocol.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of the linear peptide precursor on a suitable resin for Boc chemistry, such as PAM (phenylacetamidomethyl) resin.[1]

1. Resin Preparation: a. Swell the PAM resin (1 eq.) in dichloromethane (DCM) for 1 hour. b. Wash the resin with DCM (3 x 10 mL/g resin).

2. Boc Deprotection: a. Treat the resin with 50% TFA in DCM (10 mL/g resin) for 2 minutes. b. Drain the solution. c. Treat again with 50% TFA in DCM for 30 minutes. d. Wash the resin with DCM (3 x), isopropanol (IPA) (2 x), and DCM (3 x).

3. Neutralization: a. Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL/g resin) for 2 x 2 minutes. b. Wash the resin with DCM (3 x).

4. Amino Acid Coupling: a. In a separate vessel, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF). b. Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

5. Repeat Synthesis Cycle: a. Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Boc-Asp(OAll)-OH and Boc-Lys(Fmoc)-OH at the desired positions for cyclization.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization

1. Selective Deprotection of the Lysine Side-Chain (Fmoc Removal): a. Wash the peptide-resin with DMF (3 x). b. Treat the resin with 20% piperidine in DMF for 5 minutes. c. Drain the solution. d. Treat again with 20% piperidine in DMF for 15 minutes. e. Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

2. Selective Deprotection of the Aspartic Acid Side-Chain (Allyl Removal): a. Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen). b. In a separate flask, dissolve Pd(PPh₃)₄ (0.25 eq.) in DCM. c. Add the catalyst solution to the resin, followed by phenylsilane (15 eq.).[2] d. Agitate the mixture at room temperature for 30 minutes. Repeat this step once. e. Wash the resin with DCM (3 x), 0.5% DIEA in DMF (2 x), 0.5% sodium diethyldithiocarbamate in DMF (3 x), and DMF (5 x).

3. On-Resin Lactam Bridge Formation: a. Swell the resin with the deprotected side chains in DMF. b. In a separate vessel, dissolve HBTU (4 eq.) and HOBt (4 eq.) in DMF. c. Add DIEA (8 eq.) to the activation mixture. d. Add the activated coupling solution to the resin. e. Agitate the reaction at room temperature for 4-24 hours. f. Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

Protocol 3: Final Cleavage and Deprotection

This protocol uses anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and requires a specialized apparatus and safety precautions.[1]

1. Preparation: a. Dry the cyclized peptide-resin thoroughly under high vacuum. b. Place the resin in the reaction vessel of the HF apparatus. c. Add scavengers (e.g., anisole, p-cresol) to the vessel.

2. HF Cleavage: a. Cool the reaction vessel to -5 to 0 °C. b. Carefully condense liquid HF into the vessel. c. Stir the reaction mixture at 0 °C for 1-2 hours.

3. Work-up: a. Evaporate the HF under a stream of nitrogen. b. Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude product. c. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid). d. Lyophilize the aqueous solution to obtain the crude cyclic peptide.

4. Purification: a. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry and other analytical techniques.

Visualizations

Boc_SPPS_Workflow Resin Start: PAM Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA/DCM) Swell->Deprotect Wash Wash (DCM/IPA) Deprotect->Wash Remove TFA Neutralize 3. Neutralization (10% DIEA/DCM) Couple 4. Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralize->Couple Couple->Wash Remove excess reagents Wash->Neutralize Repeat Repeat Cycle (n-1 times) Wash->Repeat Repeat->Deprotect Next Amino Acid LinearPeptide Linear Peptide-Resin Repeat->LinearPeptide Final Amino Acid

Figure 1. Workflow for the solid-phase synthesis of the linear peptide using Boc chemistry.

On_Resin_Cyclization_Workflow LinearPeptide Linear Peptide-Resin (with Boc-Asp(OAll)-OH & Boc-Lys(Fmoc)-OH) Fmoc_Deprotect 1. Fmoc Deprotection (Lys side-chain) (20% Piperidine/DMF) LinearPeptide->Fmoc_Deprotect Allyl_Deprotect 2. Allyl Deprotection (Asp side-chain) (Pd(PPh₃)₄, PhSiH₃) Fmoc_Deprotect->Allyl_Deprotect Lactamization 3. On-Resin Lactamization (HBTU/HOBt, DIEA) Allyl_Deprotect->Lactamization CyclicPeptideResin Cyclic Peptide-Resin Lactamization->CyclicPeptideResin Cleavage 4. Final Cleavage & Deprotection (HF, Scavengers) CyclicPeptideResin->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification FinalProduct Purified Cyclic Peptide Purification->FinalProduct

Figure 2. Workflow for on-resin side-chain cyclization and final processing.

Orthogonal_Protection_Strategy cluster_Peptide Protected Linear Peptide on Resin cluster_Deprotection Selective Deprotection for Cyclization cluster_FinalCleavage Global Deprotection N_Boc N-α-Boc Asp_OAll Asp(OAll) HF Anhydrous HF N_Boc->HF removes Boc & Bzl Lys_Fmoc Lys(Fmoc) Palladium Pd(PPh₃)₄ / PhSiH₃ Asp_OAll->Palladium removes Allyl Other_PGs Other Side-Chain PGs (e.g., Bzl) Piperidine 20% Piperidine/DMF Lys_Fmoc->Piperidine removes Fmoc Other_PGs->HF

Figure 3. Logical relationship of the orthogonal protecting groups and their respective deprotection reagents.

References

Application Note: Analytical HPLC Methods for Peptides Containing Asp(OtBu)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide to the development and implementation of analytical High-Performance Liquid Chromatography (HPLC) methods for the characterization of synthetic peptides containing the acid-labile Asp(OtBu) (tert-butyl) side-chain protecting group. The presence of the bulky and hydrophobic OtBu group significantly influences the chromatographic behavior of peptides, necessitating specific considerations for method development to achieve optimal separation, purity assessment, and stability monitoring. This document outlines two primary reversed-phase HPLC (RP-HPLC) protocols, discusses the impact of the Asp(OtBu) group on peptide retention, and provides a framework for method validation.

Introduction

During solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is a widely used protecting group for the side-chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu).[1] Its stability under the basic conditions required for Fmoc-group removal and its lability to strong acids like trifluoroacetic acid (TFA) make it a cornerstone of the Fmoc/tBu orthogonal protection strategy.[1]

The analysis of crude and purified peptides containing Asp(OtBu) is crucial for monitoring the efficiency of synthesis and purification, and for ensuring the final product's quality. RP-HPLC is the predominant analytical technique for this purpose, separating peptides based on their hydrophobicity.[2][3] The hydrophobic nature of the tBu group itself significantly increases the retention time of the protected peptide compared to its deprotected form. This application note details robust RP-HPLC methods to analyze and differentiate between the Asp(OtBu)-protected peptide and its final deprotected form.

Influence of the Asp(OtBu) Protecting Group on Peptide Retention

The tert-butyl group is a bulky, hydrophobic moiety. Its presence on the aspartic acid side chain markedly increases the overall hydrophobicity of the peptide. In reversed-phase HPLC, where separation is based on hydrophobic interactions with the stationary phase (commonly C18), this increased hydrophobicity leads to a significantly longer retention time for the Asp(OtBu)-containing peptide compared to its unprotected counterpart.[3] The deprotected peptide, being more polar, will elute earlier from the column under the same gradient conditions. This difference in retention is a key diagnostic feature for monitoring the deprotection reaction.

Experimental Protocols

Two primary methods are presented: a standard TFA-based method for general purity analysis and a formic acid-based method that is compatible with mass spectrometry (MS) for identity confirmation.

Method 1: Standard TFA-Based RP-HPLC for Purity Assessment

This method is a robust, general-purpose approach for the purity assessment of synthetic peptides.

Materials and Equipment:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Sample: Peptide dissolved in Mobile Phase A or a low percentage of organic solvent

Protocol:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10-20 µL of the prepared peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Column Wash and Re-equilibration: After the analytical gradient, wash the column with 95% Mobile Phase B for 5 minutes, then return to the initial conditions (5% B) and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide. The Asp(OtBu)-protected peptide will have a significantly later retention time than the deprotected product.

Method 2: MS-Compatible Formic Acid-Based RP-HPLC

This method is ideal when the peptide analysis needs to be coupled with mass spectrometry for molecular weight confirmation.

Materials and Equipment:

  • LC-MS system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Formic Acid (FA) in HPLC-grade acetonitrile

  • Sample: Peptide dissolved in Mobile Phase A or a low percentage of organic solvent

Protocol:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 0.3-0.5 mL/min.

  • Sample Injection: Inject 5-10 µL of the prepared peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes.

  • Column Wash and Re-equilibration: Implement a wash and re-equilibration step similar to Method 1.

  • Detection: Monitor with a UV detector (214 nm) and the mass spectrometer in positive ion mode.

  • Data Analysis: Analyze the chromatogram for purity and the mass spectrum for the expected molecular weight of the Asp(OtBu)-protected peptide.

Data Presentation

The following tables summarize typical chromatographic parameters and expected results for a model peptide with and without the Asp(OtBu) protecting group.

Table 1: HPLC Method Parameters

ParameterMethod 1 (TFA-Based)Method 2 (MS-Compatible)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient 5-65% B over 30 min5-65% B over 25 min
Column Temperature 30-40 °C30-40 °C
Detection UV at 214 nmUV at 214 nm & MS

Table 2: Expected Retention Time Comparison for a Model Peptide

Peptide FormExpected Retention Time (min)Rationale
With Asp(OtBu) ~18.5Increased hydrophobicity due to the tert-butyl group leads to stronger interaction with the C18 stationary phase.
Deprotected (Asp) ~14.2Removal of the hydrophobic tBu group and introduction of a free carboxyl group increases polarity, reducing retention.

Note: Retention times are illustrative and will vary depending on the specific peptide sequence, column chemistry, and exact gradient conditions.

Stability of Asp(OtBu) in HPLC Mobile Phase

The Asp(OtBu) group is an ester that is labile to strong acids. While it is readily cleaved by concentrated TFA (e.g., 95%) during the final step of SPPS, it is generally stable in the low concentrations of TFA or formic acid (0.1%) used as mobile phase modifiers in RP-HPLC. No significant on-column deprotection is expected during the timeframe of a typical analytical run. However, for prolonged storage of peptide samples in the mobile phase, it is advisable to use MS-compatible conditions with formic acid, which is a weaker acid than TFA, to minimize any potential for slow hydrolysis.

Visualizations

The following diagrams illustrate the logical workflow for developing an analytical HPLC method for an Asp(OtBu)-containing peptide and the relationship between the protecting group and its chromatographic behavior.

HPLC_Method_Development_Workflow Workflow for HPLC Method Development cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Interpretation SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% TFA or FA in H2O/ACN) Equilibration Column Equilibration (C18, initial conditions) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (e.g., 5-65% B over 30 min) Injection->Gradient Detection Detection (UV @ 214 nm +/- MS) Gradient->Detection Analysis Chromatogram Analysis (Peak Integration, Retention Time) Detection->Analysis Purity Purity Calculation (% Area) Analysis->Purity Identity Identity Confirmation (Mass Spectrometry) Analysis->Identity

Caption: A typical workflow for the analytical HPLC of Asp(OtBu)-containing peptides.

Retention_Logic Impact of Asp(OtBu) on RP-HPLC Retention Peptide Peptide Backbone Protected_Peptide Protected Peptide Peptide->Protected_Peptide Deprotected_Peptide Deprotected Peptide Peptide->Deprotected_Peptide Asp_OtBu Asp(OtBu) Side Chain (Hydrophobic) Asp_OtBu->Protected_Peptide Asp_OH Asp Side Chain (Hydrophilic) Asp_OH->Deprotected_Peptide Retention Retention on C18 Column Protected_Peptide->Retention Increased Interaction Deprotected_Peptide->Retention Decreased Interaction

Caption: Logical relationship between the Asp side chain and HPLC retention.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation in Boc-SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in Boc-based solid-phase peptide synthesis (SPPS): the prevention of aspartimide formation, with a specific focus on the use of aspartic acid derivatives like Boc-Asp(OtBu)-OH . Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize this common side reaction and improve the purity and yield of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Boc-SPPS?

A1: Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid (Asp). It involves the intramolecular cyclization of the Asp side chain with its C-terminal backbone amide nitrogen, forming a five-membered succinimide ring. This process results in a mass loss of 18 Da (the mass of water). The resulting aspartimide is unstable and can undergo epimerization and subsequent ring-opening to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are often difficult to separate from the target peptide.[1]

Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?

A2: The mechanism and primary cause of aspartimide formation are distinct between the two major SPPS strategies:

  • Fmoc-SPPS: Aspartimide formation is predominantly a base-catalyzed reaction. It occurs during the repetitive Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, facilitating its nucleophilic attack on the Asp side-chain ester.

  • Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[1] The strong acid protonates the side-chain ester, making it susceptible to nucleophilic attack.

Q3: Is this compound a suitable derivative for Boc-SPPS?

A3: Generally, This compound is not recommended for standard Boc-SPPS protocols . The tert-butyl (OtBu) ester is highly labile to the moderately acidic conditions used for the repetitive Nα-Boc deprotection (e.g., 25-50% TFA in DCM).[2][3] This can lead to premature cleavage of the side-chain protecting group during the synthesis, exposing the free carboxylic acid and increasing the risk of side reactions, including aspartimide formation, in subsequent steps. The OtBu protecting group is standard in Fmoc-SPPS, where it is stable to the basic deprotection conditions.[3]

Q4: Which peptide sequences are most susceptible to aspartimide formation?

A4: The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered, allowing the backbone nitrogen to easily attack the side chain. Susceptible sequences include:

  • Asp-Gly

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

The Asp-Gly sequence is particularly problematic due to the lack of steric hindrance from the glycine residue.

Q5: What is the most effective strategy to prevent aspartimide formation in Boc-SPPS?

A5: The most effective preventative measure in Boc-SPPS is the careful selection of the side-chain protecting group for the aspartic acid residue. Using a bulkier and more acid-stable protecting group can significantly reduce the rate of acid-catalyzed cyclization during HF cleavage. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester).

Troubleshooting Guide

This guide addresses common issues encountered during Boc-SPPS that can lead to aspartimide formation.

Problem: My mass spectrometry analysis shows a significant peak at M-18, and my HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.

This is a classic sign of aspartimide formation. Follow this troubleshooting workflow to diagnose and resolve the issue.

start Significant M-18 peak and multiple product peaks detected in MS/HPLC q1 Which Asp derivative was used? start->q1 a1_1 This compound or Boc-Asp(OBzl)-OH q1->a1_1 Labile PG a1_2 Boc-Asp(OcHex)-OH q1->a1_2 Robust PG c1 High susceptibility to acid-catalyzed aspartimide formation during HF cleavage. a1_1->c1 c2 Less likely to be the primary cause. Review other synthesis parameters (coupling efficiency, etc.). a1_2->c2 q2 What were the HF cleavage conditions? c1->q2 a2_1 Standard (0°C or room temp) q2->a2_1 Standard Temp. a2_2 Low Temperature (-5 to 0°C) q2->a2_2 Low Temp. s1 Implement Low-Temperature HF Cleavage Protocol. a2_1->s1 s2 Replace Boc-Asp(OBzl)-OH with Boc-Asp(OcHex)-OH for future syntheses. a2_2->s2 s1->s2 end Optimize purification to isolate the target peptide. s2->end c2->end

Troubleshooting workflow for aspartimide formation.

Data & Quantitative Comparison

The choice of Asp side-chain protecting group and the final cleavage conditions are the most critical factors in controlling aspartimide formation in Boc-SPPS.

Table 1: Effect of Asp Protecting Group on Aspartimide Formation

Protecting Group Condition Aspartimide Formation (%) Reference
Benzyl Ester (OBzl) Treatment with Diisopropylethylamine (DIEA) for 24h ~51%

| Cyclohexyl Ester (OcHex) | Treatment with Diisopropylethylamine (DIEA) for 24h | ~1% | |

This data highlights the dramatic reduction in base-lability of the OcHex group, which translates to higher stability during synthesis cycles, particularly with in situ neutralization protocols.

Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage Data for a model tetrapeptide protected with a benzyl ester.

Cleavage Temperature (°C) Relative Rate of Formation
0 1.0
-5 0.5

| -10 | 0.25 |

This demonstrates that lowering the temperature of the HF cleavage reaction significantly slows the rate of the side reaction.

Chemical Pathway

The following diagram illustrates the acid-catalyzed mechanism of aspartimide formation during the final cleavage step in Boc-SPPS.

cluster_0 Acid-Catalyzed Aspartimide Formation Peptide Peptide-Asp(OR)-Xxx-Resin Protonated Protonated Intermediate Peptide->Protonated H⁺ (e.g., HF) Aspartimide Aspartimide Intermediate (M-18 Da) Protonated->Aspartimide Intramolecular nucleophilic attack Products Mixture of α- and β-Asp Peptides (D/L isomers) Aspartimide->Products H₂O

Acid-catalyzed aspartimide formation pathway.

Experimental Protocols & Methodologies

Protocol 1: Coupling of Boc-Asp(OcHex)-OH

This protocol describes a standard manual coupling cycle for incorporating the sterically hindered and acid-resistant Boc-Asp(OcHex)-OH derivative.

  • Resin Preparation:

    • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 1 minute (pre-wash).

    • Drain and treat with fresh 25-50% TFA/DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and DMF (5x) to remove residual acid.

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat once.

    • Wash the resin with DMF (5x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-Asp(OcHex)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test . A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Kaiser Test Protocol:

      • Place a few resin beads in a small test tube.

      • Add 2-3 drops of each of the following solutions:

        • Solution A: 5g ninhydrin in 100 mL ethanol.

        • Solution B: 80g phenol in 20 mL ethanol.

        • Solution C: 2 mL of 0.001M KCN in 100 mL pyridine.

      • Heat the tube at 100°C for 5 minutes.

      • Observe the color: Blue = incomplete coupling (free primary amine), Yellow/Colorless = complete coupling.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Optimized Low-Temperature HF Cleavage for Asp-Containing Peptides

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

start Start: Washed and Dried Peptide-Resin prep Pre-chill HF apparatus, resin, and scavengers to -5°C start->prep assemble Assemble apparatus: Add resin and scavenger (e.g., anisole) to vessel prep->assemble hf_add Condense liquid HF into the reaction vessel assemble->hf_add cleave Stir reaction mixture at -5 to 0°C for 1-2 hours hf_add->cleave hf_remove Evaporate HF under a stream of nitrogen cleave->hf_remove precipitate Wash cleaved peptide with cold diethyl ether to precipitate hf_remove->precipitate purify Dissolve crude peptide in aqueous buffer for purification precipitate->purify end End: Purified Peptide purify->end

References

Technical Support Center: Boc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-Asp(OtBu)-OH during Boc-based solid-phase peptide synthesis (Boc-SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with this compound in Boc-SPPS?

A1: The main side reaction is the formation of an aspartimide intermediate. This occurs primarily during the final, strong acid cleavage step (e.g., with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)) rather than during the milder repetitive trifluoroacetic acid (TFA) treatments for Nα-Boc group removal.[1] The strong acid protonates the side-chain tert-butyl ester, making the carbonyl carbon susceptible to nucleophilic attack by the backbone amide nitrogen of the C-terminal adjacent amino acid. This intramolecular cyclization forms a five-membered succinimide ring.

Q2: What are the consequences of aspartimide formation?

A2: Aspartimide formation leads to several undesirable outcomes that complicate peptide purification and reduce the overall yield of the target peptide:

  • Formation of β-aspartyl peptides: The aspartimide ring can be hydrolyzed at two positions, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers often have very similar retention times in HPLC, making them difficult to separate.

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can lead to the formation of D-Asp isomers. These diastereomers can be challenging to distinguish from the desired L-Asp peptide as they have the same mass.

  • Other byproducts: The aspartimide intermediate can also react with nucleophiles present in the cleavage cocktail.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: Sequences where the amino acid C-terminal to the aspartic acid residue has a small, non-sterically hindering side chain are most prone to this side reaction. The most problematic sequences include:

  • Asp-Gly

  • Asp-Ser

  • Asp-Ala

  • Asp-Asn

The lack of steric hindrance from the adjacent residue's side chain allows the backbone amide nitrogen to more easily adopt the conformation required for the intramolecular attack on the Asp side-chain carbonyl.

Q4: What is the other major side reaction to be aware of when using this compound?

A4: Another significant side reaction is the t-butylation of sensitive amino acid residues. During the strong acid cleavage, the tert-butyl (tBu) protecting group from this compound (and from the N-terminal Boc group and other tBu-protected side chains) is cleaved, generating reactive tert-butyl cations. These electrophilic carbocations can then alkylate nucleophilic residues in the peptide chain, most notably:

  • Tryptophan (Trp): Alkylation of the indole ring.

  • Methionine (Met): S-alkylation.

  • Cysteine (Cys): S-alkylation.

This results in peptide adducts with an increased mass (+56 Da).

Q5: How can I detect aspartimide-related impurities and t-butylation byproducts?

A5: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for the detection and characterization of these side products.

  • Aspartimide Detection:

    • MS: The aspartimide intermediate itself will have a mass corresponding to the target peptide minus 18 Da (M-18), representing the loss of a water molecule. The subsequent ring-opened α- and β-aspartyl peptides will have the same mass as the target peptide.

    • HPLC: Aspartimide-related byproducts often appear as distinct peaks close to the main product peak. However, co-elution of the α- and β-isomers is common, making quantification and purification challenging.[1][2]

  • t-Butylation Detection:

    • MS: The primary indicator is the presence of a peak corresponding to the target peptide mass plus 56 Da (M+56).

    • HPLC: Alkylated peptides will typically have a different retention time than the desired product.

Troubleshooting Guides

Problem 1: Significant aspartimide formation is detected after cleavage.

This is often characterized by a complex HPLC profile with multiple peaks around the target peptide's retention time and a potential M-18 peak in the mass spectrum.

  • Cleavage Temperature is Too High: The rate of acid-catalyzed aspartimide formation is highly temperature-dependent.

    • Solution: Perform the HF or TFMSA cleavage at a lower temperature. For HF cleavage, maintaining the temperature between -5°C and 0°C is recommended.

  • Inappropriate Aspartic Acid Side-Chain Protection: While this compound is commonly used, other protecting groups offer greater stability against acid-catalyzed cyclization.

    • Solution: For sequences known to be highly susceptible to aspartimide formation, consider using an alternative, more robust protecting group like the cyclohexyl ester (OcHex). Boc-Asp(OcHex)-OH has been shown to significantly reduce aspartimide formation compared to benzyl ester (OBzl) protected aspartic acid.

  • Prolonged Exposure to Strong Acid: Longer cleavage times increase the likelihood of side reactions.

    • Solution: Optimize the cleavage time to be sufficient for complete deprotection and cleavage from the resin, but not excessively long.

For particularly sensitive peptides, the "low-high" HF cleavage procedure is highly effective at minimizing both aspartimide formation and t-butylation.

  • Low HF Step: The initial step uses a low concentration of HF in a large volume of dimethyl sulfide (DMS). This condition favors an SN2 mechanism for deprotection, which reduces the formation of carbocations and suppresses aspartimide formation.

  • High HF Step: After removing the "low HF" mixture, a standard "high HF" cleavage is performed to remove more resistant protecting groups and cleave the peptide from the resin.

Problem 2: Mass spectrometry analysis shows a significant peak at M+56 Da.

This indicates t-butylation of one or more sensitive residues in your peptide.

  • Insufficient or Inappropriate Scavengers: Scavengers are crucial for quenching the reactive tert-butyl cations generated during cleavage.

    • Solution: Ensure an adequate amount and the correct type of scavengers are used in the cleavage cocktail. The choice of scavengers depends on the peptide sequence.

ScavengerPurposeRecommended Concentration
Anisole Protects Trp from t-butylation.~5-10% (v/v)
p-Cresol Scavenges various carbocations.~5-10% (v/v)
Thioanisole Scavenges carbocations and can aid in the removal of Arg(Tos). Caution: Can cause side reactions with Trp.~5% (v/v)
1,2-Ethanedithiol (EDT) Protects Cys and Met from alkylation and reduces methionine sulfoxide.~2.5% (v/v)
Triisopropylsilane (TIS) A very effective carbocation scavenger.~2.5-5% (v/v)

Experimental Protocols

Protocol 1: Optimized HF Cleavage to Minimize Aspartimide Formation

This protocol is designed for peptides containing Asp residues in sequences prone to aspartimide formation.

  • Preparation:

    • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.

    • Pre-chill the HF cleavage apparatus, all reagents, and scavengers to the target temperature of -5°C to 0°C.

  • Apparatus Assembly:

    • Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

    • Add the pre-chilled scavenger mixture (e.g., anisole). A typical ratio is 1 mL of scavenger per gram of resin.

  • HF Condensation:

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Carefully condense the required amount of anhydrous HF into the reaction vessel.

  • Cleavage Reaction:

    • Transfer the reaction vessel to a cooling bath maintained at -5°C to 0°C.

    • Stir the mixture for 60-90 minutes, closely monitoring the temperature.

  • HF Removal:

    • After the reaction is complete, carefully remove the HF by evaporation under a stream of dry nitrogen or under vacuum.

  • Peptide Precipitation and Isolation:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Filter the precipitated peptide, wash it with cold diethyl ether, and dry the product under vacuum.

Protocol 2: Standard TFMSA Cleavage with Scavengers

This protocol is an alternative to HF cleavage.

  • Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

    • Add the scavenger cocktail. A common mixture is thioanisole (200 µL) and ethanedithiol (100 µL).

    • Cool the flask in an ice bath and add TFA (2 mL). Stir for 5-10 minutes.

  • Cleavage Reaction:

    • Slowly add TFMSA (200 µL) dropwise while stirring vigorously to dissipate heat.

    • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Peptide Precipitation and Isolation:

    • Filter the resin using a fine sintered funnel and wash with a small amount of fresh TFA.

    • Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.

    • If necessary, store the mixture at 4°C overnight to enhance precipitation.

    • Filter the crude peptide and wash it with cold ether to remove scavengers.

Data Presentation

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation in Boc-SPPS

Protecting GroupCleavage ConditionAspartimide Formation (%)Reference
Benzyl (OBzl)HighSignificant
Cyclohexyl (OcHex)HighMinimal

Note: This table illustrates the general principle of increased stability with bulkier protecting groups. Quantitative values can be highly sequence-dependent.

Table 2: Effect of Temperature on the Rate of Aspartimide Formation During HF Cleavage

TemperatureRate Constant of Aspartimide Formation (s⁻¹)Reference
0 °C73.6 x 10⁻⁶
-15 °C6.2 x 10⁻⁶

Data for a model tetrapeptide with a benzyl ester protecting group, demonstrating a significant reduction in the rate of side reaction at lower temperatures.

Visualizations

Aspartimide_Formation Peptide Peptide with this compound Cleavage Strong Acid Cleavage (HF or TFMSA) Peptide->Cleavage Aspartimide Aspartimide Intermediate (M-18) Cleavage->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Racemization Epimerization Aspartimide->Racemization Alpha_Peptide Desired α-Aspartyl Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Isomeric Impurity) Hydrolysis->Beta_Peptide D_Isomers D-Aspartyl Peptides (Diastereomeric Impurities) Racemization->D_Isomers

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start HPLC/MS Analysis of Crude Peptide Check_Mass Check Mass Spectrum Start->Check_Mass Mass_M18 M-18 Peak Detected? Check_Mass->Mass_M18 No unexpected major peaks Mass_OK Mass OK Mass_P56 M+56 Peak Detected? Mass_M18->Mass_P56 No Aspartimide Aspartimide Formation Likely Mass_M18->Aspartimide Yes Mass_P56->Mass_OK No TButylation t-Butylation Likely Mass_P56->TButylation Yes Action_Asp Implement Solutions: - Lower Cleavage Temperature - Use Boc-Asp(OcHex)-OH - 'Low-High' HF Cleavage Aspartimide->Action_Asp Action_TBu Implement Solutions: - Add/Optimize Scavengers (TIS, EDT, Anisole) TButylation->Action_TBu End Re-synthesize and Analyze Action_Asp->End Action_TBu->End

References

strategies to minimize racemization of Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on minimizing racemization of Boc-Asp(OtBu)-OH during peptide synthesis.

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions to mitigate racemization.

Problem 1: High Levels of Diastereomeric Impurity Detected in the Product

  • Possible Cause: Inappropriate choice of coupling reagent.

  • Solution: Carbodiimide reagents like DCC or DIC, when used alone, can lead to significant racemization. It is crucial to use them in combination with a racemization-suppressing additive. Alternatively, switching to a uronium/aminium or phosphonium-based coupling reagent is highly recommended as they are generally more efficient and less prone to causing racemization.[1]

  • Possible Cause: Use of a strong or sterically unhindered base.

  • Solution: Strong bases can promote the formation of the problematic oxazolone intermediate, which is a primary pathway for racemization. Avoid using strong, non-hindered bases like triethylamine (TEA). Instead, opt for a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Ensure that the base is used in stoichiometric amounts.[1]

  • Possible Cause: Elevated reaction temperature.

  • Solution: Higher temperatures accelerate the rate of racemization.[1] It is advisable to perform the coupling reaction at a lower temperature, particularly during the activation step. Starting the reaction at 0 °C or even -15 °C and then allowing it to slowly warm to room temperature can significantly reduce the extent of racemization.[1][2]

Problem 2: Incomplete Coupling Reaction Leading to Low Yield

  • Possible Cause: Steric hindrance.

  • Solution: If steric hindrance is suspected to be the cause of poor coupling efficiency, consider using a more potent coupling reagent such as HATU or COMU. A slight and cautious increase in temperature after the initial low-temperature activation phase may also improve the reaction rate, but this should be carefully monitored to avoid excessive racemization.

  • Possible Cause: Poor solubility of reactants.

  • Solution: Ensure that all reactants are fully dissolved in a suitable solvent. Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used solvents that facilitate good resin swelling in solid-phase peptide synthesis. Sonication can be employed to aid in the dissolution of sparingly soluble reactants.

Problem 3: Formation of Side Products

  • Possible Cause: Guanidinylation of the N-terminus.

  • Solution: This side reaction can occur when an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU) is used. To avoid this, use only a slight excess (1.1-1.2 equivalents) of the coupling reagent. Pre-activating the carboxylic acid component before adding the amine can also help minimize this side reaction.

  • Possible Cause: Aspartimide formation.

  • Solution: For aspartic acid residues like this compound, aspartimide formation is a common side reaction that can lead to racemization and the formation of β-aspartyl peptides. This is particularly prevalent in sequences containing Asp-Gly or Asp-Ser motifs. To suppress aspartimide formation, consider adding HOBt to the deprotection solution or using a bulkier side-chain protecting group if the sequence is known to be problematic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism of racemization for this compound during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine on the achiral oxazolone intermediate results in a mixture of L- and D-isomers in the peptide chain.

Q2: How does the choice of coupling reagent impact racemization?

A2: The choice of coupling reagent is a critical factor in controlling racemization. Modern uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) based reagents are generally preferred as they promote rapid amide bond formation, which can outcompete the rate of oxazolone formation and subsequent racemization. Older methods, such as using carbodiimides (DCC, DIC) without additives, are more prone to causing racemization.

Q3: What is the role of additives like HOBt and Oxyma?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They react with the activated amino acid to form an active ester that is less prone to cyclizing into the problematic oxazolone intermediate.

Q4: Can the solvent choice influence the extent of racemization?

A4: Yes, the polarity of the solvent can play a role. Solvents that promote good solubility of all reactants are essential for an efficient reaction. In solid-phase peptide synthesis, solvents like DMF and NMP are standard as they also promote good resin swelling. If peptide aggregation is an issue, which can lead to incomplete reactions and favor side reactions, adding a solvent like DMSO to the mixture can be beneficial.

Q5: What is the relationship between aspartimide formation and racemization for Aspartic Acid?

A5: Aspartimide formation is a significant side reaction for aspartic acid residues and is directly linked to racemization. The formation of the five-membered succinimide ring (aspartimide) is base-catalyzed. This intermediate is chirally labile and can open up to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide and the epimerized (racemized) α-aspartyl peptide.

Quantitative Data

While specific quantitative data for the racemization of this compound is not extensively available in the provided search results, the following table summarizes the trends observed for other protected amino acids, which are highly relevant. The data highlights the significant impact of the choice of coupling reagent and additive on the extent of racemization.

Coupling ReagentAdditiveBaseAmino Acid DerivativeRacemization (%)
DICHOBtDIPEAZ-L-Phg-OH9.3
DICOxymaDIPEAZ-L-Phg-OH1.1

Data adapted from studies on Z-L-Phg-OH coupling and is indicative of general trends.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

  • Dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DMF (0.1 M).

  • In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Cool the reaction mixture to 0 °C.

  • Add DIPEA (2.0 eq.) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up.

Protocol 2: Minimal Racemization Coupling using DIC/Oxyma

  • Dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF (0.1 M).

  • Cool the solution to 0 °C.

  • Add DIC (1.1 eq.) to the solution and stir for 5 minutes at 0 °C for pre-activation.

  • Add the amine component (1.0-1.2 eq.) to the reaction mixture.

  • If the amine is a salt (e.g., HCl salt), add a stoichiometric amount of a weak base like NMM (1.0 eq.). If the free amine is used, no additional base is required.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway BocAsp This compound ActivatedEster Activated Ester BocAsp->ActivatedEster + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedEster->Oxazolone - Base (Proton Abstraction) Oxazolone->ActivatedEster RacemicProduct Racemic Peptide (L- and D-Asp) Oxazolone->RacemicProduct + Amine Nucleophile TroubleshootingWorkflow Start High Racemization Detected CheckReagent Review Coupling Reagent and Additives Start->CheckReagent CheckBase Evaluate Base (Strength & Stoichiometry) CheckReagent->CheckBase If using modern reagent OptimizeReagent Switch to HATU/Oxyma or add HOBt/Oxyma CheckReagent->OptimizeReagent If using Carbodiimide alone CheckTemp Assess Reaction Temperature CheckBase->CheckTemp If base is appropriate OptimizeBase Use NMM or Collidine (Stoichiometric amount) CheckBase->OptimizeBase If using strong/excess base OptimizeTemp Lower Temperature (0°C or below) CheckTemp->OptimizeTemp If temperature is elevated End Racemization Minimized CheckTemp->End If conditions are optimal OptimizeReagent->End OptimizeBase->End OptimizeTemp->End

References

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Boc-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky tert-butyl (OtBu) protecting group on the side chain of aspartic acid can sterically hinder the approach of the activated amino acid to the free amine on the growing peptide chain.

  • Aspartimide Formation: A significant side reaction, particularly in Fmoc chemistry, is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][2][3][4] This reaction is especially prevalent when the next amino acid in the sequence is glycine, serine, or asparagine.[1] Aspartimide formation leads to a mixture of desired α-peptide, undesired β-peptide, and piperidide adducts, ultimately reducing the yield of the target peptide.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine less accessible for coupling.

  • Suboptimal Activation or Coupling Conditions: Inadequate activation of the this compound, incorrect stoichiometry of reagents, or insufficient reaction time can all lead to incomplete coupling.

  • Poor Resin Swelling: Incomplete swelling of the resin can limit the accessibility of reaction sites.

Q2: How can I detect low coupling efficiency?

Several methods can be used to monitor the completeness of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test for the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates incomplete coupling. A negative result (yellow or colorless beads) suggests the coupling is complete.

  • Alternative Colorimetric Tests: For N-terminal secondary amines like proline, the Kaiser test is unreliable. In such cases, the Isatin Test or the Chloranil Test can be used. The Bromophenol Blue test is another option that detects both primary and secondary amines.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude peptide after cleavage from the resin is the most definitive way to assess the overall success of the synthesis and the purity of the final product. The presence of deletion sequences or byproducts in the chromatogram can indicate coupling issues at specific points in the synthesis.

Q3: What is aspartimide formation and how can I minimize it?

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving the backbone amide nitrogen and the side-chain ester of an aspartic acid residue. This side reaction is a major cause of reduced peptide purity and yield.

Strategies to Minimize Aspartimide Formation:

  • Choice of Protecting Group: While this compound is standard, using bulkier side-chain protecting groups like 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), or 5-n-butyl-5-nonyl (Bno) can significantly reduce aspartimide formation.

  • Backbone Protection: Introducing a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the amino acid preceding the aspartic acid can prevent the cyclization reaction.

  • Modification of Deprotection Conditions: Adding a weak acid, such as formic acid or HOBt, to the piperidine solution used for Fmoc removal can suppress aspartimide formation.

  • Avoid Strong Bases: Avoid using strong, non-sterically hindered bases like DBU for Fmoc deprotection when Asp residues are present, as they can promote aspartimide formation.

  • Solvent Choice: The polarity of the solvent can influence the rate of aspartimide formation, with more polar solvents potentially leading to more of this side reaction.

Troubleshooting Guide

Problem: Positive Kaiser test after coupling with this compound.

This indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a positive Kaiser test.

Detailed Steps:

  • Recouple: The first step is to perform a second coupling reaction using the same conditions.

  • Modify Conditions: If the Kaiser test is still positive after recoupling, consider the following modifications:

    • Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.

    • Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent.

    • Change Coupling Reagent: Switch to a more powerful coupling reagent. The choice of coupling reagent can significantly impact efficiency, especially for sterically hindered amino acids.

  • Check Reagents: Ensure that the this compound and coupling reagents are not degraded. Use fresh, high-quality reagents.

  • Capping: If coupling remains incomplete after multiple attempts, it is advisable to "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion peptides in the final product.

Problem: Low purity of the final peptide observed by HPLC, with side products related to the Asp residue.

This often points to significant aspartimide formation during the synthesis.

Troubleshooting Workflow for Aspartimide Formation:

Aspartimide_Troubleshooting Start Low Purity / Asp-related Side Products in HPLC ModifyDeprotection Modify Fmoc-Deprotection: - Add weak acid (e.g., formic acid, HOBt) to piperidine solution Start->ModifyDeprotection ChangeProtectingGroup Use Alternative Asp Protecting Group: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OEpe)-OH Start->ChangeProtectingGroup BackboneProtection Incorporate Backbone Protection: - Use Fmoc-Xaa-(Hmb)-OH before Asp Start->BackboneProtection OptimizeSequence Sequence Optimization (if possible): - Avoid Asp-Gly, Asp-Ser, Asp-Asn sequences Start->OptimizeSequence Result Improved Peptide Purity ModifyDeprotection->Result ChangeProtectingGroup->Result BackboneProtection->Result OptimizeSequence->Result

Caption: Strategies to mitigate aspartimide formation.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents

ReagentReagent ClassActivation MechanismCoupling EfficiencyRacemization Suppression
HBTU Aminium/Uronium SaltForms an HOBt active esterHigh for standard couplingsGood
HATU Aminium/Uronium SaltForms a more reactive HOAt active esterVery high, effective for difficult couplingsVery low
PyBOP Phosphonium SaltForms a BOP active esterHigh, particularly for difficult couplingsGenerally low
COMU Uronium SaltForms an OxymaPure active esterVery high, comparable to HATUExcellent

Data compiled from multiple sources.

Key Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol is used to detect free primary amines on the resin.

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water. 1.0 mL of this solution is then diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Place 10-15 beads of the peptide-resin into a small test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless or faint yellow solution and beadsCoupling completeProceed with synthesis
Dark blue solution, colorless beadsNearly complete couplingExtend coupling time or cap
Light blue solution, dark blue beadsIncomplete couplingRecouple
Intense blue solution and beadsFailed couplingCheck reagents and protocol

[Table adapted from multiple sources.]

Protocol 2: HPLC Analysis of Crude Peptide

This protocol provides a general method for assessing peptide purity.

1. Sample Preparation:

  • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/water).
  • Precipitate the peptide in cold diethyl ether.
  • Dissolve the crude peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC with a UV detector.
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 220 nm.

3. Data Analysis:

  • Calculate the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram to determine the purity.

By systematically addressing these potential issues and utilizing the provided protocols, researchers can effectively troubleshoot and overcome challenges associated with the low coupling efficiency of this compound.

References

Technical Support Center: Optimizing TFA Concentration for Boc-Asp(OtBu)-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of trifluoroacetic acid (TFA) concentration in the deprotection of N-α-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TFA in the deprotection of this compound?

Trifluoroacetic acid (TFA) is a strong acid used to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group from the α-amine and the tert-butyl (OtBu) ester from the side chain of this compound. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group and the ester, followed by the elimination of the stable tert-butyl cation.

Q2: What is a typical TFA concentration range for this deprotection?

A common starting point for the deprotection of this compound in a solvent like dichloromethane (DCM) is a TFA concentration ranging from 25% to 50% (v/v).[1] However, the optimal concentration can vary depending on the specific reaction conditions and the presence of other sensitive functional groups in the molecule.

Q3: What are the most common side reactions to be aware of during the TFA deprotection of this compound?

The two most prevalent side reactions are:

  • Tert-butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic residues, such as tryptophan or methionine, if present in the molecule.[1]

  • Aspartimide formation: The side-chain carboxyl group of the deprotected aspartic acid can cyclize with the backbone amide nitrogen, especially in peptide synthesis, leading to the formation of a succinimide derivative known as an aspartimide. This can result in a mixture of α- and β-peptides and potential racemization.[2]

Q4: How can I minimize side reactions?

The most effective way to prevent side reactions is by using "scavengers" in the TFA cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cations. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. For instance, a common cleavage mixture is 95% TFA, 2.5% TIS, and 2.5% water.

Q5: How can I monitor the progress of the deprotection reaction?

The reaction progress can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The deprotected product is typically more polar than the starting material and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the starting material peak and the appearance of the product peak. This technique is also excellent for assessing the purity of the crude product.

  • Mass Spectrometry (MS): MS can confirm the identity of the deprotected product by its molecular weight.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient TFA concentration or reaction time.Increase the TFA concentration (e.g., from 25% to 50%) or prolong the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal time. For solid-phase synthesis, ensure adequate resin swelling, as 100% TFA may cause less swelling than a TFA/DCM mixture.
Low reaction temperature.Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be considered, but this can also increase the rate of side reactions.
Presence of Side Products (e.g., tert-butylation) Absence or insufficient concentration of scavengers.Always include scavengers in your cleavage cocktail, especially if your molecule contains sensitive residues like tryptophan or methionine. A typical scavenger concentration is 2.5-5%.
Aspartimide Formation Sequence-dependent cyclization, especially with following Gly, Asn, or Ser residues.In peptide synthesis, using a bulkier side-chain protecting group on the aspartic acid can sterically hinder cyclization. While this is not applicable to the deprotection of the free amino acid, it's a key consideration in peptide synthesis involving aspartic acid.
Strong basic conditions during workup (in Fmoc chemistry).While this is more relevant to Fmoc-based synthesis, it's a reminder that the workup conditions post-deprotection should be carefully considered to avoid further side reactions.
Low Yield Incomplete reaction or loss of product during workup.Ensure the reaction has gone to completion before workup. During workup, be mindful of the polarity of your product to choose the appropriate extraction solvents. The TFA salt of the deprotected amino acid is often highly polar.

Data Presentation

The following table provides representative data on how TFA concentration can affect the deprotection of this compound. Please note that these are illustrative values and optimal conditions should be determined experimentally for your specific system.

TFA Concentration (% in DCM) Reaction Time (hours) Yield (%) Purity (%) Notes
20%48595Slower reaction rate, may require longer time for full conversion.
50%1.59598Generally a good starting point, providing a balance of reaction speed and cleanliness.
80%0.59290Faster reaction, but may lead to increased side products if not carefully controlled.
100% (neat TFA)0.258885Very fast reaction, but higher risk of side reactions and potential for incomplete reaction on solid phase due to poor resin swelling.

Experimental Protocols

Protocol 1: General Procedure for this compound Deprotection with 50% TFA in DCM
  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., if you used 10 mL of DCM, add 10 mL of TFA for a 50% solution). If your molecule contains sensitive groups, add scavengers such as triisopropylsilane (TIS) (2.5% v/v) and water (2.5% v/v) to the TFA before adding it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC. For TLC, a suitable mobile phase would be a mixture of DCM and methanol. The deprotected product will be more polar and have a lower Rf value.

  • Work-up: Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Isolation: The crude product, which is the TFA salt of aspartic acid, can be precipitated by adding cold diethyl ether. The resulting solid can be collected by filtration and washed with cold ether.

  • Purification: The crude product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: HPLC Monitoring of the Deprotection Reaction
  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent system for HPLC analysis (e.g., water/acetonitrile mixture).

  • Analysis: Inject the quenched sample into an HPLC system equipped with a C18 column.

  • Method: Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

  • Data Interpretation: Quantify the disappearance of the starting material peak and the appearance of the product peak over time to determine the reaction kinetics and endpoint.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in DCM mix Combine Reactants start->mix add_tfa Prepare TFA/Scavenger Mixture add_tfa->mix react Stir at Room Temperature mix->react monitor Monitor by TLC/HPLC react->monitor concentrate Remove Solvent & Excess TFA monitor->concentrate Reaction Complete precipitate Precipitate with Cold Ether concentrate->precipitate isolate Filter and Dry Product precipitate->isolate end end isolate->end Purified Product

Caption: Experimental workflow for the deprotection of this compound.

Troubleshooting_Logic cluster_solutions cluster_side_reactions Side Reactions Observed? start Incomplete Deprotection? increase_tfa Increase TFA Concentration start->increase_tfa Yes side_reactions side_reactions start->side_reactions No increase_time Increase Reaction Time increase_tfa->increase_time check_temp Check Reaction Temperature increase_time->check_temp add_scavengers Add/Increase Scavengers side_reactions->add_scavengers Yes end Successful Deprotection side_reactions->end No - Success! optimize_conditions Optimize Conditions (e.g., lower temp) add_scavengers->optimize_conditions

Caption: Troubleshooting logic for optimizing Boc deprotection.

References

Technical Support Center: HPLC Purification of Crude Peptides Containing Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude peptides containing N-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH) via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of peptides containing this compound.

1. Poor Peak Shape (Broadening or Tailing)

  • Question: My peptide peak is broad and asymmetrical (tailing). What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is a frequent challenge in HPLC and can compromise resolution and quantification.[1] The primary causes for peptides containing this compound include:

    • Secondary Interactions: Polar interactions can occur between basic functional groups on the peptide and ionized residual silanol groups on the silica-based column packing.[1][2]

    • Peptide Aggregation: The hydrophobicity of the Boc and OtBu protecting groups can promote peptide aggregation, leading to broader peaks.[3][4]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the peptide and can affect peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    Troubleshooting Steps:

    • Optimize Mobile Phase:

      • Ensure the presence of an ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), in both mobile phase A (water) and B (acetonitrile). TFA helps to minimize secondary ionic interactions with the silica stationary phase, resulting in sharper peaks.

      • Maintain a low pH (around 2-3) with TFA to protonate residual silanol groups, reducing peak tailing.

    • Address Aggregation:

      • Try dissolving the crude peptide in a small amount of a stronger organic solvent like DMSO or acetonitrile before diluting it with the initial mobile phase.

      • Increase the column temperature to 30-40°C. This can help disrupt aggregates and improve peak shape, provided the peptide and column are stable at that temperature.

    • Adjust Injection Volume:

      • Dilute the sample and inject a smaller amount to see if the peak shape improves. If a large quantity of purified peptide is required, consider using a semi-preparative or preparative HPLC column with a higher loading capacity.

    • Column Selection:

      • Utilize a high-purity silica column to minimize the presence of active silanol groups.

2. Multiple or Unexpected Peaks

  • Question: My chromatogram shows multiple peaks when I expect a single product peak. What could these be?

  • Answer: The presence of multiple peaks indicates impurities in your crude peptide sample. For peptides containing this compound, common impurities include:

    • Incompletely Deprotected Peptides: Peptides still containing protecting groups from synthesis (e.g., on other amino acids) will have different retention times.

    • Deletion Sequences: Peptides missing one or more amino acids are common byproducts of solid-phase peptide synthesis (SPPS).

    • Aspartimide Formation: During peptide synthesis, the Asp(OtBu) residue can undergo a side reaction to form a cyclic aspartimide intermediate. This can then reopen to form the desired α-peptide, but also a β-peptide impurity, which can be very difficult to separate.

    • Premature Boc-Group Cleavage: While the Boc group is generally stable in the 0.1% TFA used for HPLC, some cleavage can occur, especially if fractions are stored for extended periods at room temperature before solvent removal. Evaporation of the solvent at elevated temperatures can also increase the concentration of TFA and lead to deprotection.

    Troubleshooting Steps:

    • Optimize the HPLC Gradient: A shallower gradient will increase the separation time between your target peptide and closely related impurities, improving resolution.

    • Characterize the Peaks: Collect all major peaks and analyze them by mass spectrometry (MS) to identify your desired product and the nature of the impurities.

    • Review Synthesis Protocol: If aspartimide-related impurities are significant, consider modifications to your synthesis protocol, such as using alternative Asp protecting groups for future syntheses.

3. Poor Solubility of the Crude Peptide

  • Question: My crude peptide is not dissolving well in the initial mobile phase. What should I do?

  • Answer: Peptides containing Boc and OtBu groups are often hydrophobic and may have limited solubility in highly aqueous solutions.

    Troubleshooting Steps:

    • Use a Stronger Solvent for Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), acetonitrile, or isopropanol.

    • Dilute with Mobile Phase: After initial dissolution, dilute the sample with your starting mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Filter the Sample: Before injection, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Experimental Protocols

Standard Reversed-Phase HPLC Protocol for this compound Peptides

This protocol provides a robust starting point that can be optimized for your specific peptide.

  • Objective: To purify a crude peptide containing this compound from synthesis-related impurities.

  • Column: A standard C18 reversed-phase column is typically used for peptides.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile, or a small amount of DMSO followed by dilution) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).

    • Detection: UV absorbance at 220 nm (for the peptide backbone).

    • Column Temperature: 30-40°C to improve peak shape and reduce aggregation.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

Data Presentation

Table 1: Typical Starting HPLC Gradient Conditions

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
30595
35595
40955
45955

Table 2: Troubleshooting Summary

IssuePotential Cause(s)Recommended Action(s)
Peak Tailing/Broadening Secondary silanol interactions, Peptide aggregation, Column overloadUse 0.1% TFA, Increase column temperature (30-40°C), Reduce sample concentration/injection volume
Multiple Peaks Synthesis impurities (deletion sequences, incomplete deprotection), Aspartimide formationOptimize HPLC gradient (make it shallower), Collect and analyze fractions by MS
Poor Solubility Hydrophobicity of Boc/OtBu groupsDissolve in minimal strong organic solvent (e.g., DMSO) first, then dilute with mobile phase
Loss of Boc Group High TFA concentration during solvent evaporation, Prolonged storage in acidic mobile phaseUse lyophilization to remove solvent, Neutralize fractions with a volatile base if necessary

Visualizations

HPLC_Troubleshooting_Workflow start Crude Peptide Purification solubility Solubility Issues? start->solubility chromatogram Analyze Initial Chromatogram poor_peak Poor Peak Shape? (Tailing/Broad) chromatogram->poor_peak good_peak Good Peak Shape & Purity end Collect & Lyophilize Fractions good_peak->end Purification Complete multiple_peaks Multiple Peaks? poor_peak->multiple_peaks No action_tfa Ensure 0.1% TFA in Mobile Phase poor_peak->action_tfa Yes multiple_peaks->good_peak No action_gradient Optimize Gradient (Shallower) multiple_peaks->action_gradient Yes solubility->chromatogram No action_dmso Dissolve in min. DMSO solubility->action_dmso Yes action_temp Increase Column Temp (30-40°C) action_tfa->action_temp action_load Decrease Sample Load action_temp->action_load action_load->chromatogram action_ms Collect Fractions & Analyze by MS action_gradient->action_ms action_ms->chromatogram action_filter Filter Sample (0.22 µm) action_dmso->action_filter action_filter->chromatogram

Caption: Troubleshooting workflow for HPLC purification.

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group stable to the 0.1% TFA used in the mobile phase?

A1: The Boc group is generally stable under typical analytical and semi-preparative HPLC conditions using 0.1% TFA. However, it is sensitive to acid. Problems can arise when the solvent is removed by evaporation, as this concentrates the non-volatile TFA and can lead to partial or complete deprotection of the Boc group. It is highly recommended to use lyophilization (freeze-drying) to remove the solvents, as this process removes the TFA along with the water and acetonitrile, preserving the Boc group.

Q2: What is the purpose of the OtBu protecting group on the aspartic acid side chain?

A2: The tert-butyl (OtBu) ester protects the carboxylic acid side chain of aspartic acid during peptide synthesis. This prevents it from reacting with the activated carboxyl group of the incoming amino acid, which would otherwise lead to chain branching.

Q3: Why is a C18 column the most common choice for this type of peptide purification?

A3: A C18 column has a stationary phase with 18-carbon alkyl chains, making it very hydrophobic. This property is ideal for reversed-phase HPLC of peptides, which separates molecules based on their hydrophobicity. Peptides containing Boc and OtBu groups are quite hydrophobic and interact well with the C18 stationary phase, allowing for effective separation from less hydrophobic impurities (like deletion sequences) and more hydrophobic impurities (like incompletely deprotected peptides).

Q4: How can I confirm the identity and purity of my collected fractions?

A4: Mass spectrometry (MS) is the definitive method to confirm the molecular weight of the peptide in each fraction. This will verify that you have collected the correct product. To assess purity, a small portion of the collected fraction can be re-injected into the HPLC under the same or slightly modified conditions to confirm that it elutes as a single, sharp peak.

Q5: My peptide seems to be degrading during purification. What could be the cause?

A5: While less common, some peptides can be sensitive to the acidic conditions of the mobile phase. If you suspect degradation (e.g., observing new peaks appearing over time), you can try using a milder acid like formic acid in the mobile phase. However, be aware that switching from TFA to formic acid may result in broader peaks and poorer resolution. It is also crucial to minimize the time the peptide is exposed to the acidic mobile phase; process your fractions promptly after collection.

References

identifying and removing byproducts from Boc-Asp(OtBu)-OH synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of Boc-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can form. These can be broadly categorized as:

  • Unreacted Starting Materials: L-Aspartic acid and di-tert-butyl dicarbonate ((Boc)₂O).

  • Di-Boc Species: Over-protection leading to the formation of a di-Boc-aspartic acid derivative.

  • Aspartimide Derivatives: Intramolecular cyclization of the aspartic acid residue, particularly under basic conditions, can form a succinimide ring, known as an aspartimide.[1][2][3][4] This is a significant side reaction for aspartic acid derivatives.[1]

  • Hydrolysis Products: Premature cleavage of the tert-butyl ester (OtBu) or the Boc protecting group can occur if exposed to acidic conditions.

  • Byproducts from the Boc₂O Reagent: tert-Butanol is a common byproduct from the reaction of (Boc)₂O.

Q2: My final this compound product is an oil and is difficult to handle and purify. What should I do?

A2: If your crude product is an oil, it can often be solidified by converting it into its dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oily product in a non-polar solvent like diethyl ether and adding one equivalent of dicyclohexylamine. The resulting salt typically precipitates as a solid, which is easier to handle, purify by recrystallization, and store. The free acid can be regenerated from the DCHA salt at a later stage.

Q3: How can I monitor the progress of the Boc protection reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By co-spotting the reaction mixture with the starting material (L-Aspartic acid), you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to stop the reaction at the optimal time, preventing the formation of over-protected or other side products.

Troubleshooting Guides

Issue 1: Presence of a More Polar Impurity by TLC (Lower Rf than Product)
  • Possible Cause: The more polar impurity is likely unreacted L-Aspartic acid. This occurs due to incomplete reaction.

  • Solution:

    • Identification: The impurity will have a similar Rf value to the L-Aspartic acid starting material on a TLC plate.

    • Removal: Perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 5% citric acid or cold 1N HCl) to remove any remaining unreacted amino acid. Ensure the pH of the aqueous layer is acidic to protonate the carboxylic acid of the desired product, keeping it in the organic phase.

Issue 2: Presence of a Less Polar Impurity by TLC (Higher Rf than Product)
  • Possible Cause: A less polar spot could be unreacted di-tert-butyl dicarbonate ((Boc)₂O) or a di-Boc protected species.

  • Solution:

    • Identification: These impurities will have a significantly higher Rf value than the desired product.

    • Removal:

      • Aqueous Wash: Excess (Boc)₂O can be largely removed by washing the organic layer with a mild base like a saturated sodium bicarbonate solution.

      • Flash Column Chromatography: For complete removal, especially of di-Boc species, flash column chromatography is highly effective. A gradient elution with a hexane/ethyl acetate solvent system is typically used.

Issue 3: Product Contamination with Aspartimide
  • Possible Cause: Aspartimide formation is a common side reaction for aspartic acid derivatives, especially when exposed to basic conditions during workup or purification. The backbone amide nitrogen can attack the side-chain ester, forming a five-membered ring.

  • Solution:

    • Identification: Aspartimide and its subsequent hydrolysis products (α- and β-peptides) can be detected by HPLC as they will have different retention times than the desired product. NMR spectroscopy can also reveal characteristic signals for the succinimide ring protons.

    • Prevention and Removal:

      • pH Control: Avoid prolonged exposure to strong bases during the workup. Use mild bases like sodium bicarbonate for neutralization and perform washes quickly.

      • Chromatography: Flash column chromatography can be used to separate the aspartimide byproduct from the desired this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTarget Impurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction Unreacted L-Aspartic acid, basic impurities>90%Simple, fast, and removes polar impurities effectively.May not remove non-polar byproducts like (Boc)₂O or di-Boc species.
Recrystallization Varies by solvent system; effective for removing impurities with different solubilities.>95%Can yield highly pure crystalline product; scalable.Finding a suitable solvent system can be time-consuming; may result in lower yield.
Flash Column Chromatography (Boc)₂O, di-Boc species, aspartimide, and other closely related impurities.>98%High resolution for separating complex mixtures.More time-consuming and requires more solvent than other methods; may not be ideal for very large scales.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the crude or purified product (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Analysis: Inject the sample and compare the retention times of the peaks with a known standard of pure this compound. New peaks indicate the presence of impurities.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If a gradient elution is necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the this compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethyl acetate/hexane and diethyl ether/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc hplc Perform HPLC Analysis start->hplc decision Identify Impurities tlc->decision hplc->decision polar_impurity More Polar Impurity (Lower Rf) decision->polar_impurity Unreacted Amino Acid nonpolar_impurity Less Polar Impurity (Higher Rf) decision->nonpolar_impurity Excess (Boc)₂O / Di-Boc multiple_impurities Multiple/Close-Spotting Impurities decision->multiple_impurities Aspartimide / Other acid_wash Acid-Base Extraction polar_impurity->acid_wash column Flash Column Chromatography nonpolar_impurity->column multiple_impurities->column recrystallize Recrystallization multiple_impurities->recrystallize pure_product Pure this compound acid_wash->pure_product column->pure_product recrystallize->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Process cluster_extraction Acid-Base Extraction cluster_chromatography Flash Column Chromatography dissolve Dissolve Crude in Ethyl Acetate wash_acid Wash with dilute Acid (e.g., 5% Citric Acid) dissolve->wash_acid wash_bicarb Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate intermediate_product Partially Purified Product evaporate->intermediate_product pack_column Pack Silica Gel Column load_sample Load Sample pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure final_product Pure Product combine_pure->final_product crude Crude Product crude->dissolve intermediate_product->pack_column

Caption: General purification workflow for this compound.

References

Technical Support Center: Improving Long Peptide Yield with Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the synthesis of long peptides using Boc-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in long peptide synthesis?

A1: The two main challenges encountered when using this compound, especially in long peptide sequences, are:

  • Aspartimide Formation: This is a significant side reaction that occurs primarily during the final, strongly acidic cleavage step (e.g., with anhydrous Hydrogen Fluoride, HF) in Boc-SPPS.[1][2] The acid catalyzes the cyclization of the aspartic acid residue, leading to a succinimide intermediate. This intermediate can then rearrange to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide, and can also lead to racemization.[2]

  • Peptide Aggregation: Long peptide chains, particularly those with hydrophobic sequences, have a tendency to aggregate on the solid support. This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The result is a lower yield of the full-length product and an increase in deletion and truncated sequences.[][4]

Q2: My mass spectrometry results show a peak at M-18 for my target peptide. What does this indicate?

A2: A mass peak at M-18 (the mass of the target peptide minus 18 Da, the mass of water) is a classic indicator of aspartimide formation. This corresponds to the cyclized succinimide intermediate, which is a dehydrated form of the aspartyl residue.

Q3: How can I detect and monitor peptide aggregation during synthesis?

A3: On-resin peptide aggregation can be identified by several observational cues:

  • Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents. In severe cases, the resin bed may even shrink.

  • Slow or Incomplete Reactions: You may observe slow drainage of solvents and reagents from the reaction vessel. Colorimetric tests, such as the Kaiser test, may show inconsistent or patchy color changes.

Q4: What is the most effective strategy to prevent aspartimide formation in Boc-SPPS?

A4: The most effective preventative measure is to replace the acid-labile tert-butyl (OtBu) side-chain protecting group with a more robust one. The use of a cyclohexyl (OcHex) ester, i.e., Boc-Asp(OcHex)-OH , has been shown to significantly reduce aspartimide formation during strong acid cleavage. Additionally, optimizing the final cleavage conditions, such as performing the HF cleavage at a lower temperature, can further minimize this side reaction.

Q5: What are "in situ" neutralization protocols, and how do they help improve yield?

A5: In situ neutralization is a streamlined approach in Boc-SPPS where the neutralization of the N-terminal trifluoroacetate (TFA) salt and the subsequent amino acid coupling step are performed simultaneously in the same solution. This method minimizes the time the peptide chain exists in its neutral, aggregation-prone state. By immediately coupling the next amino acid as the N-terminus is neutralized, the propensity for intermolecular hydrogen bonding and aggregation is significantly reduced, leading to higher crude purity and overall yield, especially for "difficult" or long sequences.

Troubleshooting Guides

Issue 1: Low Yield and Purity Due to Aspartimide Formation

This guide provides a systematic approach to diagnosing and mitigating aspartimide formation when using this compound.

Symptoms:

  • HPLC analysis of the crude peptide shows multiple peaks that are difficult to resolve around the main product peak.

  • Mass spectrometry reveals a significant peak at M-18, in addition to the expected mass.

  • The overall yield of the purified peptide is low.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Mitigation Strategies Start Low Yield & Purity Check_MS Analyze Crude Peptide by MS Start->Check_MS Check_M18 Significant M-18 Peak? Check_MS->Check_M18 Aspartimide_Confirmed Aspartimide Formation Confirmed Check_M18->Aspartimide_Confirmed Yes Other_Issues Investigate Other Issues (e.g., Aggregation, Incomplete Coupling) Check_M18->Other_Issues No Strategy1 Strategy 1: Use Boc-Asp(OcHex)-OH Aspartimide_Confirmed->Strategy1 Strategy2 Strategy 2: Optimize HF Cleavage Conditions Aspartimide_Confirmed->Strategy2 Resynthesize Resynthesize Peptide Strategy1->Resynthesize Implement_Cleavage Perform Low-Temperature HF Cleavage Strategy2->Implement_Cleavage

Caption: Troubleshooting workflow for aspartimide formation.

Quantitative Data Summary

While specific quantitative data for Boc-SPPS is sparse in the literature, the choice of protecting group is critical. The relative stability of different ester-based protecting groups towards acidolysis is a key factor.

Table 1: Effect of Asp Protecting Group on Aspartimide Formation

Protecting Group Relative Acid Lability Expected Aspartimide Formation in HF Recommended Use
Benzyl Ester (OBzl) High Significant Not recommended for Asp-Gly, Asp-Ser sequences
tert-Butyl Ester (OtBu) High Significant Use with caution; prone to side reactions

| Cyclohexyl Ester (OcHex) | Low | Minimal | Recommended for reducing aspartimide formation |

Note: The data above is a qualitative comparison based on the known acid lability of the protecting groups. Quantitative data from Fmoc-SPPS studies strongly supports the trend that bulkier, more acid-stable protecting groups dramatically reduce aspartimide formation.

Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage

Cleavage Temperature Relative Rate of Aspartimide Formation
0-5°C Baseline
-5 to 0°C Reduced

| -10 to -5°C | Significantly Reduced |

Experimental Protocols

  • Protocol 1: Standard Boc-SPPS Coupling Cycle This protocol outlines a typical manual coupling cycle for incorporating a Boc-protected amino acid.

    • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Boc Deprotection:

      • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.

      • Treat again with 50% TFA in DCM for 20 minutes.

    • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (2x).

    • Neutralization:

      • Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes.

      • Repeat the neutralization step.

      • Wash the resin with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x).

    • Amino Acid Coupling (using HBTU/HOBt):

      • In a separate vessel, dissolve 3 equivalents of the Boc-amino acid (e.g., Boc-Asp(OcHex)-OH) and 3 equivalents of HOBt in a minimal amount of DMF.

      • Add this solution to the resin.

      • Add 3 equivalents of DIC to the reaction vessel.

      • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

    • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Protocol 2: Optimized Low-Temperature HF Cleavage This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.

    • Preparation:

      • Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

      • Pre-chill the HF cleavage apparatus, scavengers, and all reagents to -5°C. A common scavenger mixture is anisole.

    • Apparatus Assembly:

      • Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.

      • Add the pre-chilled scavenger mixture (e.g., 1 mL anisole per gram of resin).

    • HF Distillation:

      • Cool the reaction vessel in a dry ice/acetone bath.

      • Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

    • Cleavage Reaction:

      • Stir the mixture in a salt-ice bath to maintain a temperature between -10 and -5°C for 2-4 hours.

    • HF Evaporation: Evaporate the HF under a steady stream of nitrogen, followed by a high vacuum.

    • Peptide Precipitation and Washing:

      • Wash the resin-peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavengers.

      • Filter the peptide and wash the precipitate several times with cold diethyl ether.

    • Extraction and Drying:

      • Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

      • Lyophilize the aqueous solution to obtain the crude peptide.

Issue 2: Low Yield Due to Peptide Aggregation

This guide addresses the problem of on-resin peptide aggregation, a common cause of failed or low-yield syntheses of long peptides.

Symptoms:

  • Poor resin swelling or shrinking of the resin bed.

  • Slow solvent flow during washing steps.

  • Positive Kaiser test after coupling, indicating incomplete reactions.

  • Mass spectrometry analysis shows a high proportion of deletion sequences.

Troubleshooting Workflow:

cluster_0 Diagnosis cluster_1 Mitigation Strategies Start Low Yield & Deletion Sequences Check_Resin Observe Resin Swelling & Solvent Flow Start->Check_Resin Poor_Solvation Poor Swelling / Slow Flow? Check_Resin->Poor_Solvation Aggregation_Suspected Aggregation Suspected Poor_Solvation->Aggregation_Suspected Yes Other_Issues Investigate Other Issues (e.g., Reagent Quality) Poor_Solvation->Other_Issues No Strategy1 Strategy 1: Implement In Situ Neutralization Aggregation_Suspected->Strategy1 Strategy2 Strategy 2: Modify Synthesis Conditions Aggregation_Suspected->Strategy2 Resynthesize Resynthesize Peptide Strategy1->Resynthesize Modify_Solvent Use Chaotropic Agents or Change Solvent to NMP Strategy2->Modify_Solvent cluster_0 Boc-SPPS Cycle cluster_1 In Situ Neutralization Cycle Deprotection Boc Deprotection (TFA) Washing1 Washing Deprotection->Washing1 Neutralization Neutralization (DIEA) Washing1->Neutralization Washing2 Washing Neutralization->Washing2 Coupling Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 Washing Coupling->Washing3 Washing3->Deprotection Deprotection_InSitu Boc Deprotection (TFA) Washing_InSitu Brief Wash Deprotection_InSitu->Washing_InSitu Coupling_InSitu In Situ Neutralization & Coupling Washing_InSitu->Coupling_InSitu Washing_Final_InSitu Washing Coupling_InSitu->Washing_Final_InSitu Washing_Final_InSitu->Deprotection_InSitu cluster_0 Reaction Pathways AspResidue Asp(OtBu) Residue in Peptide Chain Exposed to Strong Acid (HF) Aspartimide Aspartimide Intermediate (+H₂O, -H₂O) (Racemization) AspResidue->Aspartimide Cyclization (-tBuOH) Desired Desired α-Aspartyl Peptide AspResidue->Desired Correct Deprotection (Minor Pathway) AlphaBeta α- and β-Aspartyl Peptides Aspartimide->AlphaBeta Ring Opening

References

managing aggregation of peptides containing Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the aggregation of peptides, particularly those containing the Boc-Asp(OtBu)-OH residue.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[2] Aggregation is a significant problem because it causes the peptide-resin matrix to shrink or fail to swell properly, physically blocking reactive sites.[2][3] This blockage prevents reagents from efficiently accessing the N-terminus, leading to slow or incomplete coupling and deprotection reactions, which results in lower yields and the formation of difficult-to-remove deletion sequences in the final product.[2]

Q2: How does the this compound residue contribute to aggregation?

A2: The this compound residue can contribute to aggregation in two main ways. Firstly, both the N-terminal tert-butoxycarbonyl (Boc) group and the side-chain tert-butyl (OtBu) ester are bulky and hydrophobic protecting groups. An increase in hydrophobic residues is a known factor that promotes peptide aggregation. Secondly, sequences containing aspartic acid, such as Asp-Gly, are particularly prone to a side reaction called aspartimide formation, especially under basic conditions. While this is more prevalent in Fmoc chemistry, the resulting by-products can complicate purification and may be mistaken for aggregation-related impurities.

Q3: How can I detect on-resin aggregation during my synthesis?

A3: Several signs can indicate on-resin aggregation. In batch synthesis, the most common indicator is the shrinking of the resin matrix or its failure to swell in the solvent. Additionally, standard qualitative tests for free amines, such as the Kaiser or TNBS test, may become unreliable and yield false negatives, suggesting a completed reaction when the peptide's N-terminus is simply inaccessible. In continuous flow systems, aggregation can be detected by a characteristic flattening and broadening of the UV-deprotection profile.

Q4: What are the primary strategies to overcome on-resin aggregation?

A4: Strategies to combat on-resin aggregation fall into three main categories:

  • Modifying Synthesis Conditions: This involves changing the reaction environment by switching to more effective solvating solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO). Applying heat via microwave-assisted synthesis or adding chaotropic salts (e.g., LiCl, NaClO₄) can also disrupt the secondary structures causing aggregation.

  • Incorporating Backbone Modifications: To proactively disrupt hydrogen bonding, you can introduce "structure-breaking" elements. This includes using pseudoproline dipeptides at Ser or Thr residues or incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).

  • Changing the Solid Support: Using a resin with better swelling properties, such as a PEG-based resin (TentaGel, NovaPEG), can help maintain chain solvation. Alternatively, using a resin with a lower substitution level reduces the proximity of peptide chains, thereby minimizing interchain interactions.

Q5: My synthesized peptide has been cleaved from the resin but is now insoluble. What should I do?

A5: Poor solubility of a cleaved peptide is often due to the same intermolecular forces that cause on-resin aggregation. A systematic approach to solubilization is recommended. For peptides containing basic residues like Arg or Lys, adding a small amount of an acidic solution (e.g., 10% aqueous acetic acid) can help by protonating the side chains. For highly hydrophobic peptides, the initial use of a small amount of an organic solvent like DMSO or DMF is recommended, followed by dropwise dilution with the desired aqueous buffer. Gentle sonication can also be used to aid dissolution.

Q6: What analytical techniques can I use to characterize aggregation in my final peptide solution?

A6: Several orthogonal methods should be used to fully characterize aggregation. Size Exclusion Chromatography (SEC) is widely used to separate and quantify monomers, dimers, and higher-order aggregates. Dynamic Light Scattering (DLS) can measure the size distribution of particles in solution, from small oligomers to larger aggregates. Spectroscopic techniques are also valuable; for instance, a simple UV-vis measurement can detect turbidity from large aggregates, while fluorescence assays using dyes like Thioflavin T can specifically detect amyloid-like fibril structures. For detailed characterization, Analytical Ultracentrifugation (AUC) can assess the homogeneity of a peptide solution over a broad range of molecular weights.

Troubleshooting Guides

Problem: Poor Resin Swelling and Incomplete Coupling/Deprotection
  • Symptoms:

    • Resin volume visibly shrinks during synthesis.

    • Positive Kaiser or TNBS test after a coupling step.

    • Slow or incomplete Fmoc removal (in monitoring systems).

  • Primary Cause: On-resin aggregation of peptide chains due to the formation of secondary structures, which sterically hinders access to the N-terminus.

  • Solutions:

Solution CategorySpecific ActionRationale
Solvent & Temperature Switch coupling/deprotection solvent from DMF to NMP, or add 25% DMSO to DMF.Improves solvation of the peptide backbone, disrupting hydrogen bonds.
Couple at a higher temperature (e.g., 55 °C) or use microwave irradiation.Increases kinetic energy to overcome the energy barrier of aggregation.
Chaotropic Agents Wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before coupling.These salts disrupt ordered water molecules and interfere with hydrogen bonding.
Backbone Modification If the sequence allows, incorporate a pseudoproline dipeptide every 6-7 residues.The "kink" introduced by the pseudoproline physically disrupts β-sheet formation.
Resin Choice Resynthesize the peptide on a low-load resin (0.1-0.4 mmol/g) or a PEG-based resin.Increases the distance between peptide chains, reducing interchain interactions.

Diagrams

Diagram 1: The Cascade of On-Resin Peptide Aggregation A Initial Causes B Hydrophobic Sequence & Protecting Groups (Boc, OtBu) A->B C Inter-chain Hydrogen Bonding A->C E On-Resin Aggregation (β-Sheet Formation) B->E C->E D Physical Manifestation D->E F Poor Resin Swelling D->F H Poor Reagent Access E->H F->H G Synthetic Consequences I Incomplete Coupling G->I J Incomplete Deprotection G->J H->I H->J L Deletion Sequences & Low Purity/Yield I->L J->L K Final Outcome K->L

Caption: The cascade of events leading from initial causes to poor synthesis outcomes.

Diagram 2: Troubleshooting Workflow for Peptide Aggregation start Start Synthesis check_agg Aggregation Suspected? (Poor Swelling, Failed Coupling) start->check_agg modify_cond Modify Synthesis Conditions (Solvent, Temp, Salts) check_agg->modify_cond Yes backbone_mod Incorporate Backbone Modifiers (Pseudoprolines, Dmb/Hmb) change_resin Change Solid Support (Low-Load, PEG Resin) continue_synth Continue Synthesis check_agg->continue_synth No modify_cond->continue_synth cleavage Cleavage & Purification continue_synth->cleavage check_sol Solubility Issues? cleavage->check_sol solubilize Systematic Solubilization Protocol check_sol->solubilize Yes end Final Soluble Peptide check_sol->end No solubilize->end Diagram 3: Experimental Workflow for Using Chaotropic Salts A Start of Cycle: Fmoc Deprotection B Standard DMF Washes A->B C Chaotropic Wash (0.8 M NaClO₄ in DMF, 2x) B->C D Thorough DMF Wash (3-5x to remove salt) C->D E Amino Acid Coupling D->E F Proceed to Next SPPS Cycle E->F

References

effect of scavengers on Boc-Asp(OtBu)-OH deprotection side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of Boc-Asp(OtBu)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the acidic deprotection of this compound?

A1: The two main side reactions are:

  • Alkylation by the tert-butyl cation : The acid-catalyzed cleavage of the Boc and OtBu protecting groups generates a reactive tert-butyl cation.[1][2] This carbocation can then alkylate nucleophilic residues in your peptide or molecule, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2]

  • Aspartimide formation : This is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue.[3] While more common under basic conditions (as in Fmoc synthesis), it can also be catalyzed by strong acids, particularly during the final cleavage step in Boc-SPPS (Solid-Phase Peptide Synthesis), especially with strong acids like hydrogen fluoride (HF).[4] The Asp-Gly sequence is particularly susceptible to this side reaction.

Q2: What is the role of scavengers in Boc deprotection?

A2: Scavengers are nucleophilic compounds added to the deprotection reaction mixture (cleavage cocktail). Their primary function is to trap, or "scavenge," the reactive tert-butyl cations generated during the cleavage of Boc and t-butyl ester groups. By reacting with these carbocations, scavengers form stable, inert byproducts and prevent the unwanted alkylation of sensitive amino acid residues in the target molecule.

Q3: Which scavengers are most effective for preventing side reactions?

A3: The choice of scavenger depends on the amino acids present in your peptide sequence. A cocktail of scavengers is often used to provide broad protection.

  • For Tryptophan-containing peptides : Trialkylsilanes like triisopropylsilane (TIS) or triethylsilane (TES) are highly effective. Anisole can also be used.

  • For Methionine-containing peptides : Thioanisole is effective at preventing S-alkylation.

  • For Cysteine-containing peptides : Ethanedithiol (EDT) is a potent scavenger that also helps maintain the cysteine in its reduced state.

  • General Purpose : A common and effective general-purpose scavenger is triisopropylsilane (TIS) due to its efficacy and lack of odor compared to thiol-based scavengers. Water is also frequently included as a scavenger.

Q4: How can I detect and characterize side products?

A4: Side products are typically detected and characterized using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Alkylated byproducts or aspartimide-related impurities often appear as new peaks close to the main product peak in the HPLC chromatogram.

  • Mass Spectrometry (MS) : Alkylation by the tert-butyl group will result in a mass increase of 56 Da (C₄H₈) for the modified product. Aspartimide formation is a rearrangement, so it will have the same mass as the desired product, but subsequent hydrolysis can lead to β-peptides which can be identified.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/MS analysis corresponding to +56 Da.

  • Problem : This indicates alkylation of your peptide by the tert-butyl cation.

  • Cause : Absence or insufficient concentration of scavengers in the deprotection cocktail. Highly nucleophilic residues (Trp, Met, Cys, Tyr) are particularly at risk.

  • Solution :

    • Incorporate an effective scavenger cocktail : For most applications, a cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v) is a robust starting point.

    • Optimize scavenger concentration : A typical scavenger concentration is 2-5% (v/v). This may need to be increased depending on the number of sensitive residues and protecting groups.

    • Use a specific scavenger for sensitive residues : If your sequence is rich in methionine, for example, ensure thioanisole is included in the cocktail.

Issue 2: Appearance of satellite peaks in HPLC with the same mass as the target peptide.

  • Problem : This suggests the formation of aspartimide and its subsequent rearrangement products (e.g., β-aspartyl peptides).

  • Cause : The Asp-Xxx sequence in your peptide is prone to acid-catalyzed cyclization. This is most common with Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn sequences.

  • Solution :

    • Optimize Cleavage Conditions : Perform the final cleavage at a lower temperature (e.g., 0°C to -5°C) to slow the rate of aspartimide formation.

    • Minimize Deprotection Time : Monitor the reaction closely and stop it as soon as the deprotection is complete to minimize exposure to strong acid.

    • Protecting Group Strategy (for synthesis) : During synthesis, using a bulkier side-chain protecting group for aspartic acid, such as Boc-Asp(OcHex)-OH (cyclohexyl ester), has been shown to result in significantly less aspartimide formation compared to more labile esters during HF cleavage.

Quantitative Data on Scavenger and Protecting Group Effectiveness

The following tables provide quantitative data to illustrate the impact of scavenger selection on t-butylation side reactions and the effect of the aspartic acid side-chain protecting group on aspartimide formation.

Table 1: Effect of Scavengers on S-tButylation of a C-terminal Cysteine Peptide

This table demonstrates the effectiveness of various scavengers in preventing the t-butylation side reaction. While this data is for a Cysteine-containing peptide, it serves as a representative model for the efficiency of scavengers in trapping tert-butyl cations.

Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)S-tButylated Peptide (% Area by HPLC)
No additional scavenger18.2%
Anisole14.8%
Dimethyl Sulfide (DMS)10.3%
Thioanisole9.0%
Dithiothreitol (DTT)12.5%

(Data adapted from a study on S-tbutylation of Cys-peptides.)

Table 2: Effect of Asp Protecting Group on Aspartimide Formation in a Model Peptide (Fmoc-SPPS)

This table, derived from studies on Fmoc-based synthesis, illustrates how the steric bulk of the aspartic acid side-chain protecting group can significantly reduce base-catalyzed aspartimide formation. This principle is also relevant for minimizing acid-catalyzed aspartimide formation during Boc-SPPS final cleavage.

Asp Protecting Group% Aspartimide Formation (VKDGYI peptide)% D-Aspartate (from racemization)
-OtBu (tert-Butyl)22.0%11.0%
-OMpe (3-methylpent-3-yl)4.0%2.0%
-OBno (5-n-butyl-5-nonyl)0.6%0.3%

(Data adapted from Novabiochem®, comparing Asp protecting groups in a model peptide after prolonged piperidine treatment.)

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail

This protocol is suitable for the deprotection of this compound in peptides containing sensitive residues.

  • Preparation : If the peptide is on a solid support (resin), ensure it is thoroughly washed with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation : In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common cocktail ("Reagent K" for peptides with multiple sensitive residues) is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For simpler cases, a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O is often sufficient.

  • Deprotection Reaction : Add the cleavage cocktail to the peptide or peptide-resin (a common ratio is 10 mL of cocktail per 1 gram of resin). Stir the mixture at room temperature.

  • Reaction Monitoring : Monitor the reaction progress by taking small aliquots over time (e.g., every 30-60 minutes). Quench the TFA in the aliquot and analyze by HPLC to determine the extent of deprotection. A typical reaction time is 1-3 hours.

  • Work-up : Once the reaction is complete, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Optimized Low-Temperature HF Cleavage to Minimize Aspartimide Formation

This protocol is recommended for sequences highly prone to acid-catalyzed aspartimide formation.

  • Preparation : Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum. Pre-chill the HF cleavage apparatus and all reagents (including a scavenger mixture such as anisole) to -5 °C.

  • Apparatus Assembly : Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the pre-chilled scavenger mixture.

  • HF Condensation : Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction : Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5 °C to 0 °C). Stir the mixture for the specified time (typically 60-90 minutes), monitoring the temperature closely.

  • HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Isolation : Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Isolate the product by filtration or centrifugation and dry under vacuum.

Visual Diagrams

Deprotection_Mechanism BocAsp This compound Protonated Protonated Intermediate BocAsp->Protonated + TFA (H⁺) CarbamicAcid Carbamic Acid + t-Butyl Cation Protonated->CarbamicAcid Cleavage Deprotected H-Asp-OH (as TFA salt) CarbamicAcid->Deprotected Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

Side_Reactions cluster_0 Alkylation Side Reaction cluster_1 Aspartimide Formation tBu t-Butyl Cation (from deprotection) AlkylatedTrp Alkylated Tryptophan (+56 Da Side Product) tBu->AlkylatedTrp Trp Nucleophilic Residue (e.g., Tryptophan) Trp->AlkylatedTrp AspPeptide Peptide with Asp-Xxx Aspartimide Aspartimide Intermediate (Cyclized) AspPeptide->Aspartimide Intramolecular Attack Rearranged α- and β-Peptide Mixture (Side Products) Aspartimide->Rearranged Ring Opening

Caption: Key side reactions during this compound deprotection.

Scavenger_Action cluster_0 cluster_1 tBu_cation Reactive t-Butyl Cation InertProduct Inert Product (e.g., Isobutane) tBu_cation->InertProduct Trapped SideProduct Alkylated Residue (Side Product) tBu_cation->SideProduct Alkylation Scavenger Scavenger (e.g., TIS) Scavenger->InertProduct Trp Sensitive Residue (e.g., Trp) Trp->SideProduct

Caption: Mechanism of scavenger action to prevent side reactions.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-Asp(OtBu)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that influences the efficiency, purity, and overall success of synthesizing a target peptide. This is particularly true when incorporating amino acids with reactive side chains, such as aspartic acid. This guide provides an in-depth, objective comparison of Boc-Asp(OtBu)-OH and Fmoc-Asp(OtBu)-OH, supported by experimental data and detailed protocols to inform the selection process.

The core difference between the Boc and Fmoc methodologies lies in the chemistry of the Nα-amino protecting group and the conditions for its removal. The Boc strategy utilizes an acid-labile protecting group, removed by moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc strategy employs a base-labile protecting group, cleaved by a secondary amine, typically piperidine. This fundamental distinction dictates the choice of side-chain protecting groups and the potential for side reactions. For aspartic acid, the side-chain carboxyl group is commonly protected as a tert-butyl (OtBu) ester in both strategies.

Performance at a Glance: A Quantitative Comparison

ParameterThis compoundFmoc-Asp(OtBu)-OHKey Considerations
Nα-Deprotection Condition 25-50% TFA in DCM20% Piperidine in DMFBoc strategy involves repeated acid exposure, while Fmoc uses a base.
Aspartimide Formation Minimal to none under standard conditions. Can occur during final strong acid cleavage (e.g., HF).[1][2]Significant risk, especially in Asp-Gly, Asp-Ala, Asp-Ser sequences, due to base-catalyzed cyclization.[1][3][4]This is a major drawback of using Fmoc-Asp(OtBu)-OH.
Racemization Risk at Asp Generally low.Higher risk due to the potential for aspartimide formation, which can lead to epimerization.Preserving chiral integrity is crucial for biological activity.
Coupling Efficiency Generally high with standard coupling reagents (e.g., HBTU, HATU).Generally high, but can be slightly slower in some cases due to steric hindrance.Both are compatible with modern coupling reagents.
Crude Peptide Purity Can be higher for sequences prone to aspartimide formation.Can be lower due to aspartimide-related byproducts, which are often difficult to separate.Purity is highly sequence-dependent.
Compatibility Less suitable for acid-sensitive modifications.Well-suited for peptides with acid-labile modifications.The orthogonality of the protecting group scheme is a key factor.
Cost-Effectiveness Boc-amino acids are generally less expensive.Fmoc-amino acids can be more expensive.Overall cost depends on the entire synthesis process and scale.

Delving Deeper: The Challenge of Aspartimide Formation

The most significant challenge when using Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is catalyzed by the basic conditions of Fmoc deprotection and is highly sequence-dependent. The resulting aspartimide can undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts, often with racemization at the α-carbon of the aspartic acid.

Historically, Boc-based SPPS has been shown to result in minimal aspartimide formation, largely due to the use of Asp(OcHex) side-chain protection and in situ neutralization protocols. However, even in Boc-SPPS, the final cleavage with strong acids like HF can promote acid-catalyzed aspartimide formation.

To mitigate aspartimide formation in Fmoc-SPPS, several strategies have been developed, including the use of bulkier side-chain protecting groups (e.g., OMpe, OBno), the addition of acidic additives to the deprotection solution, or the use of backbone protection (e.g., Dmb).

Visualizing the Processes and Problems

To better understand the chemical principles and workflows, the following diagrams illustrate the key aspects of Boc and Fmoc SPPS, as well as the mechanism of aspartimide formation.

Caption: Chemical structures of this compound and Fmoc-Asp(OtBu)-OH.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis Cycle Resin Peptide-Resin (Boc-AA-Resin) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing Washing (DCM, DMF) Deprotection->Washing Wash Neutralization Neutralization (e.g., 10% DIEA in DCM) Coupling Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Coupling->Resin Next Cycle Washing->Neutralization

Caption: Cyclical workflow of Boc-SPPS.

Fmoc_SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Cycle Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing Washing (DMF) Deprotection->Washing Wash Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Coupling->Resin Next Cycle Washing->Coupling Aspartimide_Formation Aspartimide Formation in Fmoc-SPPS Peptide Peptide with Asp(OtBu) Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Peptide->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Peptide Byproducts Side Products: - β-Aspartyl Peptide - Racemized α-Aspartyl Peptide - Piperidide Adducts Aspartimide->Byproducts Nucleophilic attack (Piperidine, H2O)

References

A Comparative Guide to Boc and Fmoc Strategies for Aspartic Acid Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of aspartic acid (Asp) is a critical step in solid-phase peptide synthesis (SPPS) that can be fraught with challenges, primarily the formation of a succinimide ring known as an aspartimide. This side reaction can lead to a cascade of undesirable outcomes, including racemization, the formation of difficult-to-separate β-aspartyl peptides, and overall reduced purity and yield of the target peptide.[1] The choice between the two most prevalent SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the management of this side reaction. This guide provides an objective comparison of the Boc and Fmoc strategies for aspartic acid incorporation, supported by experimental data and detailed methodologies.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal.[2]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[2][] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4]

  • Fmoc Strategy: The Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF). Side-chain protecting groups are generally tert-butyl-based and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.

Aspartimide Formation: The Central Challenge

Aspartimide formation is a sequence-dependent intramolecular cyclization reaction. The backbone amide nitrogen following the aspartic acid residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This reaction is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid, with the Asp-Gly (D-G) sequence being the most notorious.

  • In Fmoc-SPPS , the repeated use of piperidine for Fmoc deprotection creates a basic environment that promotes aspartimide formation during each synthesis cycle. The resulting aspartimide can then be attacked by piperidine or water, leading to the formation of α- and β-piperidides, as well as α- and β-aspartyl peptides, some of which may be epimerized.

  • In Boc-SPPS , aspartimide formation is primarily an acid-catalyzed reaction. While minimal during the TFA-mediated deprotection cycles, it poses a significant risk during the final, harsh acid cleavage with HF. However, optimized Boc-chemistry SPPS can synthesize peptides with minimal aspartimide formation.

Quantitative Comparison of Protecting Groups for Aspartic Acid in Fmoc-SPPS

The choice of the side-chain protecting group for aspartic acid is a critical factor in mitigating aspartimide formation, especially in the Fmoc strategy. The following table summarizes the performance of different protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is highly prone to this side reaction.

Protecting GroupAspartimide-Related Byproducts (%)Reference(s)
Fmoc-Asp(OtBu)-OHHigh (can be >50% in problematic sequences)
Fmoc-Asp(OMpe)-OHSignificantly Reduced
Fmoc-Asp(OBno)-OHAlmost Undetectable

Data is often presented for challenging sequences like Asp-Gly after prolonged piperidine treatment to simulate the cumulative effect over many cycles.

Experimental Protocols

General Fmoc-SPPS Protocol for Aspartic Acid Incorporation

This protocol outlines a standard procedure for incorporating an aspartic acid residue using a side-chain protecting group designed to minimize aspartimide formation (e.g., Fmoc-Asp(OBno)-OH).

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-Asp(PG)-OH (e.g., Fmoc-Asp(OBno)-OH) (3-5 equivalents) with a coupling reagent like HBTU or HATU (0.95 equivalents relative to the amino acid) and a base such as DIPEA (2 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

    • Purify the crude peptide by reverse-phase HPLC.

General Boc-SPPS Protocol for Aspartic Acid Incorporation

This protocol describes a standard procedure for incorporating an aspartic acid residue using the Boc strategy, highlighting steps to minimize aspartimide formation.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) in DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 15-25 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DCM for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling (In situ Neutralization):

    • In a separate vessel, dissolve the Boc-Asp(OR)-OH (e.g., Boc-Asp(OcHex)-OH) (2-4 equivalents) and a coupling reagent (e.g., HBTU) in DMF.

    • Add the activated amino acid solution to the resin, followed immediately by DIPEA (4-8 equivalents).

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion with a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

  • Final Cleavage (Low-High HF Method):

    • To minimize acid-catalyzed side reactions, a two-step "low-high" HF cleavage procedure is often employed.

    • Low HF: Treat the peptide-resin with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10) at 0°C for 2 hours to remove most side-chain protecting groups.

    • High HF: After removing the low HF mixture, treat the resin with anhydrous HF with a scavenger like anisole at 0°C for 1-2 hours to cleave the peptide from the resin.

    • Precipitate, wash, and dry the crude peptide.

    • Purify by reverse-phase HPLC.

Visualizing the Chemical Pathways and Workflows

cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy Fmoc_Peptide Fmoc-NH-CHR-CO-Resin Deprotected_Peptide H2N-CHR-CO-Resin Fmoc_Peptide->Deprotected_Peptide Piperidine/DMF Fmoc_Asp_Peptide Fmoc-Asp(PG)-NH-CHR-CO-Resin Deprotected_Peptide->Fmoc_Asp_Peptide Coupling Fmoc_Asp_Coupling Fmoc-Asp(PG)-COOH + Coupling Reagents Fmoc_Asp_Coupling->Deprotected_Peptide Aspartimide_Formation Aspartimide Fmoc_Asp_Peptide->Aspartimide_Formation Piperidine (subsequent cycles) Byproducts α/β-peptides, Racemized peptides Aspartimide_Formation->Byproducts Hydrolysis/Piperidinolysis Boc_Peptide Boc-NH-CHR-CO-Resin Deprotected_Boc_Peptide TFA·H2N-CHR-CO-Resin Boc_Peptide->Deprotected_Boc_Peptide TFA/DCM Neutralized_Peptide H2N-CHR-CO-Resin Deprotected_Boc_Peptide->Neutralized_Peptide DIPEA/DCM Boc_Asp_Peptide Boc-Asp(OR)-NH-CHR-CO-Resin Neutralized_Peptide->Boc_Asp_Peptide Coupling Boc_Asp_Coupling Boc-Asp(OR)-COOH + Coupling Reagents Boc_Asp_Coupling->Neutralized_Peptide Final_Cleavage HF Cleavage Boc_Asp_Peptide->Final_Cleavage Cleavage_Aspartimide Aspartimide Final_Cleavage->Cleavage_Aspartimide Acid-catalyzed

Caption: Chemical pathways for Boc and Fmoc strategies for aspartic acid incorporation.

cluster_workflow Experimental Workflow for Comparison start Select Model Peptide (e.g., VKDGYI) synthesis Solid-Phase Peptide Synthesis start->synthesis fmoc_branch Fmoc Strategy synthesis->fmoc_branch boc_branch Boc Strategy synthesis->boc_branch fmoc_pg Use Different Asp Protecting Groups (OtBu, OMpe, OBno) fmoc_branch->fmoc_pg boc_pg Use Standard Asp Protecting Group (OcHex) boc_branch->boc_pg fmoc_cleavage TFA Cocktail fmoc_pg->fmoc_cleavage boc_cleavage HF Cleavage boc_pg->boc_cleavage cleavage Cleavage and Deprotection analysis Analysis of Crude Peptide fmoc_cleavage->analysis boc_cleavage->analysis hplc RP-HPLC analysis->hplc ms Mass Spectrometry analysis->ms results Compare Purity, Yield, and Aspartimide-Related Byproducts hplc->results ms->results

Caption: Workflow for comparing Boc and Fmoc strategies for aspartic acid incorporation.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for incorporating aspartic acid depends on several factors, including the peptide sequence, the scale of the synthesis, and the desired final purity.

  • The Fmoc strategy is generally preferred for its milder deprotection conditions and the availability of a wide range of orthogonal side-chain protecting groups. For sequences prone to aspartimide formation, the use of sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH or, more effectively, Fmoc-Asp(OBno)-OH is strongly recommended to suppress this side reaction.

  • The Boc strategy remains a robust and valuable option, particularly for the synthesis of long and difficult sequences that may be prone to aggregation, as the repeated acid treatments can help disrupt secondary structures. While less susceptible to aspartimide formation during the synthesis cycles, careful optimization of the final HF cleavage conditions is crucial to minimize acid-catalyzed side reactions.

For drug development and manufacturing where purity is paramount, a thorough evaluation of both strategies for a specific target peptide containing problematic aspartic acid sequences is advisable. The use of advanced protecting group strategies within the Fmoc framework often provides the most reliable and high-purity outcomes.

References

A Comparative Guide to Alternative Protecting Groups for the Side Chain of Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues is frequently complicated by the formation of an aspartimide intermediate during Fmoc-based solid-phase peptide synthesis (SPPS). This side reaction, catalyzed by the basic conditions of Fmoc deprotection (typically with piperidine), can lead to a mixture of impurities, including α- and β-peptides, as well as racemization at the aspartic acid α-carbon.[1][2] The choice of the protecting group for the β-carboxyl group of aspartic acid is therefore critical to minimizing these side reactions and ensuring the synthesis of a pure target peptide.[1]

This guide provides an objective comparison of the standard tert-butyl (OtBu) protecting group with several alternative strategies, supported by experimental data. We will explore bulkier ester-based protecting groups, a non-ester-based alternative, and other orthogonally cleavable groups, offering researchers the information needed to select the optimal protecting group for their specific synthetic challenges.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue.[3] This is particularly problematic in sequences where the amino acid C-terminal to the aspartic acid is glycine (Asp-Gly), as the lack of steric hindrance on the glycine residue facilitates this unwanted cyclization.[4] The resulting five-membered succinimide ring is unstable and can be cleaved by piperidine or other nucleophiles to yield the desired α-peptide, the isomeric β-peptide, and their respective D-isomers.

View Diagram: Mechanism of Aspartimide Formation

Aspartimide Formation cluster_0 Peptide Backbone Peptide_N ...-NH-CH(R)-CO- Asp_Residue NH-CH(CH₂-COOR)-CO- Aspartimide Aspartimide Intermediate Asp_Residue->Aspartimide Intramolecular cyclization Next_Residue NH-CH(R')-CO-... Piperidine Piperidine Next_Residue->Piperidine Deprotonation of backbone NH Piperidine->Asp_Residue Base-catalyzed Side_Products α-peptide (L/D) β-peptide (L/D) Piperidide Adducts Aspartimide->Side_Products Nucleophilic attack (Piperidine, H₂O)

Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.

Comparison of Aspartic Acid Side-Chain Protecting Groups

The most common strategy to mitigate aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. The increased bulk of the protecting group physically obstructs the nucleophilic attack of the backbone amide nitrogen.

Quantitative Comparison of Protecting Group Performance

The following table summarizes the performance of different aspartic acid side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to aspartimide formation. The data represents the percentage of the desired peptide and aspartimide-related byproducts after extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles.

Protecting GroupDesired Peptide (%)Aspartimide Byproducts (%)Racemization (D-Asp %)Cleavage Conditions
OtBu (tert-Butyl)LowHighHighTFA/TIS/H₂O (95:2.5:2.5)
OMpe (3-methylpent-3-yl)ModerateModerateModerateTFA/TIS/H₂O (95:2.5:2.5)
OEpe (3-ethyl-3-pentyl)HighLowLowTFA/TIS/H₂O (95:2.5:2.5)
OPhp (4-propyl-4-heptyl)Very HighVery LowVery LowTFA/TIS/H₂O (95:2.5:2.5)
OBno (5-butyl-5-nonyl)Very HighNearly UndetectableVery LowTFA/TIS/H₂O (95:2.5:2.5)
CSY (Cyanosulfurylide)Very HighNot FormedNot ApplicableNCS in aqueous buffer
O-2-PhiPr (2-phenylisopropyl)HighLowLow1% TFA in DCM
Dmab VariableProne to formationNot specified2% Hydrazine in DMF

Data compiled from multiple sources. The exact percentages can vary depending on the specific peptide sequence and reaction conditions.

In-Depth Protecting Group Profiles

Bulky Ester Protecting Groups (OMpe, OEpe, OPhp, OBno)

A clear trend demonstrates that increasing the steric bulk of the ester protecting group provides superior protection against aspartimide formation.

  • Fmoc-Asp(OMpe)-OH : Offers a significant improvement over the standard OtBu group and provides a good balance of protection and cost-effectiveness for routine peptide synthesis.

  • Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH : These even bulkier trialkylcarbinol-based esters are exceptionally effective, with OBno virtually eliminating aspartimide formation in highly susceptible sequences. For challenging syntheses where aspartimide formation is a major concern, these protecting groups are highly recommended.

Cyanosulfurylide (CSY): A Non-Ester-Based Approach

The CSY protecting group represents a novel strategy by masking the carboxylic acid as a stable C-C bonded ylide.

  • Advantages : This non-ester linkage completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS, making it an excellent choice for the synthesis of extremely challenging peptides.

  • Considerations : The CSY group requires an orthogonal deprotection step using an oxidizing agent like N-chlorosuccinimide (NCS), which may not be compatible with sensitive residues like methionine and free cysteine.

Orthogonal Protecting Groups for On-Resin Modifications

For applications requiring selective deprotection of the aspartic acid side chain, such as on-resin cyclization or modification, orthogonal protecting groups are necessary.

  • Fmoc-Asp(O-2-PhiPr)-OH : The 2-phenylisopropyl group is labile to very mild acid (e.g., 1% TFA in DCM), allowing for its removal without cleaving other acid-labile protecting groups like OtBu. It also offers significant protection against aspartimide formation.

  • Fmoc-Asp(Dmab)-OH : The Dmab group is cleaved by hydrazine and is orthogonal to both acid- and base-labile protecting groups. However, it is prone to base-catalyzed aspartimide formation, so its use should be carefully considered.

Experimental Protocols

View Diagram: General SPPS Workflow

SPPS Workflow Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation and Washing (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-Asp(OBno)-OH
  • Resin Swelling : Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing : Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation : In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

  • Washing : Drain the coupling solution and wash the resin with DMF.

Protocol 2: Cleavage and Deprotection of Peptides with Acid-Labile Protecting Groups (e.g., OtBu, OMpe, OBno)
  • Resin Preparation : After synthesis, wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage : Add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).

  • Reaction : Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation : Filter the cleavage mixture and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Pellet the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 3: Orthogonal Deprotection of Asp(CSY)
  • Peptide Dissolution : After cleavage from the resin and standard side-chain deprotection (excluding the CSY group), dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

  • Deprotection : Add N-chlorosuccinimide (NCS) (2-5 equivalents) to the solution. Stir the reaction at room temperature and monitor by HPLC-MS. The deprotection is typically complete within 15-30 minutes.

  • Quenching : Quench the reaction by adding a scavenger such as methionine.

  • Purification : Purify the deprotected peptide by preparative HPLC.

Protocol 4: Orthogonal Deprotection of Asp(Dmab)
  • Resin Preparation : The peptide should be fully assembled on the resin with the N-terminus protected (e.g., with a Boc group).

  • Deprotection : Treat the resin with a solution of 2% hydrazine in DMF. The reaction progress can be monitored by the appearance of a yellow color.

  • Washing : Wash the resin thoroughly with DMF. The deprotected aspartic acid side chain is now available for further modification.

Protocol 5: Orthogonal Deprotection of Asp(O-2-PhiPr)
  • Resin Preparation : The peptide should be fully assembled on the resin.

  • Deprotection : Treat the resin with a solution of 1% TFA in DCM. This condition is mild enough to leave other acid-labile groups like OtBu and the resin linkage intact.

  • Washing : Wash the resin with DCM and then DMF to neutralize and remove residual acid.

Conclusion

The choice of an appropriate protecting group for the side chain of aspartic acid is a critical parameter in the successful synthesis of peptides. While the standard Fmoc-Asp(OtBu)-OH is suitable for sequences not prone to aspartimide formation, for more challenging sequences, the use of sterically hindered protecting groups is highly recommended. Fmoc-Asp(OMpe)-OH provides a good first alternative, while Fmoc-Asp(OBno)-OH offers superior protection for the most difficult cases. For syntheses where aspartimide formation must be completely avoided, the non-ester-based CSY protecting group is a robust solution, albeit with the requirement of an additional orthogonal deprotection step. Finally, for applications requiring on-resin side-chain modification, orthogonal protecting groups like O-2-PhiPr and Dmab provide the necessary selective deprotection capabilities, with O-2-PhiPr offering better suppression of aspartimide formation. Researchers should carefully consider the sequence of their target peptide and the overall synthetic strategy to make an informed decision on the most appropriate aspartic acid side-chain protecting group.

References

A Comparative Guide to Boc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical determinant of peptide purity and overall yield. When incorporating aspartic acid using Boc (tert-butyloxycarbonyl) chemistry, two commonly utilized derivatives are Boc-Asp(OtBu)-OH and Boc-Asp(OBzl)-OH. This guide provides an objective comparison of their performance, supported by established principles of peptide chemistry, and outlines the experimental considerations for their use.

Performance Comparison at a Glance

The choice between the tert-butyl (tBu) and benzyl (Bzl) ester for the side-chain protection of aspartic acid involves a trade-off between steric hindrance, deprotection conditions, and the potential for side reactions. While both are staples in Boc-SPPS, their distinct properties can significantly impact the outcome of a synthesis, particularly in sequences prone to aspartimide formation.

ParameterThis compoundBoc-Asp(OBzl)-OHKey Considerations
Side-Chain Protecting Group tert-Butyl (OtBu) esterBenzyl (Bzl) esterThe OtBu group is bulkier than the Bzl group.
Primary Function Side-chain carboxyl protectionSide-chain carboxyl protectionBoth serve to prevent the side-chain carboxyl group from participating in unwanted reactions during peptide synthesis.
Prevention of Aspartimide Formation Generally more effective due to greater steric hindrance.Less effective due to lower steric hindrance compared to OtBu.Aspartimide formation is a major side reaction for aspartic acid residues, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences[1]. The bulkier OtBu group can sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing the rate of aspartimide formation.
Side-Chain Deprotection Conditions Strong acid (e.g., HF, TFMSA, TMSOTf)Strong acid (e.g., HF, TFMSA, TMSOTf) or catalytic hydrogenolysisBoth are cleaved by strong acids during the final cleavage step[2]. The Bzl group offers an orthogonal deprotection option via hydrogenolysis, which can be advantageous for the synthesis of protected peptide fragments.
Orthogonality in Boc-SPPS The Boc/tBu strategy is not strictly orthogonal as both are acid-labile, but their differing acid lability allows for selective removal.The Boc/Bzl strategy is also based on differential acid lability[3].In Boc-SPPS, the Nα-Boc group is removed with moderate acid (e.g., TFA), while the side-chain protecting groups require stronger acids for cleavage[1][4].
Cost Generally more economical for standard applications.Can be more expensive.Cost-effectiveness can be a factor in large-scale peptide synthesis.

Understanding the Key Differences

The primary distinction between this compound and Boc-Asp(OBzl)-OH lies in the nature of their side-chain ester protecting groups. The tert-butyl ester of this compound provides significant steric bulk around the side-chain carboxyl group. This steric hindrance is a key factor in minimizing the intramolecular side reaction that leads to aspartimide formation. Aspartimide formation is a notorious problem in SPPS that can result in the formation of β-aspartyl peptides and racemization, compromising the purity and biological activity of the final product.

While Boc-SPPS is generally less prone to aspartimide formation than Fmoc-SPPS due to the protonation of the N-terminal amine after each deprotection step, the choice of the side-chain protecting group remains a crucial factor. The increased steric bulk of the OtBu group is theoretically advantageous in further suppressing this side reaction compared to the less bulky benzyl group.

In terms of deprotection, both the OtBu and OBzl groups are cleaved under the strong acidic conditions typically used for the final cleavage of the peptide from the resin in Boc-SPPS, such as with hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf). However, the benzyl ester of Boc-Asp(OBzl)-OH offers an alternative, orthogonal deprotection method: catalytic hydrogenolysis. This allows for the selective removal of the benzyl group while leaving other acid-labile protecting groups, including Boc and tBu, intact. This feature is particularly valuable in strategies that require the synthesis of side-chain deprotected or modified peptide fragments.

Experimental Protocols

The following provides a generalized experimental protocol for the incorporation of either this compound or Boc-Asp(OBzl)-OH in a manual Boc-SPPS workflow.

General Boc-SPPS Cycle

This cycle is repeated for each amino acid to be coupled.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x) and isopropanol (IPA) (2x).

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-Asp(PG)-OH (PG = OtBu or OBzl):

    • In a separate vessel, dissolve Boc-Asp(PG)-OH (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test indicates the absence of free primary amines.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection
  • HF Cleavage (Standard Protocol):

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole) to protect sensitive residues.

    • Cool the reaction vessel to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

Logical Workflow for Protecting Group Selection

The decision-making process for selecting between this compound and Boc-Asp(OBzl)-OH can be visualized as follows:

SPPS_Asp_Selection start Peptide Sequence Contains Aspartic Acid side_reaction_check Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Ala, Asp-Ser) start->side_reaction_check orthogonal_deprotection Is orthogonal side-chain deprotection required? side_reaction_check->orthogonal_deprotection No use_otbu Select this compound (Higher steric hindrance to minimize side reactions) side_reaction_check->use_otbu Yes use_obzl Select Boc-Asp(OBzl)-OH (Allows for hydrogenolysis) orthogonal_deprotection->use_obzl Yes consider_both Either this compound or Boc-Asp(OBzl)-OH can be considered. Evaluate based on cost and availability. orthogonal_deprotection->consider_both No

Caption: Decision workflow for selecting the appropriate Asp protecting group.

Experimental Workflow for Comparison

To empirically determine the optimal choice for a specific peptide, a comparative synthesis can be performed.

Comparative_Synthesis_Workflow cluster_synthesis Parallel Synthesis cluster_analysis Analysis and Comparison start Start with identical resin batches synthesis_otbu SPPS using This compound start->synthesis_otbu synthesis_obzl SPPS using Boc-Asp(OBzl)-OH start->synthesis_obzl cleavage Identical Final Cleavage (e.g., HF/anisole) synthesis_otbu->cleavage synthesis_obzl->cleavage purification Parallel Purification (e.g., RP-HPLC) cleavage->purification analysis Characterization (LC-MS, Purity, Yield) purification->analysis comparison Compare Results: - Crude Purity - Final Yield - Impurity Profile analysis->comparison

References

Validating Asp(OtBu)-Containing Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a peptide's primary structure is a critical step in ensuring its identity, purity, and function. This becomes particularly challenging when the peptide contains amino acids with acid-labile side-chain protecting groups, such as Asp(OtBu) (tert-butyl aspartate). While Edman degradation has long been a staple for N-terminal sequencing, its chemical nature presents significant limitations for such modified peptides. This guide provides an objective comparison between Edman degradation and mass spectrometry for the validation of peptide sequences containing Asp(OtBu), supported by experimental data and detailed protocols.

The Challenge: Asp(OtBu) and the Acidity of Edman Chemistry

Edman degradation is a powerful technique for sequentially identifying amino acids from the N-terminus of a peptide.[1][2][3] The process involves a cyclical chemical reaction:

  • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[1]

  • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).[4]

  • Conversion & Identification: The cleaved residue is converted into a stable phenylthiohydantoin (PTH) derivative, which is then identified by chromatography.

The critical issue arises during the acid-mediated cleavage step. The tert-butyl (OtBu) group protecting the side-chain carboxyl of aspartic acid is highly susceptible to acid. The TFA used in the Edman cycle will quantitatively cleave the OtBu group, converting Asp(OtBu) into a standard aspartic acid (Asp) residue.

Consequently, while Edman degradation will correctly identify an aspartic acid at that position in the sequence, it is fundamentally incapable of confirming the presence of the OtBu protecting group. The very chemistry that enables the sequencing process irrevocably destroys the modification of interest.

The Superior Alternative: Mass Spectrometry

Mass spectrometry (MS) has emerged as the gold standard for the comprehensive analysis of peptides and proteins, offering a non-destructive alternative that can precisely characterize modifications like protecting groups. For peptides containing Asp(OtBu), MS provides two layers of validation:

  • Intact Mass Analysis: By measuring the mass-to-charge ratio (m/z) of the intact peptide, one can determine its precise molecular weight. The presence of the OtBu group adds 56.06 Da to the mass of an Asp residue. This mass difference is easily resolved by modern mass spectrometers, providing a clear confirmation that the protecting group is present on the overall peptide.

  • Tandem Mass Spectrometry (MS/MS): To confirm the exact location of the Asp(OtBu) residue, tandem MS is employed. In this technique, the peptide ion is isolated and fragmented within the mass spectrometer. Analysis of the resulting fragment ions allows for the reconstruction of the amino acid sequence. Crucially, fragmentation methods can be chosen (e.g., Collision-Induced Dissociation with controlled energy or Electron-Transfer Dissociation) that break the peptide backbone while leaving the acid-labile OtBu group intact. The resulting spectrum will show a mass shift corresponding to Asp(OtBu) at its specific location in the sequence.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice of analytical method directly impacts the quality and completeness of the validation data. The following table summarizes the key differences between Edman degradation and mass spectrometry for this application.

FeatureEdman DegradationMass Spectrometry (MS & MS/MS)
Principle Sequential chemical cleavage from the N-terminus.Measurement of mass-to-charge ratio of intact and fragmented peptide ions.
Confirmation of Asp Position Yes. Identifies the residue as Aspartic Acid.Yes. Confirms the position of the modified residue.
Confirmation of OtBu Group No. The OtBu group is cleaved by the TFA used in the reaction cycle.Yes. Confirmed by intact mass and fragmentation analysis.
Sample Requirement 10-100 picomoles.Femtomoles to low picomoles.
Throughput Low (sequential, ~1 hour per residue).High (rapid analysis of complex mixtures possible).
Sequence Length Limitation Typically limited to 30-50 residues.Can analyze very long peptides and proteins ("bottom-up" approach).
Analysis of N-terminal Blocks Not possible if the N-terminus is chemically blocked.Can analyze peptides with N-terminal modifications.

Experimental Protocols

Protocol 1: Peptide Sequencing by Edman Degradation
  • Sample Preparation: The purified peptide sample (10-100 pmol) is dissolved in a suitable solvent and immobilized on a solid support membrane.

  • Automated Sequencing: The sample is loaded into an automated protein sequenator.

  • Coupling Reaction: The immobilized peptide is treated with a solution of phenyl isothiocyanate (PITC) in a basic buffer to form the phenylthiocarbamoyl (PTC)-peptide.

  • Washing: The support is washed to remove excess reagents.

  • Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA), which cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative. The OtBu group on any Asp(OtBu) residue is also cleaved at this step.

  • Extraction & Conversion: The ATZ-amino acid is extracted with an organic solvent. The extracted derivative is then treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is injected into an HPLC system and identified by comparing its retention time to that of known PTH-amino acid standards.

  • Cycle Repetition: The remaining peptide on the support is subjected to the next cycle of degradation.

Protocol 2: Peptide Validation by Mass Spectrometry
  • Sample Preparation: The peptide sample (1-10 pmol) is desalted using a C18 ZipTip or equivalent. The sample is eluted in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • Intact Mass Analysis (LC-MS):

    • The sample is injected into a liquid chromatography-electrospray ionization-mass spectrometer (LC-ESI-MS).

    • The peptide elutes from the LC column and is ionized by the ESI source.

    • The mass spectrometer scans a range of m/z values to detect the various charge states of the intact peptide.

    • The resulting spectra are deconvoluted to determine the neutral molecular weight of the peptide, which is then compared to the theoretical mass of the peptide with the Asp(OtBu) group.

  • Sequence and Modification Analysis (LC-MS/MS):

    • The instrument is set to perform data-dependent acquisition. The most abundant peptide ions detected in the initial MS scan are automatically selected for fragmentation.

    • The selected ions are fragmented in a collision cell (e.g., using CID).

    • The m/z ratios of the resulting fragment ions are measured in a second stage of mass analysis.

    • The resulting MS/MS spectrum is analyzed (either manually or using sequencing software) to deduce the amino acid sequence and confirm that the mass of the aspartic acid residue corresponds to that of Asp(OtBu).

Visualizing the Methodologies

The following diagrams illustrate the key chemical transformation and the logical workflow for choosing a validation method.

Chemical Fate of Asp(OtBu) in Edman Degradation Peptide Peptide with N-terminal Asp(OtBu) PTC_Peptide PTC-Peptide with Asp(OtBu) Peptide->PTC_Peptide 1. Coupling (PITC, Base) Cleaved_Residue Cleaved ATZ-Asp Derivative (OtBu group lost) PTC_Peptide->Cleaved_Residue 2. Cleavage (TFA) Shortened_Peptide Shortened Peptide with Asp PTC_Peptide->Shortened_Peptide 2. Cleavage (TFA) PTH_Asp Final PTH-Asp Derivative (Identified by HPLC) Cleaved_Residue->PTH_Asp 3. Conversion (Aqueous Acid) Validation Workflow Decision cluster_input Start cluster_methods Method Selection cluster_output Result Peptide Peptide contains acid-labile group? (e.g., Asp(OtBu)) Edman Edman Degradation Peptide->Edman Yes MS Mass Spectrometry (LC-MS/MS) Peptide->MS Yes Result_Edman Incomplete Validation (Confirms Asp position, but NOT OtBu group) Edman->Result_Edman Result_MS Complete Validation (Confirms sequence AND location of Asp(OtBu)) MS->Result_MS

References

Purity Assessment of Peptides Containing Boc-Asp(OtBu)-OH by Analytical HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical aspect of quality control. The synthesis of peptides containing aspartic acid (Asp) protected with a tert-butyl group (Boc-Asp(OtBu)-OH) presents a significant analytical challenge due to the propensity for aspartimide formation.[1][2][3] This side reaction can lead to a heterogeneous mixture of impurities that are often difficult to separate from the target peptide, thereby complicating purification and compromising the final yield and biological activity.

This guide provides an objective comparison of the performance of this compound in peptide synthesis with alternative aspartic acid protecting groups, supported by experimental data from analytical HPLC analysis. Detailed methodologies are provided to allow for the replication of these purity assessments.

The Challenge of Aspartimide Formation

During solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) can induce an intramolecular cyclization of the aspartic acid residue.[1][2] The backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring known as an aspartimide. This intermediate is unstable and can subsequently undergo hydrolysis to yield both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is susceptible to epimerization, leading to the formation of D-Asp isomers. These byproducts often co-elute with the target peptide in reversed-phase HPLC, making purification challenging.

The sequence of the peptide significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.

cluster_spps Fmoc Solid-Phase Peptide Synthesis (SPPS) peptide_resin Peptide on Resin with Fmoc-Asp(OtBu)-OH piperidine Piperidine Treatment (Fmoc Deprotection) peptide_resin->piperidine Repetitive Cycles aspartimide Aspartimide Formation (Cyclic Intermediate) piperidine->aspartimide Base-catalyzed intramolecular cyclization alpha_peptide α-Aspartyl Peptide (Desired Product) aspartimide->alpha_peptide Hydrolysis beta_peptide β-Aspartyl Peptide aspartimide->beta_peptide Hydrolysis racemized_peptide Racemized Peptides (D-Asp) aspartimide->racemized_peptide Epimerization & Hydrolysis piperidide_adducts Piperidide Adducts aspartimide->piperidide_adducts Piperidine Attack

Mechanism of Aspartimide Formation and Resulting Byproducts.
Comparative Performance of Aspartic Acid Protecting Groups

To mitigate aspartimide formation, various sterically hindered ester-based protecting groups have been developed as alternatives to the standard tert-butyl (OtBu) group. The following table summarizes the comparative performance of different protecting groups in the synthesis of the model peptide scorpion toxin II (VKDGYI), which is highly prone to this side reaction, particularly at the Asp-Gly sequence. The data represents the composition of the crude product after extended treatment with 20% piperidine in DMF to simulate a large number of deprotection cycles.

Protecting GroupTarget Peptide (%)Aspartimide-Related Byproducts (%)D-Asp (%)Reference
Fmoc-Asp(OtBu)-OH 68.731.311.2
Fmoc-Asp(OMpe)-OH 92.57.52.9
Fmoc-Asp(OBno)-OH 99.70.30.3

Data is derived from the synthesis of VKDGYI and subsequent treatment with 20% piperidine in DMF for 200 minutes. Aspartimide-related byproducts include the aspartimide intermediate, α- and β-piperidides, and β-aspartyl peptides.

The experimental data clearly demonstrates that increasing the steric bulk of the side-chain protecting group significantly reduces the extent of aspartimide formation. While this compound is a cost-effective and suitable option for peptide sequences not prone to this side reaction, for more challenging sequences, bulkier protecting groups like OMpe and particularly OBno are highly recommended to ensure higher purity of the crude product.

Experimental Protocols

Analytical HPLC for Purity Assessment of a Model Peptide

This protocol describes a standard reversed-phase HPLC (RP-HPLC) method for the purity analysis of a synthetic peptide, such as the model peptide VKDGYI, and for comparing the effectiveness of different aspartic acid protecting groups.

Objective: To determine the purity of a crude synthetic peptide and to quantify the level of aspartimide-related impurities.

Materials:

  • HPLC System: A standard analytical HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore [300 Å] is often suitable for peptides).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude peptide dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

  • Detection: UV absorbance at 214-220 nm (for the peptide backbone).

  • Column Temperature: 30-40 °C to improve peak shape.

  • Injection Volume: 10-20 µL.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

Procedure:

  • Prepare the mobile phases and thoroughly degas them.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Prepare the peptide sample by dissolving it in the sample solvent and filtering it through a 0.22 µm syringe filter.

  • Inject the sample onto the column and start the gradient elution.

  • Monitor the chromatogram at 214-220 nm.

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.

Data Analysis: The percentage of purity is calculated as follows: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100

Impurities related to aspartimide formation, such as the β-aspartyl isomer and piperidide adducts, will appear as separate peaks in the chromatogram, often eluting close to the main product peak.

cluster_workflow Experimental Workflow for Comparative Analysis spps Solid-Phase Peptide Synthesis (with different Asp protecting groups) cleavage Cleavage from Resin & Global Deprotection spps->cleavage sample_prep Sample Preparation (Dissolution & Filtration) cleavage->sample_prep hplc Analytical RP-HPLC sample_prep->hplc data_analysis Chromatogram Analysis (Peak Integration) hplc->data_analysis comparison Purity Comparison (% Target Peptide vs. % Byproducts) data_analysis->comparison

General workflow for the comparative HPLC analysis of Asp protecting groups.

Conclusion

The purity assessment of peptides containing this compound by analytical HPLC requires careful consideration of the potential for aspartimide formation. While reversed-phase HPLC is a robust method for analyzing peptide purity, the choice of protecting group for aspartic acid is a critical parameter that dictates the complexity of the crude product. For sequences susceptible to this side reaction, the use of sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH can significantly suppress the formation of hard-to-separate impurities, leading to a more efficient purification process and a higher quality final product. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the synthesis and analysis of aspartic acid-containing peptides.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Boc-Asp(OtBu)-OH in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals steering the complex process of large-scale peptide synthesis, the choice of protecting group strategy is a critical decision with far-reaching implications for cost, purity, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-Asp(OtBu)-OH, a cornerstone of the Boc/Bzl strategy, in comparison to its modern counterparts, primarily within the widely adopted Fmoc/tBu framework.

The selection of an appropriate protected aspartic acid derivative is particularly crucial due to the notorious side reaction of aspartimide formation, which can significantly impact yield and downstream purification costs. This guide will delve into the economic and performance-related trade-offs, supported by available data and detailed experimental considerations, to empower informed decision-making in industrial peptide manufacturing.

At a Glance: Boc vs. Fmoc for Aspartic Acid Incorporation

The two dominant strategies in solid-phase peptide synthesis (SPPS), Boc and Fmoc, present a fundamental trade-off between reaction conditions and potential side reactions. The Boc strategy, while considered more traditional, offers robustness, particularly for long and challenging sequences. In contrast, the Fmoc strategy is favored for its milder deprotection conditions and amenability to automation.

FeatureThis compound StrategyFmoc-Asp(OtBu)-OH Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Strong acid (e.g., TFA)Mild base (e.g., piperidine)
Side-Chain Protection Typically Benzyl-based (Bzl)Typically t-Butyl-based (tBu)
Final Cleavage Harsh conditions (e.g., HF)Moderate acid (e.g., TFA)
Key Advantage Robust for long/difficult sequences, potentially lower raw material cost for the Boc group itself.Milder conditions, easier automation, and monitoring.
Key Disadvantage Harsh cleavage conditions requiring specialized equipment.Prone to aspartimide formation, especially with Asp(OtBu).

Cost Comparison of Protected Aspartic Acid Derivatives

While bulk pricing is often subject to negotiation with suppliers, available data for smaller quantities provides a general cost hierarchy. It is important to note that the raw material cost is only one component of the total synthesis cost.

DerivativeProtection StrategyIndicative Price (Lab Scale)Bulk Price Indication
This compoundBoc~$180 - $200 / 100gNot readily available publicly, request from suppliers.
Fmoc-Asp(OtBu)-OHFmoc~$70 - $100 / 100g~$1400 / kg
Fmoc-Asp(OMpe)-OHFmoc (Bulky PG)~$1000 - $1250 / 25gSignificantly higher than Fmoc-Asp(OtBu)-OH.
Fmoc-Asp(OBno)-OHFmoc (Bulky PG)HighSignificantly higher than Fmoc-Asp(OtBu)-OH.

Note: Prices are estimations based on publicly available data for research quantities and may not reflect industrial-scale pricing. Bulk pricing should be obtained directly from suppliers.

Performance Deep Dive: The Specter of Aspartimide Formation

A critical factor in the cost-benefit analysis is the propensity for aspartimide formation, an intramolecular cyclization that leads to impurities that are often difficult to separate from the desired peptide.[1][2] This side reaction is particularly prevalent in Fmoc-SPPS during the repeated piperidine treatments for Fmoc group removal.[1]

This compound in Boc-SPPS: The acidic conditions used for Boc deprotection generally do not promote aspartimide formation to the same extent as the basic conditions of Fmoc chemistry. This is a significant, albeit often overlooked, advantage of the Boc strategy when dealing with aspartic acid-containing peptides.

Fmoc-Asp(OtBu)-OH in Fmoc-SPPS: This is the standard but most problematic combination concerning aspartimide formation. The issue is sequence-dependent and is exacerbated in motifs like Asp-Gly, Asp-Asn, and Asp-Ser.[1] The formation of aspartimide can lead to:

  • Reduced Yield: A portion of the target peptide is converted into impurities.

  • Increased Purification Costs: The resulting α- and β-peptide impurities can be challenging and costly to remove, often requiring extensive chromatography.[1]

  • Racemization: The chiral integrity of the aspartic acid residue can be compromised.

Alternatives to Fmoc-Asp(OtBu)-OH: To combat aspartimide formation, derivatives with bulkier side-chain protecting groups have been developed.

  • Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH: These derivatives sterically hinder the intramolecular cyclization, significantly reducing aspartimide formation. While effective, their higher cost is a major consideration for large-scale synthesis.

The following table summarizes the qualitative performance trade-offs:

DerivativeSynthesis StrategyAspartimide Formation RiskRaw Material CostOverall Process Cost Impact
This compound Boc-SPPS Low Moderate Potentially lower due to fewer side products, but higher infrastructure cost for HF cleavage.
Fmoc-Asp(OtBu)-OH Fmoc-SPPS High Low Can be significantly increased by purification challenges and yield loss.
Fmoc-Asp(OMpe)-OH Fmoc-SPPS Low High Higher initial cost may be offset by improved yield and reduced purification costs.
Fmoc-Asp(OBno)-OH Fmoc-SPPS Very Low Very High Justified for particularly challenging sequences where purity is paramount.

Experimental Protocols: A Comparative Overview

The choice of synthesis strategy dictates the entire workflow, from resin selection to final cleavage. Below are generalized protocols for key steps in both Boc and Fmoc SPPS.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using Boc chemistry.

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This step is typically performed for 20-30 minutes.

  • Washing: The resin is thoroughly washed with DCM, isopropanol (IPA), and then N,N-dimethylformamide (DMF) to remove residual TFA and byproducts.

  • Neutralization: The protonated N-terminus is neutralized with a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.

  • Coupling: The incoming Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DCC/HOBt) and coupled to the free N-terminus of the growing peptide chain. The reaction is typically monitored for completion using a ninhydrin test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF), in the presence of scavengers. This step requires specialized, corrosion-resistant equipment.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using Fmoc chemistry.

  • Deprotection: The N-terminal Fmoc group is removed using a 20% solution of piperidine in DMF. This is typically a two-step process, with a short initial treatment followed by a longer one (totaling ~15-20 minutes).

  • Washing: The resin is extensively washed with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling: The incoming Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the free N-terminus.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage: The peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA along with scavengers.

Visualizing the Workflows and Decision-Making Process

To better illustrate the processes and strategic considerations, the following diagrams have been generated.

G cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle boc_start Resin-Peptide-Boc boc_deprotect Boc Deprotection (25-50% TFA/DCM) boc_start->boc_deprotect boc_wash1 Wash (DCM, IPA, DMF) boc_deprotect->boc_wash1 boc_neutralize Neutralization (DIEA) boc_wash1->boc_neutralize boc_couple Coupling (Boc-AA, Activator) boc_neutralize->boc_couple boc_wash2 Wash (DMF, DCM) boc_couple->boc_wash2 boc_end Resin-Peptide-AA-Boc boc_wash2->boc_end fmoc_start Resin-Peptide-Fmoc fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash (DMF) fmoc_deprotect->fmoc_wash1 fmoc_couple Coupling (Fmoc-AA, Activator) fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF, DCM) fmoc_couple->fmoc_wash2 fmoc_end Resin-Peptide-AA-Fmoc fmoc_wash2->fmoc_end

Comparison of Boc and Fmoc SPPS Cycles

G start Aspartic Acid Incorporation in Large-Scale Synthesis strategy Choice of SPPS Strategy start->strategy boc_path Boc-SPPS strategy->boc_path Boc fmoc_path Fmoc-SPPS strategy->fmoc_path Fmoc boc_aa Use this compound boc_path->boc_aa fmoc_choice Asp-Protecting Group Choice fmoc_path->fmoc_choice boc_pros Pros: - Low risk of aspartimide formation - Robust for long/difficult sequences boc_aa->boc_pros boc_cons Cons: - Harsh final cleavage (HF) - Specialized equipment required boc_aa->boc_cons fmoc_otbu Fmoc-Asp(OtBu)-OH fmoc_choice->fmoc_otbu Standard fmoc_bulky Fmoc-Asp(OMpe/OBno)-OH fmoc_choice->fmoc_bulky For problematic sequences fmoc_otbu_pros Pros: - Lower raw material cost fmoc_otbu->fmoc_otbu_pros fmoc_otbu_cons Cons: - High risk of aspartimide formation - Increased purification costs fmoc_otbu->fmoc_otbu_cons fmoc_bulky_pros Pros: - Significantly reduced aspartimide formation - Higher crude purity fmoc_bulky->fmoc_bulky_pros fmoc_bulky_cons Cons: - High raw material cost fmoc_bulky->fmoc_bulky_cons

Decision Tree for Aspartic Acid Strategy

G cluster_costs Cost Components total_cost Total Synthesis Cost raw_materials Raw Materials (Amino Acids, Resin, Reagents) total_cost->raw_materials solvents Solvents total_cost->solvents labor Labor & Time total_cost->labor waste Waste Disposal total_cost->waste purification Downstream Purification total_cost->purification equipment Equipment & Maintenance total_cost->equipment boc_impact This compound Impact raw_materials->boc_impact Moderate AA cost fmoc_otbu_impact Fmoc-Asp(OtBu)-OH Impact raw_materials->fmoc_otbu_impact Low AA cost fmoc_bulky_impact Fmoc-Asp(Bulky)-OH Impact raw_materials->fmoc_bulky_impact High AA cost purification->boc_impact Potentially Lower purification->fmoc_otbu_impact Potentially High purification->fmoc_bulky_impact Lower equipment->boc_impact High (HF apparatus)

Cost Component Breakdown and Strategy Impact

Conclusion and Recommendations

The choice between this compound and its Fmoc-protected counterparts for large-scale peptide synthesis is not straightforward and requires a holistic assessment of the entire manufacturing process.

  • For sequences not prone to aspartimide formation, and where the infrastructure for handling HF is in place, the this compound strategy can be a robust and cost-effective option. The lower risk of aspartimide-related impurities can lead to simpler and less costly downstream processing, potentially offsetting the higher capital and safety costs associated with HF cleavage.

  • For routine peptide synthesis using the more common Fmoc strategy, Fmoc-Asp(OtBu)-OH remains the most economical choice in terms of raw material cost. However, for sequences known to be susceptible to aspartimide formation, the initial savings can be quickly eroded by significant losses in yield and complex, expensive purification steps.

  • For challenging sequences within an Fmoc framework where aspartimide formation is a significant concern, the use of bulkier protecting groups such as in Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is strongly recommended. The higher upfront cost of these derivatives should be weighed against the substantial potential savings from increased crude purity, higher overall yield, and simplified purification. In many cases, this will lead to a lower total cost of the final, purified peptide.

Ultimately, the most cost-effective strategy will depend on the specific peptide sequence, the scale of production, the available equipment, and the desired final purity. A thorough process and economic modeling, considering all aspects from raw materials to final product, is essential for making the optimal choice in an industrial setting.

References

A Comparative Analysis of Coupling Reagents for Boc-Asp(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of protected amino acids is a cornerstone of successful peptide synthesis. The choice of coupling reagent for Boc-Asp(OtBu)-OH, a common building block, significantly impacts reaction yield, purity, and the prevention of side reactions, most notably racemization. This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data drawn from established literature, to facilitate an informed selection for your synthetic strategy.

The coupling of this compound presents a moderate challenge due to the steric hindrance afforded by the bulky tert-butyl protecting groups on both the alpha-amino (Boc) and the side-chain carboxyl (OtBu) groups. An ideal coupling reagent should not only drive the reaction to completion but also minimize the risk of epimerization at the chiral center of the aspartic acid residue. This guide evaluates the performance of four widely used classes of coupling reagents: aminium/uronium salts (HBTU and HATU), phosphonium salts (PyBOP), and carbodiimides with additives (EDC/HOBt).

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the propensity for side reactions. The following table summarizes the typical performance of each reagent class in the context of coupling this compound, based on established principles and data from peptide synthesis literature. While a direct head-to-head quantitative comparison for this specific amino acid is not extensively documented in a single study, the presented data reflects the general consensus on their efficacy.

Coupling ReagentClassTypical YieldRacemization RiskKey Advantages & Disadvantages
HBTU Aminium/Uronium Salt>95%LowAdvantages: High efficiency, relatively fast reaction times, and cost-effective for routine use. Disadvantages: Can be slightly less effective than HATU in suppressing racemization for sensitive couplings.
HATU Aminium/Uronium Salt>98%Very LowAdvantages: Highly reactive, leading to faster and more complete couplings, especially for sterically hindered amino acids.[1] Lowers the risk of racemization. Disadvantages: Higher cost compared to HBTU.
PyBOP Phosphonium Salt>95%LowAdvantages: High coupling efficiency, avoids the formation of guanidinium byproducts, and is a good alternative to BOP to avoid toxic byproducts. Disadvantages: Can be more expensive than carbodiimide-based methods.
EDC/HOBt Carbodiimide/Additive85-95%Low to ModerateAdvantages: Cost-effective, and the byproducts are water-soluble, simplifying purification in solution-phase synthesis.[2] Disadvantages: Generally slower reaction times and a higher risk of racemization if not carefully controlled. The addition of HOBt is crucial to suppress this.

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal results. The following protocols are representative for the coupling of this compound in solid-phase peptide synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle for the addition of an amino acid in Boc-SPPS.

General Boc-SPPS Cycle Resin Resin-NH-Peptide Deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (e.g., 5-10% DIPEA in DMF) Deprotection->Neutralization 2. Coupling Coupling of This compound Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Ready for Next Cycle Washing->Next_Cycle 5.

Caption: A typical workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling with HBTU/DIPEA

This protocol is a standard method for efficient coupling using an aminium salt.

  • Resin Preparation: Swell the resin-bound peptide with a deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture: In a separate vessel, dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq.) to the activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (DCM).

Protocol 2: Coupling with HATU/DIPEA

This protocol is recommended for difficult couplings or when minimal racemization is critical.

  • Resin Preparation: Swell the resin-bound peptide with a deprotected N-terminal amine in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (2.0 eq.) and HATU (1.95 eq.) in DMF.

  • Coupling: Add DIPEA (4.0 eq.) to the activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 20-45 minutes.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with DMF and DCM.

Protocol 3: Coupling with PyBOP/DIPEA

This protocol utilizes a phosphonium salt, which is known for its high efficiency.

  • Resin Preparation: Swell the resin-bound peptide with a deprotected N-terminal amine in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (2.0 eq.) and PyBOP (2.0 eq.) in DMF.

  • Coupling: Add DIPEA (4.0 eq.) to the activation mixture and add the solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Coupling with EDC/HOBt

This is a cost-effective method, particularly suitable for solution-phase synthesis, but also applicable to SPPS.

  • Resin Preparation: Swell the resin-bound peptide with a deprotected N-terminal amine in DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in DMF.

  • Coupling: Add EDC (2.0 eq.) to the activation mixture and immediately add the solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with DMF and DCM.

Mechanism of Action: A Visual Comparison

The fundamental difference between these coupling reagents lies in the nature of the activated intermediate they form with the carboxylic acid of this compound.

Peptide Bond Formation Pathway cluster_0 Activation cluster_1 Coupling Boc_Asp This compound Activated_Ester Activated Intermediate (e.g., OAt-ester, OBt-ester) Boc_Asp->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP, EDC) Coupling_Reagent->Activated_Ester Dipeptide Boc-Asp(OtBu)-NH-Peptide Activated_Ester->Dipeptide Nucleophilic Attack Peptide_Amine H2N-Peptide Peptide_Amine->Dipeptide +

Caption: General mechanism of peptide bond formation via an activated intermediate.

Conclusion

The choice of coupling reagent for this compound is a critical parameter in peptide synthesis. For routine applications where cost is a consideration, HBTU provides a robust and efficient option. When synthesizing complex peptides or sequences prone to racemization, the superior reactivity and stereochemical preservation of HATU justify its higher cost.[1] PyBOP stands as an excellent alternative, particularly when avoiding guanidinium side reactions is a priority. The EDC/HOBt system remains a viable and economical choice, especially for large-scale synthesis, provided that reaction conditions are carefully optimized to mitigate the risk of racemization. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the target peptide, the scale of the reaction, and budgetary constraints.

References

A Comparative Guide to Resin Selection for Boc-Asp(OtBu)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of the first amino acid onto a solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of resin not only dictates the C-terminal functionality of the peptide but also significantly influences the overall yield and purity of the final product. This guide provides an objective comparison of the performance of two commonly used resins, Merrifield and 2-Chlorotrityl Chloride (2-CTC), for the coupling of N-α-Boc-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH).

Resin Characteristics and Impact on Coupling

The selection of an appropriate resin is paramount for efficient peptide synthesis. Merrifield resin, a chloromethylated polystyrene support, is a traditional choice for Boc-based SPPS, typically yielding peptide acids upon cleavage with strong acids like hydrogen fluoride (HF).[1][2] In contrast, 2-Chlorotrityl Chloride resin is a more acid-labile support, allowing for the cleavage of the peptide under milder acidic conditions, which helps in preserving sensitive amino acid side chains and the final peptide integrity.[3][4]

The steric hindrance of the incoming amino acid can also affect the loading efficiency. While this compound is not considered exceptionally bulky, the coupling efficiency can still vary between different resin types and loading protocols.

Quantitative Data Summary

The following table summarizes the expected performance of Merrifield and 2-Chlorotrityl Chloride resins for the coupling of this compound based on established protocols and resin characteristics. It is important to note that actual results may vary depending on specific experimental conditions.

ParameterMerrifield Resin2-Chlorotrityl Chloride Resin
Typical Loading Efficiency 0.3 - 0.8 mmol/g0.3 - 0.9 meq/g
Coupling Conditions Harsher (e.g., Cesium salt method at elevated temperature)Milder (e.g., DIPEA at room temperature)
Reaction Time Longer (typically overnight)Shorter (can be as short as 4 hours)[3]
Cleavage Conditions Strong acid (e.g., HF, TFMSA)Mild acid (e.g., 95% TFA in water)
Expected Peptide Purity Good, but harsh cleavage can lead to side productsHigh, due to milder cleavage conditions
C-terminal Functionality Carboxylic acidCarboxylic acid

Experimental Protocols

Detailed methodologies for the coupling of this compound to Merrifield and 2-Chlorotrityl Chloride resins are provided below.

Protocol 1: Coupling of this compound to Merrifield Resin (Cesium Salt Method)

This protocol is adapted from standard procedures for attaching Boc-amino acids to Merrifield resins.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Preparation of this compound Cesium Salt:

    • Dissolve this compound in a minimal amount of methanol.

    • Add a 20% aqueous solution of cesium carbonate dropwise until the pH of the solution reaches 7.0.

    • Evaporate the solution to dryness under reduced pressure.

    • Co-evaporate the residue with DMF twice to ensure the salt is anhydrous.

  • Resin Swelling:

    • Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.

  • Coupling Reaction:

    • Add the dried this compound cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.

    • Shake the mixture at 50°C for 24 hours.

  • Washing:

    • Filter the resin and wash it sequentially with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.

  • Drying:

    • Dry the resin in vacuo to a constant weight.

Protocol 2: Coupling of this compound to 2-Chlorotrityl Chloride Resin

This protocol is based on the general procedure for loading amino acids onto 2-CTC resin.

Materials:

  • This compound

  • 2-Chlorotrityl Chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling:

    • Swell the 2-Chlorotrityl Chloride resin in DCM (10 mL per gram of resin) for 30 minutes in a reaction vessel.

  • Coupling Solution Preparation:

    • In a separate flask, dissolve this compound (0.67 mmol per 0.45 mmol of resin) in dry DCM.

    • Add DIPEA (1.20 mmol per 0.45 mmol of resin) to the solution.

  • Coupling Reaction:

    • Add the this compound/DIPEA solution to the swollen resin.

    • Shake the mixture for 4 hours at room temperature.

  • Capping of Unreacted Sites:

    • Add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v) to the resin and shake for 10 minutes to cap any unreacted chlorotrityl groups.

  • Washing:

    • Filter the resin and wash it successively with DCM, DMF, and DCM.

  • Drying:

    • Dry the resin in vacuo for 30 minutes.

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental workflows for coupling this compound to Merrifield and 2-Chlorotrityl Chloride resins.

Merrifield_Coupling_Workflow cluster_prep Cesium Salt Preparation cluster_coupling Coupling to Merrifield Resin prep1 Dissolve this compound in MeOH prep2 Neutralize with Cs₂CO₃ prep1->prep2 prep3 Evaporate to dryness prep2->prep3 swell Swell Merrifield Resin in DMF prep3->swell couple Add Cesium Salt & Heat (50°C, 24h) swell->couple wash Wash Resin couple->wash dry Dry Resin wash->dry

This compound coupling workflow for Merrifield resin.

CTC_Coupling_Workflow cluster_coupling Coupling to 2-CTC Resin swell Swell 2-CTC Resin in DCM couple Add this compound & DIPEA (RT, 4h) swell->couple cap Cap with DCM/MeOH/DIPEA couple->cap wash Wash Resin cap->wash dry Dry Resin wash->dry

This compound coupling workflow for 2-CTC resin.

Conclusion

Both Merrifield and 2-Chlorotrityl Chloride resins can be effectively used for the coupling of this compound in Boc-based SPPS. The choice between them depends on the specific requirements of the synthesis.

  • Merrifield resin is a cost-effective and well-established option, particularly for routine peptide synthesis where the use of strong acid for cleavage is not a concern.

  • 2-Chlorotrityl Chloride resin is the preferred choice when milder cleavage conditions are necessary to preserve the integrity of sensitive peptides or when a more rapid loading protocol is desired. The reduced risk of side reactions during cleavage often leads to higher purity of the crude peptide, potentially simplifying downstream purification efforts.

For the synthesis of complex or sensitive peptides, the advantages offered by the 2-Chlorotrityl Chloride resin in terms of milder cleavage and potentially higher purity may outweigh the benefits of the more traditional Merrifield resin. Researchers should carefully consider the nature of their target peptide and the available cleavage equipment when selecting the most appropriate resin for their needs.

References

A Comparative Guide to Confirming OtBu Group Removal by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental. The tert-butyl (OtBu) group is a widely employed protecting group for carboxylic acids, and its efficient removal and subsequent confirmation are critical steps in synthetic workflows. This guide provides an objective comparison of common methods for OtBu deprotection, with a focus on mass spectrometry as the primary analytical tool for confirming its successful removal.

Overview of Deprotection Methods

The removal of the OtBu group is typically achieved under acidic conditions, which facilitate the formation of a stable tert-butyl cation. However, the choice of acid and reaction conditions can be critical, especially in the presence of other acid-labile protecting groups. Here, we compare the most common method, Trifluoroacetic Acid (TFA) cleavage, with alternative approaches.

Quantitative Data Summary

The efficiency of OtBu deprotection can vary significantly depending on the chosen method and the substrate. The following table summarizes typical quantitative data for the most common deprotection strategies.

Deprotection MethodReagent(s)Typical Reaction TimeTypical Yield (%)Key Considerations
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)1 - 4 hours>95%Highly effective and widely used. Can also cleave other acid-sensitive groups like Boc. Requires careful handling and removal of corrosive TFA.[1]
Lewis Acid-Catalyzed Cleavage Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)12 - 24 hours70 - 85%Offers selectivity for tert-butyl esters in the presence of some other acid-labile groups.[2] Reaction times are generally longer than with TFA.
Enzymatic Cleavage Lipase A (from Candida antarctica) or Esterase (from Bacillus subtilis)4 - 24 hoursGood to high yieldsOffers high selectivity and mild reaction conditions, leaving other protecting groups like Boc, Z, and Fmoc intact.[1] Substrate scope may be limited by enzyme specificity.
Thermal Cleavage High Temperature (120-240°C) in a continuous flow reactor15 - 40 minutesGood to high yieldsReagent-free method suitable for certain amphoteric amino acid derivatives.[3] Requires specialized equipment.

Experimental Protocols

Accurate confirmation of OtBu group removal is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive method for this analysis, providing both retention time and mass-to-charge ratio data to confirm the identity of the product and the absence of the starting material.

Protocol: Confirmation of OtBu Removal by LC-MS
  • Sample Preparation:

    • Following the deprotection reaction, a small aliquot of the crude reaction mixture is taken.

    • The aliquot is typically quenched, if necessary (e.g., by dilution with a neutral solvent or precipitation of the product in cold diethyl ether to remove the bulk of the acid).

    • The precipitated product is centrifuged, the supernatant is decanted, and the pellet is washed with cold ether.

    • The dried crude product is then dissolved in a suitable solvent for LC-MS analysis, commonly a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Chromatography: A reverse-phase C18 column is typically used for separation. A gradient elution is employed, starting with a high percentage of aqueous solvent (e.g., 95% water with 0.1% formic acid) and ramping up to a high percentage of organic solvent (e.g., 95% acetonitrile with 0.1% formic acid). This separates the deprotected product from any remaining starting material and other impurities.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode (electrospray ionization - ESI).

    • Data Acquisition: The instrument is set to scan a mass range that includes the expected molecular weights of both the starting material (with the OtBu group) and the deprotected product.

  • Data Interpretation:

    • Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z values of both the OtBu-protected starting material and the deprotected product.

    • Confirmation of Deprotection: Successful deprotection is confirmed by the presence of a peak in the EIC corresponding to the deprotected product at the expected retention time, and the absence (or significant reduction) of the peak corresponding to the starting material.

    • Mass Spectra: The mass spectrum of the product peak should show the expected molecular ion ([M+H]⁺). The mass difference between the starting material and the product will correspond to the mass of the tert-butyl group minus a proton (56.06 Da).

Mandatory Visualizations

experimental_workflow cluster_reaction Deprotection Reaction cluster_analysis LC-MS Analysis cluster_data Data Interpretation start OtBu-Protected Compound reaction Add Deprotection Reagent (e.g., TFA/DCM) start->reaction quench Quench Reaction & Workup reaction->quench dissolve Dissolve Crude Product quench->dissolve inject Inject into LC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect eic Generate Extracted Ion Chromatograms (EICs) detect->eic confirm Confirm Presence of Product & Absence of Starting Material eic->confirm logical_relationship cluster_deprotection Deprotection Strategy cluster_outcome Key Outcomes TFA TFA Speed Speed TFA->Speed Fastest Mildness Mildness TFA->Mildness Harshest ZnBr2 ZnBr2 ZnBr2->Speed Slowest Selectivity Selectivity ZnBr2->Selectivity Moderate Enzyme Enzyme Enzyme->Selectivity Highest Enzyme->Mildness Mildest

References

Safety Operating Guide

Proper Disposal of Boc-Asp(OtBu)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides detailed, step-by-step procedures for the proper disposal of Boc-Asp(OtBu)-OH (Boc-L-aspartic acid 4-tert-butyl ester), a common reagent in peptide synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is essential to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Skin Protection: A laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound.

PropertyValue
Chemical Name Boc-L-aspartic acid 4-tert-butyl ester
Synonyms This compound
CAS Number 1676-90-0
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Appearance White to off-white powder or solid[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Storage Class 11 - Combustible Solids
Water Hazard Class WGK 3 (highly hazardous to water)
Storage Temperature 2-8°C[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It is imperative to prevent its release into the environment, as it is highly hazardous to aquatic life.

1. Waste Classification and Segregation:

  • Classification: this compound should be classified as a hazardous chemical waste. It is the responsibility of the waste generator to ensure proper classification in accordance with local, regional, and national regulations.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it segregated from incompatible materials, particularly strong oxidizing agents.

2. Waste Collection and Containerization:

  • Solid Waste: Collect unused or waste this compound powder in a dedicated, properly sealed, and clearly labeled waste container. The container should be made of a non-reactive material (e.g., polyethylene or glass).

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and wipes, should be collected in a separate, sealed container and labeled as "Contaminated Debris with this compound (CAS 1676-90-0)."

  • Solutions: Collect solutions containing this compound in a sealed, labeled, and appropriate solvent waste container.

  • Labeling: The waste container label must include:

    • The full chemical name: "this compound" or "Boc-L-aspartic acid 4-tert-butyl ester"

    • The CAS number: "1676-90-0"

    • Appropriate hazard symbols (e.g., irritant).

3. Storage of Waste:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area or a central hazardous waste storage area.

  • The storage area should be secure and away from heat or sources of ignition.

4. Final Disposal:

  • Prohibited Disposal Methods: Under no circumstances should this compound be disposed of in the general trash or poured down the drain. Its high water hazard class makes aqueous disposal particularly dangerous to the environment.

  • Recommended Disposal Method: The recommended method for the final disposal of this compound is incineration. This should be carried out by a licensed and reputable chemical waste disposal company. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Professional Disposal Service: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.

  • Documentation: Maintain meticulous records of the amount of this compound disposed of and the date of disposal. Retain all documentation, including waste manifests provided by the disposal vendor.

Spill Management Protocol

In the event of a spill, the following procedures should be implemented immediately:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning up the spill, don the required personal protective equipment as outlined above.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a sealed container for disposal.

    • Clean the spill area with a damp cloth or paper towel. Place all cleaning materials into the waste container.

  • Dispose of Cleanup Materials: The container with the spilled material and cleanup debris must be sealed, labeled as hazardous waste, and disposed of according to the procedures described above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: this compound for Disposal ppe Don Appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Dust Mask (if applicable) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Incompatible Materials classify->segregate collect Collect in a Sealed, Labeled Container (Solid, Solutions, or Contaminated Debris) segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs vendor Licensed Hazardous Waste Vendor Collects Waste contact_ehs->vendor incinerate Incineration at a Permitted Facility vendor->incinerate document Retain all Disposal Documentation (e.g., Waste Manifests) incinerate->document drain Do NOT Pour Down Drain trash Do NOT Dispose in General Trash

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these comprehensive procedures, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.

References

Personal protective equipment for handling Boc-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Boc-Asp(OtBu)-OH in peptide synthesis and other applications, a thorough understanding of safety and handling protocols is paramount. This guide provides immediate, essential information for the safe operational use and disposal of this reagent.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling and storage.

PropertyValue
Chemical Name Boc-L-aspartic acid 4-tert-butyl ester
CAS Number 1676-90-0
Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol [1][2][3]
Appearance White to off-white powder
Melting Point 64-67 °C
Storage Temperature 2-8°C
Solubility Soluble in methanol and dimethyl sulfoxide

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequirement
Eye Protection Safety glasses with side-shields or goggles are required.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent is necessary to prevent inhalation of the powder.
Body Protection A standard laboratory coat should be worn.

Operational and Handling Procedures

Adherence to proper laboratory practices is crucial when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Safe Handling:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust.

  • Weigh and handle the solid material in a manner that minimizes aerosolization.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan

In the event of a spill, a clear and immediate response is necessary to ensure safety. The following workflow outlines the procedural steps for managing a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, N95 Respirator) assess->ppe contain Contain the Spill (Use absorbent pads for solutions, cover powder with damp cloth) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent, followed by soap and water) cleanup->decontaminate dispose Dispose of Waste (Collect all materials in a sealed, labeled hazardous waste container) decontaminate->dispose report Report Incident to EHS dispose->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Asp(OtBu)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.